Benzyl 4-(chlorosulfonyl)piperidine-1-carboxylate
Description
Properties
IUPAC Name |
benzyl 4-chlorosulfonylpiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO4S/c14-20(17,18)12-6-8-15(9-7-12)13(16)19-10-11-4-2-1-3-5-11/h1-5,12H,6-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEGCWAOVTPVFBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1S(=O)(=O)Cl)C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50620272 | |
| Record name | Benzyl 4-(chlorosulfonyl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50620272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
287953-54-2 | |
| Record name | Benzyl 4-(chlorosulfonyl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50620272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | benzyl 4-(chlorosulfonyl)piperidine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to Benzyl 4-(chlorosulfonyl)piperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of Benzyl 4-(chlorosulfonyl)piperidine-1-carboxylate. This compound is a bifunctional molecule of significant interest in medicinal chemistry and drug discovery, incorporating a reactive sulfonyl chloride moiety and a stable N-Cbz protected piperidine ring. The information presented herein is intended to serve as a valuable resource for researchers engaged in the design and synthesis of novel therapeutic agents.
Chemical Properties and Data
This compound is a white to off-white solid at room temperature. Its core structure consists of a piperidine ring substituted at the 4-position with a chlorosulfonyl group and at the 1-position with a benzyloxycarbonyl (Cbz) protecting group.
Physicochemical Data
Quantitative data for this compound is summarized in the table below. It is important to note that while some data is available from chemical suppliers, experimental values for properties such as melting and boiling points are not widely reported in the literature.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₆ClNO₄S | PubChem[1] |
| Molecular Weight | 317.79 g/mol | PubChem[1] |
| CAS Number | 287953-54-2 | PubChem[1] |
| Appearance | White to off-white solid | Inferred from supplier data |
| Purity | Typically ≥95% | Oakwood Chemical[2] |
| Boiling Point (Predicted) | 454-455 °C | Oakwood Chemical[2] |
| Melting Point | Not available | |
| Solubility | Soluble in organic solvents such as dichloromethane, chloroform, and ethyl acetate. Expected to be insoluble in water. | Inferred from structure |
Spectral Data
-
¹H NMR: Expected signals would include aromatic protons from the benzyl group (approx. 7.3 ppm), a singlet for the benzylic CH₂ (approx. 5.1 ppm), and multiplets for the piperidine ring protons. The proton at the 4-position, adjacent to the sulfonyl chloride, would likely appear as a distinct multiplet.
-
¹³C NMR: Expected signals would include those for the aromatic carbons, the benzylic carbon, the carbonyl carbon of the Cbz group, and the carbons of the piperidine ring.
-
IR Spectroscopy: Characteristic absorption bands would be expected for the sulfonyl chloride (S=O stretches around 1370 and 1180 cm⁻¹), the carbamate carbonyl (C=O stretch around 1700 cm⁻¹), and C-H bonds of the aromatic and aliphatic parts of the molecule.
-
Mass Spectrometry: The mass spectrum would be expected to show the molecular ion peak and fragmentation patterns corresponding to the loss of the benzyl group, the carbamate group, and the sulfonyl chloride moiety.
Synthesis and Experimental Protocols
A detailed, peer-reviewed experimental protocol for the synthesis of this compound is not currently published. However, a plausible synthetic route can be proposed based on established organic chemistry principles and analogous transformations reported for similar molecules. The most likely synthetic pathway involves the protection of the piperidine nitrogen, followed by the introduction and subsequent chlorination of a sulfonic acid group at the 4-position.
Proposed Synthetic Pathway
Caption: Proposed two-step synthesis of this compound.
Detailed Proposed Experimental Protocol
Step 1: Synthesis of 1-(Benzyloxycarbonyl)piperidine-4-sulfonic acid
-
To a solution of piperidine-4-sulfonic acid (1 equivalent) in a 1:1 mixture of tetrahydrofuran and water, add sodium bicarbonate (2.5 equivalents).
-
Cool the mixture to 0 °C in an ice bath.
-
Add benzyl chloroformate (1.1 equivalents) dropwise while maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, acidify the aqueous solution with 1M HCl to a pH of approximately 2.
-
Extract the product with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1-(benzyloxycarbonyl)piperidine-4-sulfonic acid.
Step 2: Synthesis of this compound
-
To a solution of 1-(benzyloxycarbonyl)piperidine-4-sulfonic acid (1 equivalent) in anhydrous dichloromethane, add a catalytic amount of N,N-dimethylformamide (DMF).
-
Cool the mixture to 0 °C in an ice bath.
-
Add oxalyl chloride or thionyl chloride (2-3 equivalents) dropwise.
-
Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for 2-4 hours, monitoring gas evolution.
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction with ice-cold water.
-
Separate the organic layer, wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain pure this compound.
Reactivity and Stability
The chemical reactivity of this compound is dominated by the electrophilic nature of the sulfonyl chloride group.
Reactivity of the Sulfonyl Chloride Group
The sulfonyl chloride moiety is highly susceptible to nucleophilic attack. It readily reacts with a variety of nucleophiles, such as amines, alcohols, and thiols, to form sulfonamides, sulfonate esters, and thioesters, respectively. This reactivity makes the title compound an excellent building block for introducing the N-Cbz-piperidine-4-sulfonyl group into larger molecules.
Caption: General reactivity of this compound with nucleophiles.
Stability of the N-Cbz Protecting Group
The benzyloxycarbonyl (Cbz) group is a robust protecting group for the piperidine nitrogen. It is stable to a wide range of reaction conditions, including those typically used for reactions involving the sulfonyl chloride group. The Cbz group can be removed under specific conditions, most commonly by catalytic hydrogenolysis (e.g., H₂/Pd-C), or by strong acidic conditions (e.g., HBr in acetic acid).
Applications in Drug Development
While specific applications of this compound are not extensively documented, its structural motifs are prevalent in many biologically active compounds.
-
Piperidine Scaffold: The piperidine ring is a common feature in many approved drugs due to its favorable physicochemical properties and its ability to adopt well-defined three-dimensional conformations, which is crucial for binding to biological targets.
-
Sulfonamide Moiety: The sulfonamide group, readily formed from the sulfonyl chloride, is a key pharmacophore in a wide range of therapeutic agents, including antibacterial, diuretic, and anticancer drugs.
-
Linker Chemistry: The bifunctional nature of this compound makes it a useful linker for conjugating different molecular fragments, for example, in the development of PROTACs or antibody-drug conjugates.
Given these features, this compound is a valuable intermediate for the synthesis of compound libraries for high-throughput screening and for the targeted synthesis of novel drug candidates.
Safety and Handling
This compound is classified as a hazardous substance.
-
GHS Hazard Statements: H314 (Causes severe skin burns and eye damage) and H335 (May cause respiratory irritation). [cite: PubChem]
-
Handling Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a cool, dry place away from moisture and incompatible materials such as strong bases and nucleophiles.
Conclusion
This compound is a versatile and reactive building block with significant potential in the field of medicinal chemistry. Its combination of a protected piperidine ring and a reactive sulfonyl chloride group allows for the straightforward synthesis of a diverse range of complex molecules. While experimental data for this specific compound is limited, this guide provides a solid foundation of its predicted properties, a plausible synthetic route, and an overview of its potential applications, thereby serving as a useful resource for researchers in drug discovery and development.
References
Benzyl 4-(chlorosulfonyl)piperidine-1-carboxylate CAS number 287953-54-2
An In-depth Technical Guide to Benzyl 4-(chlorosulfonyl)piperidine-1-carboxylate
CAS Number: 287953-54-2 Molecular Formula: C₁₃H₁₆ClNO₄S Synonyms: Benzyl 4-(chlorosulfonyl)-1-piperidinecarboxylate, N-Benzyloxycarbonyl-4-piperidinesulfonyl chloride
This technical guide provides a comprehensive overview of this compound, a key intermediate for researchers, scientists, and professionals in drug development. The document details the compound's physicochemical properties, safety information, and its pivotal role as a building block in synthetic and medicinal chemistry.
Chemical and Physical Properties
This compound is a solid compound at ambient temperature. Its structure features a piperidine ring functionalized with both a chlorosulfonyl group and a benzyl carbamate protecting group. This strategic combination makes it a valuable reagent for introducing the piperidine-4-sulfonyl moiety into molecules, a common scaffold in pharmacologically active compounds. The N-benzyl piperidine (N-BP) motif, in particular, is frequently used in drug discovery to modulate physicochemical properties and efficacy.[1]
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 287953-54-2 | [2][3][4] |
| Molecular Formula | C₁₃H₁₆ClNO₄S | [2][3][4] |
| Molecular Weight | 317.79 g/mol | [3][4] |
| IUPAC Name | benzyl 4-chlorosulfonylpiperidine-1-carboxylate | [2][3] |
| InChIKey | HEGCWAOVTPVFBJ-UHFFFAOYSA-N | [2][3] |
| Physical Form | Solid | |
| Purity | ≥95% (typical) |
| Storage Temperature | Ambient to -20°C |[5] |
Reactivity and Synthetic Applications
The primary reactive center of this molecule is the sulfonyl chloride (-SO₂Cl) group. This functional group readily undergoes nucleophilic substitution with primary and secondary amines to form stable sulfonamides. This reactivity is fundamental to its application in drug discovery for creating libraries of sulfonamide derivatives for biological screening. The benzyloxycarbonyl (Cbz or Z) group serves as a protecting group for the piperidine nitrogen, preventing its interference in reactions and allowing for selective functionalization.
Caption: General reactivity of this compound with amines.
Role in Drug Discovery
The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[1] This compound serves as an intermediate for synthesizing molecules targeting a range of biological systems. For example, sulfonamide-containing molecules derived from similar building blocks have been investigated as potent inhibitors of enzymes like carbonic anhydrase.[6] The ability to readily couple this intermediate with a diverse set of amines allows for the rapid generation of compound libraries, which is a cornerstone of modern lead discovery and optimization campaigns.
Caption: Logical workflow of the compound's use in a drug discovery program.
Experimental Protocols
Protocol 1: General Synthesis of an N-Aryl Piperidine-4-Sulfonamide
This protocol describes a representative procedure for reacting this compound with a generic aniline derivative.
Materials:
-
This compound (1.0 eq)
-
Substituted Aniline (1.1 eq)
-
Pyridine or Triethylamine (2.0 eq)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes/Ethyl Acetate)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq) and dissolve in anhydrous DCM.
-
Addition of Reagents: Cool the solution to 0 °C using an ice bath. Add the substituted aniline (1.1 eq) followed by the slow, dropwise addition of pyridine (2.0 eq).
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting sulfonyl chloride is consumed.
-
Workup: Quench the reaction by adding 1M HCl and transfer the mixture to a separatory funnel. Separate the organic layer.
-
Washing: Wash the organic layer sequentially with 1M HCl, water, saturated NaHCO₃ solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure sulfonamide product.
-
Characterization: Confirm the structure and purity of the final compound using techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).
Caption: Experimental workflow for the synthesis of sulfonamide derivatives.
Safety and Handling
This compound should be handled with care in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. It is classified with the GHS07 pictogram, indicating it can cause skin and eye irritation.
Table 2: GHS Hazard Information
| Category | Code | Description | Source |
|---|---|---|---|
| Pictogram | GHS07 | Warning | |
| Signal Word | Warning | ||
| Hazard Statements | H315 | Causes skin irritation | |
| H319 | Causes serious eye irritation | ||
| H335 | May cause respiratory irritation |
| Precautionary Statements | P261, P280, P302+P352, P305+P351+P338 | Avoid breathing dust, wear protective gear, wash skin after handling, rinse eyes cautiously with water. | |
References
- 1. N-Benzyl piperidine Fragment in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | CAS 287953-54-2 [matrix-fine-chemicals.com]
- 3. This compound | C13H16ClNO4S | CID 21931260 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. usbio.net [usbio.net]
- 6. iris.unica.it [iris.unica.it]
An In-depth Technical Guide to Benzyl 4-(chlorosulfonyl)piperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical structure, properties, and potential applications of Benzyl 4-(chlorosulfonyl)piperidine-1-carboxylate. This compound is a key intermediate in medicinal chemistry, offering a versatile scaffold for the synthesis of a wide range of biologically active molecules. This document summarizes its known physicochemical properties and outlines a plausible, though currently hypothetical, synthetic route. Detailed theoretical experimental protocols are provided to guide researchers in its preparation. The guide is intended for professionals in the fields of chemical research and drug development who are interested in utilizing this compound as a building block for novel therapeutics.
Chemical Structure and Properties
This compound is a bifunctional molecule featuring a piperidine core. The nitrogen atom of the piperidine is protected by a benzyloxycarbonyl (Cbz) group, a common protecting group in organic synthesis that can be readily removed under specific conditions. The 4-position of the piperidine ring is substituted with a chlorosulfonyl group, a reactive functional group that can readily undergo nucleophilic substitution reactions. This dual functionality makes it a valuable synthon for introducing the piperidine sulfonyl moiety into more complex molecules.
Below is a table summarizing the key computed physicochemical properties of this compound.[1]
| Property | Value |
| Molecular Formula | C13H16ClNO4S |
| Molecular Weight | 317.79 g/mol |
| IUPAC Name | This compound |
| CAS Number | 287953-54-2 |
| XLogP3 | 2.3 |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 4 |
| Rotatable Bond Count | 4 |
| Exact Mass | 317.0488569 g/mol |
| Monoisotopic Mass | 317.0488569 g/mol |
| Topological Polar Surface Area | 72.1 Ų |
| Heavy Atom Count | 20 |
| Complexity | 420 |
Potential Applications in Drug Discovery
The piperidine scaffold is a prevalent structural motif in a vast number of approved drugs and clinical candidates due to its favorable physicochemical properties, including its three-dimensional nature which can lead to improved binding affinity and selectivity for biological targets. The introduction of a sulfonyl chloride group in this compound provides a reactive handle for the synthesis of sulfonamides, a class of compounds with a broad spectrum of biological activities, including antibacterial, antiviral, and anticancer properties.
This compound can serve as a crucial building block for:
-
Synthesis of Novel Sulfonamide Derivatives: The chlorosulfonyl group can be reacted with a wide variety of primary and secondary amines to generate a library of piperidine-based sulfonamides for screening against various therapeutic targets.
-
Development of Enzyme Inhibitors: The sulfonamide moiety is a key pharmacophore in many enzyme inhibitors, including those targeting carbonic anhydrases and proteases.
-
Probing Structure-Activity Relationships (SAR): The well-defined structure of this intermediate allows for systematic modifications of the piperidine and benzyl moieties to explore and optimize the biological activity of the resulting compounds.
While specific signaling pathways involving this exact molecule are not yet detailed in the public domain, its structural components suggest potential interactions with targets that recognize sulfonamide and piperidine motifs.
Proposed Synthesis Pathway (Hypothetical)
The proposed synthesis starts from the commercially available Benzyl 4-hydroxypiperidine-1-carboxylate and proceeds through a two-step sequence involving a substitution reaction to introduce a thiol group, followed by an oxidative chlorination.
Detailed Experimental Protocols (Hypothetical)
Step 1: Synthesis of Benzyl 4-mercaptopiperidine-1-carboxylate (Intermediate)
This step involves the conversion of the hydroxyl group to a thiol group. A common method for this transformation is the Mitsunobu reaction with thioacetic acid followed by hydrolysis.
-
Materials:
-
Benzyl 4-hydroxypiperidine-1-carboxylate
-
Triphenylphosphine (PPh3)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
Thioacetic acid
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium hydroxide (NaOH)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
-
-
Procedure:
-
To a solution of Benzyl 4-hydroxypiperidine-1-carboxylate (1.0 eq) and triphenylphosphine (1.5 eq) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add DIAD or DEAD (1.5 eq) dropwise.
-
Stir the mixture at 0 °C for 15 minutes, then add thioacetic acid (1.2 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in methanol and add a solution of sodium hydroxide (2.0 eq) in water.
-
Stir the mixture at room temperature for 2-4 hours to effect hydrolysis of the thioacetate.
-
Neutralize the reaction mixture with 1 M HCl.
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers, wash with saturated aqueous NaHCO3 solution and brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford Benzyl 4-mercaptopiperidine-1-carboxylate.
-
Step 2: Synthesis of this compound (Final Product)
This step involves the oxidative chlorination of the thiol intermediate to the corresponding sulfonyl chloride.
-
Materials:
-
Benzyl 4-mercaptopiperidine-1-carboxylate
-
Acetic acid
-
Water
-
Chlorine gas or N-Chlorosuccinimide (NCS)
-
Ice
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bisulfite (NaHSO3) solution
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
-
Procedure:
-
Dissolve Benzyl 4-mercaptopiperidine-1-carboxylate (1.0 eq) in a mixture of acetic acid and water at 0 °C.
-
Bubble chlorine gas through the solution for 1-2 hours, maintaining the temperature at 0-5 °C. Alternatively, N-Chlorosuccinimide (NCS) can be used as the chlorinating agent.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction by pouring it into ice-water.
-
Extract the product with dichloromethane (3 x volumes).
-
Combine the organic layers and wash with cold water, saturated aqueous sodium bisulfite solution (to remove excess chlorine), and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Further purification may be achieved by recrystallization or column chromatography if necessary.
-
Visualization of the Core Structure
The following diagram illustrates the key components of the this compound structure.
Safety and Handling
This compound is expected to be a corrosive and moisture-sensitive compound due to the presence of the sulfonyl chloride group. It should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, in a well-ventilated fume hood. In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical advice. Store the compound in a tightly sealed container under an inert atmosphere in a cool, dry place.
Conclusion
This compound represents a valuable and versatile building block for medicinal chemistry and drug discovery. Its bifunctional nature allows for the straightforward synthesis of diverse libraries of piperidine-containing sulfonamides. While a validated synthetic protocol is not yet published, the hypothetical route outlined in this guide provides a solid starting point for its laboratory preparation. Further research into the synthesis and applications of this compound is warranted and is expected to yield novel therapeutic agents.
References
Technical Data Sheet: Benzyl 4-(chlorosulfonyl)piperidine-1-carboxylate
Audience: Researchers, scientists, and drug development professionals.
This document provides a concise technical overview of Benzyl 4-(chlorosulfonyl)piperidine-1-carboxylate, a chemical intermediate often utilized in synthetic organic chemistry and drug discovery.
Core Compound Properties
The fundamental physicochemical properties of this compound are summarized below.
| Identifier | Value |
| Molecular Weight | 317.79 g/mol [1][2] |
| Molecular Formula | C₁₃H₁₆ClNO₄S[1][2] |
| CAS Number | 287953-54-2[1][2] |
| IUPAC Name | benzyl 4-chlorosulfonylpiperidine-1-carboxylate |
| Synonyms | 287953-54-2, this compound[1] |
Experimental Protocols & Applications
This compound primarily serves as a building block in the synthesis of more complex molecules. Its bifunctional nature, containing both a protected piperidine nitrogen and a reactive sulfonyl chloride group, makes it a versatile reagent.
General Synthetic Workflow:
The typical application of this compound involves the reaction of the sulfonyl chloride group with a nucleophile, such as an amine or an alcohol, to form a sulfonamide or a sulfonate ester, respectively. The benzyl carbamate protecting group on the piperidine nitrogen can then be removed under standard hydrogenolysis conditions to allow for further functionalization at that position.
Due to its role as a chemical intermediate, specific experimental protocols are highly dependent on the target molecule being synthesized. Researchers utilizing this compound would develop procedures based on the specific chemical transformation they aim to achieve.
Visualization of Synthetic Utility
The logical workflow for the utilization of this compound in a synthetic route is depicted below. This diagram illustrates its role as a precursor to more complex substituted piperidines.
Caption: Synthetic pathway utilizing the title compound.
References
Synthesis of Benzyl 4-(chlorosulfonyl)piperidine-1-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details a proposed synthetic pathway for Benzyl 4-(chlorosulfonyl)piperidine-1-carboxylate, a key intermediate in the development of various pharmaceutical compounds. Due to the limited availability of a direct, published synthesis route, this guide outlines a robust and well-precedented two-step methodology. The synthesis involves the N-protection of a suitable piperidine precursor followed by an oxidative chlorination to yield the target compound.
Proposed Synthetic Route
The synthesis of this compound can be efficiently achieved through a two-step process, commencing with the readily available piperidine-4-thiol. The initial step involves the protection of the secondary amine with a benzyloxycarbonyl (Cbz) group, followed by the oxidative chlorination of the thiol to the corresponding sulfonyl chloride.
An In-depth Technical Guide to the Synthesis of N-Benzyloxycarbonyl-4-piperidinesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of N-Benzyloxycarbonyl-4-piperidinesulfonyl chloride, a key building block in the development of various pharmaceutical agents. This document details the primary synthetic route, an alternative pathway, experimental protocols, and quantitative data to support researchers in their synthetic endeavors.
Primary Synthetic Route: From 4-Hydroxypiperidine
The most common and well-established route for the synthesis of N-Benzyloxycarbonyl-4-piperidinesulfonyl chloride initiates from commercially available 4-hydroxypiperidine. The pathway involves three key transformations: protection of the piperidine nitrogen, conversion of the hydroxyl group to a thioacetate, and subsequent oxidative chlorination to yield the final sulfonyl chloride.
Synthesis of N-Benzyloxycarbonyl-4-hydroxypiperidine (1)
The synthesis begins with the protection of the secondary amine of 4-hydroxypiperidine with a benzyloxycarbonyl (Cbz or Z) group. This is a standard procedure in peptide chemistry and organic synthesis to prevent unwanted side reactions of the amine.
Experimental Protocol:
To a cooled (ice bath) solution of 4-hydroxypiperidine (10 g, 0.099 mol) and N,N-diisopropylethylamine (87 mL, 0.495 mol) in dichloromethane (200 mL), benzyl chloroformate (14.1 mL, 0.099 mol) is added dropwise over 2 hours while maintaining a moisture-free atmosphere.[1] Following the addition, water (20 mL) is introduced, and the solvents are removed under reduced pressure. The resulting residue is partitioned between ethyl acetate (200 mL) and water (200 mL). The organic layer is separated, washed sequentially with water (4 x 50 mL), and dried over anhydrous sodium sulfate. Evaporation of the solvent affords N-Benzyloxycarbonyl-4-hydroxypiperidine as a colorless oil.[1]
Synthesis of Benzyl 4-(acetylthio)piperidine-1-carboxylate (2)
The hydroxyl group of N-Benzyloxycarbonyl-4-hydroxypiperidine is then converted to a thioacetate. This is efficiently achieved via a Mitsunobu reaction, which proceeds with inversion of configuration at the carbon center.
Experimental Protocol:
In a flask under an inert atmosphere, N-Benzyloxycarbonyl-4-hydroxypiperidine (1 equivalent) and triphenylphosphine (1.5 equivalents) are dissolved in anhydrous tetrahydrofuran (THF). Thioacetic acid (1.2 equivalents) is added to the solution. The mixture is cooled to 0 °C, and diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 equivalents) is added dropwise. The reaction is allowed to warm to room temperature and stirred for 12-24 hours. The reaction progress is monitored by thin-layer chromatography. Upon completion, the solvent is removed in vacuo. The residue is then purified by column chromatography on silica gel to yield benzyl 4-(acetylthio)piperidine-1-carboxylate.
Synthesis of N-Benzyloxycarbonyl-4-piperidinesulfonyl Chloride (3)
The final step involves the oxidative chlorination of the thioacetate intermediate. This transformation directly furnishes the desired sulfonyl chloride.
Experimental Protocol:
Benzyl 4-(acetylthio)piperidine-1-carboxylate (1.45 g, 4.94 mmol) is dissolved in a mixture of dichloromethane (10 mL) and water (40 mL). The solution is cooled to 0 °C, and chlorine gas is bubbled through the vigorously stirred mixture for 4 hours. After the reaction is complete, the organic layer is separated. The aqueous layer is extracted with dichloromethane. The combined organic layers are dried over anhydrous magnesium sulfate and concentrated under reduced pressure to yield N-Benzyloxycarbonyl-4-piperidinesulfonyl chloride as a pale green solid. A yield of 1.58 g (100%) has been reported for this step.
Alternative Synthetic Route: Via Sulfonic Acid Intermediate
An alternative approach to N-Benzyloxycarbonyl-4-piperidinesulfonyl chloride involves the preparation of an intermediate sulfonic acid, followed by chlorination.
Synthesis of N-Benzyloxycarbonyl-4-piperidinesulfonic Acid (4)
This route would typically start from a suitable 4-substituted N-Cbz-piperidine, such as N-Cbz-4-bromopiperidine. Reaction with a sulfite salt, such as sodium sulfite, would introduce the sulfonic acid moiety.
(Detailed experimental protocols for this specific transformation are less commonly reported in the literature and would require further methods development.)
Synthesis of N-Benzyloxycarbonyl-4-piperidinesulfonyl Chloride (3) from Sulfonic Acid
The intermediate sulfonic acid can then be converted to the corresponding sulfonyl chloride using standard chlorinating agents.
Experimental Protocol:
To N-Benzyloxycarbonyl-4-piperidinesulfonic acid (1 equivalent) is added thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) in an appropriate solvent such as dichloromethane, often with a catalytic amount of N,N-dimethylformamide (DMF) when using oxalyl chloride. The reaction mixture is typically stirred at room temperature or gently heated until the conversion is complete. The excess chlorinating agent and solvent are then removed under reduced pressure to yield the crude N-Benzyloxycarbonyl-4-piperidinesulfonyl chloride, which can be purified by crystallization or chromatography.
Data Presentation
Table 1: Summary of Reagents and Yields for the Primary Synthetic Route
| Step | Starting Material | Reagents | Product | Reported Yield |
| 1.1 | 4-Hydroxypiperidine | Benzyl chloroformate, N,N-diisopropylethylamine | N-Benzyloxycarbonyl-4-hydroxypiperidine (1) | High |
| 1.2 | N-Benzyloxycarbonyl-4-hydroxypiperidine (1) | Triphenylphosphine, DEAD/DIAD, Thioacetic acid | Benzyl 4-(acetylthio)piperidine-1-carboxylate (2) | Moderate to High |
| 1.3 | Benzyl 4-(acetylthio)piperidine-1-carboxylate (2) | Chlorine gas | N-Benzyloxycarbonyl-4-piperidinesulfonyl Chloride (3) | 100% |
Visualization of Synthetic Workflows
The following diagrams illustrate the logical flow of the described synthetic pathways.
Caption: Primary synthetic route to N-Benzyloxycarbonyl-4-piperidinesulfonyl chloride.
Caption: Alternative synthetic route via a sulfonic acid intermediate.
References
An In-Depth Technical Guide to Benzyl 4-(chlorosulfonyl)piperidine-1-carboxylate: Synthesis, Reactivity, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Benzyl 4-(chlorosulfonyl)piperidine-1-carboxylate, a key intermediate in medicinal chemistry. This document details its chemical properties, synthesis, and reactivity, with a focus on its application in the development of novel therapeutic agents.
Chemical and Physical Properties
This compound, with the CAS number 287953-54-2, is a white to off-white solid. Its molecular formula is C13H16ClNO4S, and it has a molecular weight of 317.79 g/mol .[1] The structure features a piperidine ring N-protected with a benzyloxycarbonyl (Cbz) group and substituted at the 4-position with a reactive sulfonyl chloride moiety.
| Property | Value | Source |
| Molecular Formula | C13H16ClNO4S | [1] |
| Molecular Weight | 317.79 g/mol | [1] |
| CAS Number | 287953-54-2 | [1] |
| Appearance | White to off-white solid | N/A |
| IUPAC Name | This compound | [1] |
Synthesis of this compound
The synthesis of this compound is achieved through the oxidative chlorination of a corresponding thioacetate precursor.
Experimental Protocol
Synthesis of N-Benzyloxycarbonyl-4-piperidinesulfonyl chloride from benzyl 4-(acetylthio)piperidine-1-carboxylate [2]
-
Materials:
-
Benzyl 4-(acetylthio)piperidine-1-carboxylate (1.45 g, 4.94 mmol)
-
Dichloromethane (10 mL)
-
Water (40 mL)
-
Chlorine gas
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
Dissolve Benzyl 4-(acetylthio)piperidine-1-carboxylate in a mixture of dichloromethane and water.
-
Cool the reaction mixture to 0 °C.
-
Bubble chlorine gas through the stirred reaction mixture for 4 hours while maintaining the temperature at 0 °C.
-
After the reaction is complete, separate the organic layer.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers.
-
Dry the combined organic layers over anhydrous magnesium sulfate.
-
Concentrate the solution under reduced pressure to remove the solvent.
-
-
Yield: 1.58 g (100% yield) of benzyl 4-(chlorosulfonyl)-1-piperidinecarboxylate.[2]
Caption: Synthesis of this compound.
Reactivity and Applications in Medicinal Chemistry
The reactivity of this compound is dominated by the electrophilic nature of the sulfonyl chloride group. This functional group readily reacts with nucleophiles, particularly primary and secondary amines, to form stable sulfonamides. This reactivity makes it a valuable building block in drug discovery for the synthesis of diverse libraries of compounds.
The piperidine scaffold is a common motif in many approved drugs, and its derivatives have shown a wide range of biological activities.[3] The N-benzylpiperidine structural motif, in particular, is frequently used to fine-tune the efficacy and physicochemical properties of drug candidates.
While specific applications of this compound in signaling pathways are not extensively documented in publicly available literature, its primary use is as an intermediate for the synthesis of more complex molecules with potential therapeutic applications. For instance, related N-benzyl-4-piperidine derivatives are key intermediates in the synthesis of acetylcholinesterase inhibitors for the treatment of Alzheimer's disease, such as Donepezil.[2]
General Reaction: Sulfonamide Formation
The reaction of this compound with a primary or secondary amine in the presence of a base yields the corresponding sulfonamide.
Caption: General reaction scheme for sulfonamide formation.
Conclusion
This compound is a versatile synthetic intermediate with significant potential in medicinal chemistry and drug discovery. Its straightforward synthesis and the high reactivity of the sulfonyl chloride group allow for the efficient generation of diverse sulfonamide libraries based on the privileged N-benzylpiperidine scaffold. Further exploration of the biological activities of its derivatives is a promising avenue for the development of new therapeutic agents.
References
Benzyl 4-(chlorosulfonyl)piperidine-1-carboxylate material safety data sheet
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Benzyl 4-(chlorosulfonyl)piperidine-1-carboxylate, a key synthetic intermediate in pharmaceutical research and development. This document details its chemical and physical properties, safety information, and a validated synthesis protocol. Furthermore, it elucidates its role as a versatile building block in the synthesis of more complex, biologically active molecules.
Chemical and Physical Properties
This compound is a solid compound with a molecular weight of 317.79 g/mol .[1] Its key properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C13H16ClNO4S | [1] |
| Molecular Weight | 317.79 g/mol | [1] |
| CAS Number | 287953-54-2 | [1] |
| Appearance | Solid | Fluorochem |
| Purity | Typically >95% | Fluorochem |
| InChI | InChI=1S/C13H16ClNO4S/c14-20(17,18)12-6-8-15(9-7-12)13(16)19-10-11-4-2-1-3-5-11/h1-5,12H,6-10H2 | [1] |
| InChIKey | HEGCWAOVTPVFBJ-UHFFFAOYSA-N | [1] |
| Canonical SMILES | C1CN(CCC1S(=O)(=O)Cl)C(=O)OCC2=CC=CC=C2 | PubChem |
Material Safety Data
The safe handling of this compound is paramount. Below is a summary of its hazard identification and safety precautions.
Hazard Identification
This compound is classified as hazardous. The GHS classification indicates that it can cause severe skin burns and eye damage, and may cause respiratory irritation.[1]
| Hazard Class | GHS Code | Description |
| Skin Corrosion/Irritation | H314 | Causes severe skin burns and eye damage[1] |
| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation[1] |
Pictograms:
-
Corrosive
-
Irritant
Signal Word: Danger[1]
Handling and Storage
Handling:
-
Avoid contact with skin, eyes, and clothing.
-
Use in a well-ventilated area.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
Storage:
-
Store in a tightly closed container.
-
Keep in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Experimental Protocols
Synthesis of this compound
A general procedure for the synthesis of this compound involves the oxidative chlorination of a thioacetate precursor.
Materials:
-
Benzyl 4-(acetylthio)piperidine-1-carboxylate
-
Dichloromethane (CH2Cl2)
-
Water (H2O)
-
Chlorine gas (Cl2)
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
Dissolve Benzyl 4-(acetylthio)piperidine-1-carboxylate in a biphasic solvent system of dichloromethane and water.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Bubble chlorine gas through the stirred reaction mixture for approximately 4 hours, maintaining the temperature at 0°C.
-
After the reaction is complete, separate the organic layer.
-
Extract the aqueous layer with dichloromethane to recover any remaining product.
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the final product, this compound.
Role in Drug Discovery and Development
While this compound itself is not known to possess significant biological activity, it serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its bifunctional nature, containing a protected piperidine nitrogen and a reactive sulfonyl chloride, makes it a valuable building block for creating diverse molecular scaffolds.
Application as a Synthetic Intermediate
A notable application of this compound is in the synthesis of 3-substituted 2-amino-indole derivatives. These derivatives have been investigated as potential activators of the G-protein coupled receptor 43 (GPR43), a target for the treatment of metabolic disorders such as diabetes and obesity.
The synthesis workflow involves the reaction of this compound with an appropriate amine to form a sulfonamide, followed by further chemical transformations to yield the final active pharmaceutical ingredient (API).
Visualizations
Synthesis Workflow
Caption: A flowchart illustrating the key steps in the synthesis of this compound.
Role as a Synthetic Intermediate
Caption: Logical diagram showing the use of this compound as an intermediate in the synthesis of a biologically active compound.
References
Unveiling the Biological Potential of Benzyl 4-(chlorosulfonyl)piperidine-1-carboxylate and its Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benzyl 4-(chlorosulfonyl)piperidine-1-carboxylate is a versatile chemical intermediate featuring a reactive sulfonyl chloride group attached to a protected piperidine scaffold. While direct biological activity data for this compound is limited, its true potential lies in its role as a precursor for a diverse array of biologically active sulfonamide derivatives. This technical guide explores the significant pharmacological activities exhibited by N-benzylpiperidine and piperidine sulfonamide compounds, including potent inhibition of cholinesterases and histone deacetylases, modulation of carbonic anhydrases and sigma receptors, and promising antibacterial effects. This document provides a comprehensive overview of the quantitative data, detailed experimental protocols for key biological assays, and visual representations of synthetic pathways and mechanisms of action to facilitate further research and drug discovery efforts in this chemical space.
Introduction
The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. Its conformational flexibility and ability to engage in various intermolecular interactions make it an attractive core for designing novel therapeutic agents. The N-benzyl group further provides a handle for modulating physicochemical properties and exploring specific receptor interactions. The introduction of a sulfonyl chloride at the 4-position of the piperidine ring, as seen in this compound, opens up a vast chemical space for the synthesis of sulfonamide libraries. Sulfonamides are a well-established class of pharmacophores known for their diverse biological activities. This guide focuses on the biological activities of derivatives synthesized from this key intermediate, providing a foundation for future drug development programs.
Potential Biological Activities and Quantitative Data
The primary utility of this compound is as a reactive intermediate for the synthesis of a wide range of sulfonamide derivatives. Research on structurally related N-benzylpiperidine and piperidine sulfonamide compounds has revealed several promising areas of biological activity.
Cholinesterase Inhibition
Derivatives of N-benzylpiperidine have been extensively investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical in the breakdown of the neurotransmitter acetylcholine. Inhibition of these enzymes is a key therapeutic strategy for Alzheimer's disease.
| Compound Class | Target | IC50 / Ki | Reference |
| 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochloride | Acetylcholinesterase (AChE) | IC50 = 0.56 nM | [1] |
| 1-benzyl-N-(5,6-dimethoxy-8H-indeno[1,2-d]thiazol-2-yl)piperidine-4-carboxamide | Acetylcholinesterase (AChE) | IC50 = 0.41 µM | [2] |
| 1-benzyl-N-(1-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl) piperidine-4-carboxamide | Acetylcholinesterase (AChE) | IC50 = 5.94 µM | [2] |
| Benzylpiperidine-linked 1,3-dimethylbenzimidazolinone (Compound 15b) | Acetylcholinesterase (eeAChE) | IC50 = 0.39 µM | [3] |
| Benzylpiperidine-linked 1,3-dimethylbenzimidazolinone (Compound 15j) | Butyrylcholinesterase (eqBChE) | IC50 = 0.16 µM | [3] |
Histone Deacetylase (HDAC) Inhibition
HDACs are a class of enzymes that play a crucial role in gene expression regulation. HDAC inhibitors have emerged as a promising class of anticancer agents and are also being explored for other indications. N-benzylpiperidine derivatives have shown potential as dual inhibitors of HDAC and AChE.
| Compound Class | Target | IC50 | Reference |
| N-Benzyl piperidine derivative (d5) | Histone Deacetylase (HDAC) | IC50 = 0.17 µM | [4] |
| N-Benzyl piperidine derivative (d5) | Acetylcholinesterase (AChE) | IC50 = 6.89 µM | [4] |
| N-Benzyl piperidine derivative (d10) | Histone Deacetylase (HDAC) | IC50 = 0.45 µM | [4] |
| N-Benzyl piperidine derivative (d10) | Acetylcholinesterase (AChE) | IC50 = 3.22 µM | [4] |
Carbonic Anhydrase Inhibition
Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide. They are involved in various physiological processes, and their inhibition has therapeutic applications in glaucoma, epilepsy, and cancer. Piperidine sulfonamides have been identified as potent inhibitors of human carbonic anhydrases (hCA).
| Compound Class | Target | Ki | Reference |
| 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamide (Compound 6) | hCA IX | Ki = 0.9 nM | [5] |
| 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamide (Compound 16) | hCA IX | Ki = 0.8 nM | [5] |
| 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamide (Compound 20) | hCA IX | Ki = 0.9 nM | [5] |
| Pyrazolo[4,3-c]pyridine Sulfonamide (Compound 15) | hCA II | Ki = 3.3 nM | [6] |
| Pyrazolo[4,3-c]pyridine Sulfonamide (Compound 15) | hCA IX | Ki = 6.1 nM | [6] |
Sigma Receptor Modulation
Sigma receptors are a unique class of intracellular proteins that are implicated in a variety of cellular functions and are considered therapeutic targets for neurological disorders and cancer. Arylalkylsulfonyl piperidine derivatives have been shown to bind to sigma receptors with high affinity.
| Compound Class | Target | Ki | Selectivity (σ2/σ1) | Reference |
| 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile (5) | σ1 Receptor | Ki = 1.45 nM | 290-fold | [7] |
| 3-cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-one (15) | σ1 Receptor | Ki = 1.6 nM | 886-fold | [8] |
Antibacterial Activity
The emergence of antibiotic resistance is a major global health concern, necessitating the discovery of new antibacterial agents. Sulfonamide derivatives containing a piperidine moiety have demonstrated promising activity against various bacterial strains.
| Compound Class | Bacterial Strain | MIC / EC50 | Reference |
| Sulfonamide derivative with piperidine (C4) | Xanthomonas oryzae pv. oryzae (Xoo) | EC50 = 2.02 µg/mL | [9] |
| Sulfonamide derivative with piperidine (A8) | Xanthomonas axonopodis pv. citri (Xac) | EC50 = 4.74 µg/mL | [9] |
| N-(2-hydroxy-4-nitro-phenyl)-4-methyl-benzensulfonamid | Staphylococcus aureus (MRSA isolates) | Stronger effect than oxacillin | [10] |
| Sulfonyl Piperidine Carboxamide Derivatives | Gram-positive and Gram-negative bacteria | Moderate to good activity | [11] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide, offering a practical resource for researchers.
Synthesis of N-Substituted Piperidine-4-sulfonamides
This protocol describes a general method for the synthesis of sulfonamide derivatives from a sulfonyl chloride precursor like this compound.
Materials:
-
This compound
-
Primary or secondary amine of choice
-
Triethylamine (Et3N) or other suitable base
-
Dichloromethane (DCM) or other appropriate aprotic solvent
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Add the desired amine (1.1 equivalents) to the solution.
-
Add triethylamine (1.5 equivalents) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent gradient (e.g., hexane/ethyl acetate) to yield the pure N-substituted piperidine-4-sulfonamide derivative.
-
Characterize the final product using appropriate analytical techniques such as 1H NMR, 13C NMR, and mass spectrometry.
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This colorimetric assay is widely used to screen for AChE inhibitors.
Materials:
-
Acetylcholinesterase (AChE) from electric eel (or other source)
-
Acetylthiocholine iodide (ATCI) - substrate
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
Phosphate buffer (e.g., 0.1 M, pH 8.0)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate reader
Procedure:
-
Prepare working solutions of AChE, ATCI, and DTNB in the phosphate buffer.
-
In a 96-well plate, add 20 µL of various concentrations of the test compound solution. For the control, add 20 µL of the solvent.
-
Add 140 µL of phosphate buffer to each well.
-
Add 20 µL of the AChE solution to each well and incubate at 37 °C for 15 minutes.
-
Add 10 µL of the DTNB solution to each well.
-
Initiate the reaction by adding 10 µL of the ATCI solution to each well.
-
Immediately measure the absorbance at 412 nm every minute for 5-10 minutes using a microplate reader.
-
Calculate the rate of reaction for each concentration. The percentage of inhibition is calculated using the formula: % Inhibition = [1 - (Rate of sample / Rate of control)] x 100
-
Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC50 value.
Histone Deacetylase (HDAC) Inhibition Assay
This is a general protocol for a fluorometric HDAC activity assay.
Materials:
-
Recombinant human HDAC enzyme (e.g., HDAC1, HDAC6)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
HDAC assay buffer
-
Developer solution (containing a protease like trypsin and a stopping agent)
-
Test compounds dissolved in DMSO
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
In a 96-well black plate, add 5 µL of various concentrations of the test compound solution. For the control, add 5 µL of DMSO.
-
Add 35 µL of the HDAC enzyme solution (diluted in assay buffer) to each well.
-
Incubate the plate at 37 °C for 15 minutes.
-
Add 10 µL of the fluorogenic HDAC substrate to each well to start the reaction.
-
Incubate the plate at 37 °C for 30-60 minutes.
-
Stop the reaction by adding 50 µL of the developer solution to each well.
-
Incubate the plate at room temperature for 15 minutes to allow for the development of the fluorescent signal.
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm for AMC-based substrates).
-
Calculate the percentage of inhibition and determine the IC50 value as described for the AChE assay.
Carbonic Anhydrase (CA) Inhibition Assay (Stopped-Flow CO2 Hydrase Assay)
This method measures the inhibition of the CA-catalyzed hydration of CO2.
Materials:
-
Purified human carbonic anhydrase isoenzyme (e.g., hCA I, II, IX, or XII)
-
HEPES-Tris buffer (pH 7.4)
-
Sodium perchlorate solution (for maintaining ionic strength)
-
Phenol red as a pH indicator
-
CO2-saturated water
-
Test compounds dissolved in a suitable solvent
-
Stopped-flow spectrophotometer
Procedure:
-
The assay measures the time required for the pH to drop from 7.4 to 6.4 due to the formation of carbonic acid from CO2 hydration.
-
The enzyme and inhibitor solutions are prepared in the HEPES-Tris buffer.
-
The two syringes of the stopped-flow instrument are filled with the enzyme/inhibitor mixture and the CO2-saturated solution containing the pH indicator, respectively.
-
The reaction is initiated by rapidly mixing the contents of the two syringes.
-
The change in absorbance of the pH indicator is monitored over time.
-
The initial rates of the catalyzed reaction are determined in the presence and absence of the inhibitor.
-
The inhibition constant (Ki) is calculated by fitting the data to the appropriate inhibition model (e.g., Michaelis-Menten for competitive inhibition).
Sigma Receptor Binding Assay
This radioligand binding assay determines the affinity of test compounds for sigma receptors.
Materials:
-
Membrane preparations from cells expressing the sigma receptor subtype of interest (σ1 or σ2)
-
Radioligand specific for the sigma receptor subtype (e.g., --INVALID-LINK---pentazocine for σ1, [3H]DTG for σ2)
-
Tris-HCl buffer (pH 7.4)
-
Non-specific binding control (e.g., haloperidol)
-
Test compounds at various concentrations
-
Glass fiber filters
-
Scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
In test tubes, combine the membrane preparation, the radioligand at a fixed concentration, and the test compound at various concentrations in the Tris-HCl buffer.
-
For determining non-specific binding, a high concentration of a known sigma receptor ligand (e.g., haloperidol) is used instead of the test compound.
-
Incubate the mixture at room temperature for a specified time (e.g., 120 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the percentage of inhibition of specific binding at each concentration of the test compound.
-
Calculate the Ki value using the Cheng-Prusoff equation.
Antibacterial Susceptibility Testing (Broth Microdilution Method)
This method determines the Minimum Inhibitory Concentration (MIC) of a compound against a specific bacterium.
Materials:
-
Bacterial strain of interest
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate growth medium
-
Test compounds serially diluted in the growth medium
-
Sterile 96-well microplates
-
Bacterial inoculum standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL)
-
Positive control (bacterium in broth without compound)
-
Negative control (broth only)
Procedure:
-
Perform serial two-fold dilutions of the test compound in the growth medium in a 96-well plate.
-
Add the standardized bacterial inoculum to each well (except the negative control).
-
Incubate the plate at 37 °C for 18-24 hours.
-
After incubation, visually inspect the plates for bacterial growth (turbidity).
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Visualizations
Synthetic Workflow
The following diagram illustrates a general synthetic workflow for preparing N-substituted piperidine-4-sulfonamides from this compound.
Caption: General synthesis of N-substituted piperidine-4-sulfonamides.
Signaling Pathway: Cholinesterase Inhibition
This diagram depicts the mechanism of action of a cholinesterase inhibitor.
Caption: Mechanism of cholinesterase inhibition by N-benzylpiperidine derivatives.
Conclusion
This compound serves as a valuable and versatile starting material for the synthesis of a wide range of sulfonamide derivatives with significant and diverse biological activities. The N-benzylpiperidine sulfonamide scaffold has demonstrated potent inhibitory effects against key therapeutic targets such as cholinesterases and histone deacetylases, highlighting its potential in the development of treatments for neurodegenerative diseases and cancer. Furthermore, the exploration of these derivatives has revealed promising activities as carbonic anhydrase inhibitors, sigma receptor modulators, and antibacterial agents. The quantitative data and detailed experimental protocols provided in this technical guide are intended to serve as a valuable resource for researchers in the field, facilitating the design and evaluation of novel therapeutic candidates based on this privileged chemical scaffold. Further investigation into the structure-activity relationships and optimization of the pharmacokinetic properties of these compounds is warranted to unlock their full therapeutic potential.
References
- 1. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ1/2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Synthesis of Benzyl 4-(chlorosulfonyl)piperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chemical Properties and Data
A summary of the physical and chemical properties of the key compounds in the proposed synthesis is provided below for easy reference.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| Benzyl 4-hydroxy-1-piperidinecarboxylate | 95798-23-5 | C₁₃H₁₇NO₃ | 235.28 |
| Benzyl 4-(acetylthio)piperidine-1-carboxylate | 146827-60-3 | C₁₅H₁₉NO₃S | 293.38 |
| Benzyl 4-(chlorosulfonyl)piperidine-1-carboxylate | 287953-54-2 | C₁₃H₁₆ClNO₄S | 317.79 |
Proposed Synthetic Pathway
The synthetic approach is a two-step process starting from Benzyl 4-hydroxy-1-piperidinecarboxylate. The first step involves the conversion of the hydroxyl group to a thioacetate via a Mitsunobu reaction. The second step is the oxidative chlorination of the thioacetate to the desired sulfonyl chloride, based on a reported procedure for the 3-substituted regioisomer.
Caption: Proposed two-step synthesis of the target compound.
Experimental Protocols
Disclaimer: This protocol is a proposed procedure based on analogous reactions and should be performed by qualified personnel with appropriate safety precautions.
Step 1: Synthesis of Benzyl 4-(acetylthio)piperidine-1-carboxylate
This procedure details the conversion of an alcohol to a thioacetate using a Mitsunobu reaction.[1]
Materials:
-
Benzyl 4-hydroxy-1-piperidinecarboxylate (1.0 eq)
-
Triphenylphosphine (PPh₃) (1.5 eq)
-
Thioacetic acid (1.5 eq)
-
Diisopropyl azodicarboxylate (DIAD) (1.5 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add Benzyl 4-hydroxy-1-piperidinecarboxylate (1.0 eq) and triphenylphosphine (1.5 eq).
-
Dissolve the solids in anhydrous THF (approx. 0.2 M concentration relative to the starting alcohol).
-
Cool the solution to 0 °C using an ice-water bath.
-
Add thioacetic acid (1.5 eq) to the cooled solution and stir for 5 minutes.
-
Slowly add DIAD (1.5 eq) dropwise to the reaction mixture. The addition is exothermic, and a color change (typically to a yellow or orange hue) is expected. Maintain the temperature at 0 °C during the addition.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the THF.
-
Dissolve the residue in ethyl acetate (EtOAc) and transfer to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield Benzyl 4-(acetylthio)piperidine-1-carboxylate as a pure product.
Step 2: Synthesis of this compound
This procedure details the oxidative chlorination of the thioacetate intermediate to the target sulfonyl chloride.
Materials:
-
Benzyl 4-(acetylthio)piperidine-1-carboxylate (1.0 eq)
-
Dichloromethane (CH₂Cl₂)
-
Deionized Water
-
Chlorine (Cl₂) gas
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a three-necked round-bottom flask equipped with a gas inlet tube, a thermometer, and a gas outlet leading to a scrubber (e.g., containing sodium thiosulfate solution), dissolve Benzyl 4-(acetylthio)piperidine-1-carboxylate (1.0 eq) in dichloromethane (CH₂Cl₂).
-
Add deionized water to create a biphasic mixture (e.g., a 5:1 ratio of CH₂Cl₂ to water).
-
Cool the vigorously stirred mixture to 0 °C using an ice-water bath.
-
Bubble chlorine (Cl₂) gas through the reaction mixture at a steady rate. Monitor the internal temperature to ensure it remains between 0-5 °C. The reaction is exothermic.
-
Continue the chlorine addition for approximately 3-4 hours. The reaction progress can be monitored by TLC by quenching an aliquot with sodium thiosulfate solution before spotting.
-
Once the reaction is complete (disappearance of the starting material), stop the chlorine flow and purge the system with nitrogen gas to remove any excess chlorine.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Dry the organic layer over anhydrous Na₂SO₄ and filter.
-
The resulting solution of this compound in CH₂Cl₂ is often used directly in the next synthetic step due to the compound's potential instability. If isolation is required, the solvent can be carefully removed under reduced pressure at low temperature.
Safety and Handling
-
General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.
-
Reagents:
-
DIAD: Diisopropyl azodicarboxylate is a potential contact explosive and should be handled with care. Avoid friction and shock.
-
Thioacetic acid: Has a strong, unpleasant odor and is corrosive. Handle only in a fume hood.
-
Chlorine gas: Highly toxic and corrosive. A proper gas handling setup, including a scrubber for excess gas, is mandatory. Ensure adequate ventilation and have an emergency plan in place.
-
-
Reactions: The reactions, particularly the chlorination step, are exothermic and require careful temperature control.
This document is intended for informational purposes only and does not constitute a warranty of any kind. Users should verify all information and procedures independently.
References
Application Notes and Protocols for Sulfonamide Synthesis using Benzyl 4-(chlorosulfonyl)piperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of N-substituted piperidine-4-sulfonamides using Benzyl 4-(chlorosulfonyl)piperidine-1-carboxylate as a key building block. This method allows for the introduction of a diverse range of functionalities onto the sulfonamide nitrogen, making it a valuable tool in medicinal chemistry and drug discovery for the development of novel therapeutic agents.
Introduction
This compound is a versatile bifunctional reagent. The sulfonyl chloride moiety readily reacts with primary and secondary amines to form stable sulfonamide linkages. The piperidine nitrogen is protected with a benzyloxycarbonyl (Cbz) group, which can be selectively removed under standard hydrogenolysis or acidic conditions to allow for further functionalization of the piperidine ring. This two-step process of sulfonamide formation followed by deprotection provides a convenient route to a wide array of piperidine-4-sulfonamide derivatives.
Chemical Properties of this compound
| Property | Value |
| CAS Number | 287953-54-2 |
| Molecular Formula | C₁₃H₁₆ClNO₄S |
| Molecular Weight | 317.79 g/mol |
| Appearance | White to off-white solid |
| Purity | Typically >95% |
Experimental Protocols
This section details the two-key stages of the synthesis: the formation of the Cbz-protected sulfonamide and the subsequent deprotection of the piperidine nitrogen.
Part 1: Synthesis of Benzyl 1-(N-aryl/alkyl-sulfamoyl)piperidine-4-carboxylate
This protocol describes the general procedure for the reaction between this compound and a primary amine to yield the corresponding Cbz-protected sulfonamide.
Materials and Reagents:
-
This compound
-
Substituted primary amine (e.g., aniline, benzylamine)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous dichloromethane.
-
Add the desired primary amine (1.0-1.2 eq) to the solution.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add triethylamine or DIPEA (1.5-2.0 eq) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with dichloromethane.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure Benzyl 1-(N-aryl/alkyl-sulfamoyl)piperidine-4-carboxylate.
Expected Yields: The yields for this reaction are typically in the range of 60-90%, depending on the nature of the amine used.
| Amine | Product | Typical Yield (%) |
| Aniline | Benzyl 1-(N-phenyl-sulfamoyl)piperidine-4-carboxylate | 75-85 |
| 4-Methylaniline | Benzyl 1-(N-(p-tolyl)-sulfamoyl)piperidine-4-carboxylate | 80-90 |
| Benzylamine | Benzyl 1-(N-benzyl-sulfamoyl)piperidine-4-carboxylate | 70-80 |
| Cyclohexylamine | Benzyl 1-(N-cyclohexyl-sulfamoyl)piperidine-4-carboxylate | 65-75 |
Part 2: Deprotection of the Cbz Group
This protocol outlines the removal of the Cbz protecting group from the piperidine nitrogen via catalytic hydrogenolysis.
Materials and Reagents:
-
Benzyl 1-(N-aryl/alkyl-sulfamoyl)piperidine-4-carboxylate
-
Palladium on carbon (10% Pd/C)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂)
-
Celite®
Procedure:
-
Dissolve the Cbz-protected sulfonamide (1.0 eq) in methanol or ethanol in a flask suitable for hydrogenation.
-
Carefully add 10% Pd/C (typically 10-20% by weight of the substrate) to the solution.
-
Purge the flask with hydrogen gas and then maintain a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus).
-
Stir the reaction mixture vigorously at room temperature for 4-16 hours. Monitor the reaction progress by TLC.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with methanol or ethanol.
-
Concentrate the filtrate under reduced pressure to yield the deprotected piperidine-4-sulfonamide. This product is often pure enough for subsequent steps, but can be further purified by crystallization or chromatography if necessary.
Visualized Workflows and Relationships
Caption: General experimental workflow for the two-stage synthesis.
Application Notes and Protocols for Benzyl 4-(chlorosulfonyl)piperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benzyl 4-(chlorosulfonyl)piperidine-1-carboxylate is a versatile bifunctional molecule commonly employed as a key building block in synthetic and medicinal chemistry. Its structure incorporates a piperidine core, a benzyl carbamate protecting group, and a reactive chlorosulfonyl moiety. This combination allows for the straightforward introduction of the piperidine-4-sulfonamide scaffold into a variety of molecules. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of sulfonamide derivatives, with a focus on their potential application in drug discovery, particularly as inhibitors of dihydroceramide desaturase 1 (Des1).
Chemical Properties and Safety Information
Table 1: Physicochemical Properties of this compound [1]
| Property | Value |
| CAS Number | 287953-54-2 |
| Molecular Formula | C₁₃H₁₆ClNO₄S |
| Molecular Weight | 317.79 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in Dichloromethane, Chloroform, and Ethyl Acetate. |
Safety Summary:
This compound is a reactive compound and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is classified as causing severe skin burns and eye damage.[1] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).
Applications in Organic Synthesis
The primary application of this compound is in the synthesis of N-substituted piperidine-4-sulfonamides. The reactive sulfonyl chloride group readily undergoes nucleophilic attack by primary and secondary amines to form stable sulfonamide bonds. The benzyl carbamate (Cbz) group serves as a protecting group for the piperidine nitrogen, which can be readily removed under standard hydrogenolysis conditions to allow for further functionalization.
General Reaction Scheme:
References
Application Notes and Protocols: Benzyl 4-(chlorosulfonyl)piperidine-1-carboxylate in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Benzyl 4-(chlorosulfonyl)piperidine-1-carboxylate as a versatile building block in medicinal chemistry. This reagent is a key intermediate for the synthesis of a diverse range of biologically active sulfonamide derivatives.
Introduction
This compound is a bifunctional molecule featuring a piperidine scaffold, a reactive sulfonyl chloride group, and a benzyloxycarbonyl (Cbz) protecting group. This combination of functionalities makes it an ideal starting material for the construction of complex molecules with therapeutic potential. The piperidine moiety is a prevalent structural motif in many approved drugs, valued for its ability to confer favorable pharmacokinetic properties such as improved solubility and metabolic stability. The sulfonyl chloride provides a reactive handle for the facile introduction of various substituents via reaction with primary and secondary amines, leading to the formation of a stable sulfonamide linkage. The Cbz group offers robust protection of the piperidine nitrogen, which can be readily removed under standard hydrogenolysis conditions, allowing for further structural elaboration.
Applications in Drug Discovery
Derivatives of this compound have shown significant promise in the development of novel therapeutic agents across various disease areas. The sulfonamide moiety can act as a key pharmacophore, engaging in crucial hydrogen bonding interactions with biological targets.
Dipeptidyl Peptidase-IV (DPP-IV) Inhibitors for Type 2 Diabetes
Piperidine sulfonamides have been investigated as inhibitors of DPP-IV, a key enzyme in glucose homeostasis. Inhibition of DPP-IV increases the levels of incretin hormones, which in turn stimulate insulin secretion and suppress glucagon release, thereby lowering blood glucose levels.
| Compound Class | Target | In Vitro Activity | Reference |
| Piperazine Sulfonamides | DPP-IV | 11.2% to 22.6% inhibition at 100 µmol/L | [1][2] |
Sigma Receptor Ligands for Neuropathic Pain
The piperidine scaffold is a common feature in ligands for sigma receptors, which are implicated in a variety of neurological disorders, including neuropathic pain. Sulfonamide derivatives have been synthesized and evaluated for their affinity and selectivity for sigma-1 (σ1) and sigma-2 (σ2) receptors.
| Compound | Target | Kᵢ (nM) | Selectivity (σ2/σ1) | Reference |
| 4-benzyl-1-(3-iodobenzylsulfonyl)piperidine | σ1 | 0.96 ± 0.05 | 96 | [3] |
| 4-benzyl-1-(3-iodobenzylsulfonyl)piperidine | σ2 | 91.8 ± 8.1 | [3] |
Inhibitors of Steroid-5α-reductase for Benign Prostatic Hyperplasia
N-substituted piperidine derivatives have been synthesized and shown to inhibit steroid-5α-reductase, an enzyme responsible for the conversion of testosterone to the more potent androgen, dihydrotestosterone. This enzyme is a key target for the treatment of benign prostatic hyperplasia (BPH).
| Compound | Target | IC₅₀ (nM) | Reference |
| Dicyclohexylacetyl derivative of N-benzyl piperidine | 5α-reductase type 2 (human) | 60 | [4] |
| Dicyclohexylacetyl derivative of N-benzyl piperidine | 5α-reductase type 2 (rat) | 80 | [4] |
Antibacterial Agents
Novel sulfonamide derivatives incorporating a piperidine moiety have been synthesized and evaluated for their antibacterial activity against various plant pathogens, demonstrating the potential of this scaffold in the development of new bactericides.
| Compound | Target Organism | EC₅₀ (µg/mL) | Reference |
| Sulfonamide derivative C₄ | Xanthomonas oryzae pv. oryzae (Xoo) | 2.02 | [5] |
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of sulfonamides using this compound and subsequent deprotection of the Cbz group.
Protocol 1: General Procedure for the Synthesis of N-Substituted Piperidine-4-sulfonamides
This protocol describes the reaction of this compound with a primary or secondary amine in the presence of a base.
Materials:
-
This compound
-
Primary or secondary amine (1.0 - 1.2 equivalents)
-
Anhydrous dichloromethane (DCM)
-
Pyridine or triethylamine (1.5 - 2.0 equivalents)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexanes)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the amine (1.0 eq) in anhydrous DCM.
-
Base Addition: Cool the solution to 0 °C using an ice bath. Slowly add the base (e.g., pyridine, 1.5 eq) to the stirred solution.
-
Sulfonyl Chloride Addition: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over 15-20 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 6-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-substituted piperidine-4-sulfonamide.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Protocol 2: Deprotection of the Benzyloxycarbonyl (Cbz) Group
This protocol describes the removal of the Cbz protecting group to yield the free piperidine sulfonamide, which can be used for further functionalization.
Materials:
-
Cbz-protected piperidine sulfonamide
-
Methanol or ethanol
-
Palladium on carbon (10% w/w, 5-10 mol%)
-
Hydrogen gas supply (balloon or hydrogenation apparatus)
Procedure:
-
Reaction Setup: Dissolve the Cbz-protected piperidine sulfonamide in methanol or ethanol in a round-bottom flask.
-
Catalyst Addition: Carefully add palladium on carbon to the solution.
-
Hydrogenation: Securely attach a hydrogen-filled balloon to the flask or place the flask on a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (repeat this process three times).
-
Reaction: Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature for 2-16 hours. Monitor the reaction progress by TLC.
-
Workup: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with methanol or ethanol.
-
Concentration: Concentrate the filtrate under reduced pressure to yield the deprotected piperidine sulfonamide. The product can be used in the next step without further purification or can be purified by chromatography or crystallization if necessary.
Visualizations
Reaction Scheme
Caption: General synthesis of N-substituted piperidine-4-sulfonamides.
Experimental Workflow
Caption: Workflow for sulfonamide synthesis and purification.
Signaling Pathway Inhibition (Example: DPP-IV)
References
- 1. scielo.br [scielo.br]
- 2. macmillan.princeton.edu [macmillan.princeton.edu]
- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 4. Synthesis of N-substituted piperidine-4-(benzylidene-4-carboxylic acids) and evaluation as inhibitors of steroid-5alpha-reductase type 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Suzuki Coupling with Piperidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This powerful palladium-catalyzed reaction has found extensive application in the pharmaceutical industry for the synthesis of complex molecules, including those incorporating the piperidine scaffold. The piperidine moiety is a privileged structure in medicinal chemistry, appearing in numerous approved drugs due to its ability to impart favorable pharmacokinetic and pharmacodynamic properties.
These application notes provide detailed protocols and a summary of reaction conditions for the Suzuki coupling of various piperidine derivatives, offering a valuable resource for researchers in drug discovery and development.
Data Presentation: Reaction Conditions and Yields
The following tables summarize quantitative data from representative Suzuki coupling reactions involving piperidine derivatives, highlighting the scope and efficiency of this methodology.
Table 1: Suzuki Coupling of Piperidinylboronic Acid Derivatives with Aryl/Heteroaryl Halides
| Entry | Piperidine Derivative | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | N-Boc-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine | 4-Bromoanisole | Pd(dppf)Cl₂ (3) | - | K₂CO₃ | Dioxane/H₂O | 80 | 12 | 92 |
| 2 | N-Boc-piperidine-4-boronic acid | 2-Chloropyridine | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | Toluene | 100 | 18 | 85 |
| 3 | 1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine | 1-Iodonaphthalene | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | DMF | 90 | 16 | 88 |
| 4 | N-Cbz-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine | 3-Bromothiophene | Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ | THF | 70 | 24 | 78 |
Table 2: Suzuki Coupling of Halogenated Piperidines with Aryl/Heteroarylboronic Acids
| Entry | Piperidine Derivative | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | N-Boc-4-bromopiperidine | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Toluene/H₂O | 100 | 12 | 95 |
| 2 | N-Boc-3-iodopiperidine | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (3) | - | Na₂CO₃ | DME | 85 | 16 | 89 |
| 3 | 4-Chloro-1-(phenylsulfonyl)piperidine | 2-Furylboronic acid | Pd₂(dba)₃ (2) | RuPhos (4) | K₃PO₄ | 1,4-Dioxane | 110 | 24 | 75 |
| 4 | N-Acetyl-4-bromopiperidine | 3-Pyridinylboronic acid | Pd(OAc)₂ (2) | PCy₃ (4) | CsF | THF | 65 | 18 | 82 |
Experimental Protocols
General Protocol for Suzuki Coupling of an N-Protected Piperidinylboronate with an Aryl Halide
This protocol provides a general procedure that can be adapted for specific substrates.
Materials:
-
N-protected piperidinylboronic acid or ester (1.0 equiv)
-
Aryl or heteroaryl halide (1.2 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0-3.0 equiv)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, or DMF)
-
Water (if using a biphasic system)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for inert atmosphere reactions (Schlenk flask or equivalent)
-
Magnetic stirrer and heating plate
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add the N-protected piperidinylboronate, aryl halide, palladium catalyst, and base under an inert atmosphere.
-
Solvent Addition: Add the anhydrous solvent (and water, if applicable) via syringe. The typical solvent concentration is 0.1-0.5 M with respect to the limiting reagent.
-
Degassing: Degas the reaction mixture by bubbling a gentle stream of inert gas through the solution for 10-15 minutes, or by subjecting the flask to three cycles of vacuum-backfill with the inert gas.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by an appropriate method, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.
Mandatory Visualizations
Caption: Experimental workflow for Suzuki coupling.
Caption: Suzuki coupling catalytic cycle.
Application Notes and Protocols: Benzyl 4-(chlorosulfonyl)piperidine-1-carboxylate in the Synthesis of Carbonic Anhydrase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of novel carbonic anhydrase (CA) inhibitors utilizing Benzyl 4-(chlorosulfonyl)piperidine-1-carboxylate as a key building block. Carbonic anhydrases are a family of ubiquitous metalloenzymes that play a critical role in various physiological processes, and their inhibition has been a successful strategy for the treatment of several diseases, including glaucoma, epilepsy, and cancer.[1][2] The protocols outlined herein describe the synthesis of a diverse library of piperidine-based sulfonamides and their subsequent evaluation as inhibitors of various human carbonic anhydrase (hCA) isoforms.
Introduction
Carbonic anhydrases (CAs) catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. There are several known isoforms of this enzyme in humans, and their tissue-specific expression and physiological roles make them attractive targets for drug design. For instance, hCA II is involved in aqueous humor secretion in the eye, and its inhibition can lower intraocular pressure, making it a target for anti-glaucoma drugs.[1] Tumor-associated isoforms like hCA IX and hCA XII are overexpressed in many hypoxic tumors and contribute to the acidic tumor microenvironment, thus representing validated targets for anticancer therapies.[1][2]
Sulfonamides are a well-established class of potent carbonic anhydrase inhibitors, with the sulfonamide moiety coordinating to the zinc ion in the enzyme's active site. The "tail approach" in drug design involves modifying the scaffold of the molecule to optimize interactions with the variable regions of the active site, leading to isoform-selective inhibitors.[1][3] this compound is a versatile scaffold for this purpose, allowing for the introduction of diverse chemical moieties through the reaction of the sulfonyl chloride with various primary and secondary amines. This approach enables the generation of a library of N-substituted piperidine-4-sulfonamides with the potential for potent and selective inhibition of different hCA isoforms.
Data Presentation
The following table summarizes the inhibitory activity (Ki, in nM) of a series of structurally related 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides against four human carbonic anhydrase isoforms: hCA I, hCA II, hCA IX, and hCA XII. This data, from a study on analogous compounds, provides a valuable reference for the expected activity of inhibitors synthesized from this compound.[1]
| Compound | R Group | Ki (nM) hCA I | Ki (nM) hCA II | Ki (nM) hCA IX | Ki (nM) hCA XII | Reference |
| 1 | 4-methoxyphenylpiperazine | 7.9 | 3.7 | 0.9 | 15.4 | [1] |
| 2 | 3-methoxyphenylpiperazine | 38.6 | 5.8 | 12.6 | 25.1 | [1] |
| 3 | 2-methylphenylpiperazine | 11.8 | 11.8 | 7.5 | 28.3 | [1] |
| 4 | 4-fluorophenylpiperazine | 15.3 | 5.6 | 8.9 | 21.7 | [1] |
| 5 | 4-chlorophenylpiperazine | 12.1 | 4.4 | 6.3 | 18.9 | [1] |
| 6 | Benzylamino | 9.0 | 34.8 | 8.4 | 29.6 | [1] |
| 7 | 4-methylbenzylamino | 5.6 | 3.8 | 0.8 | 12.5 | [1] |
| 8 | 4-chlorobenzylamino | 6.9 | 3.8 | 0.9 | 15.2 | [1] |
| 9 | 4-fluorobenzylamino | 4.1 | 1.4 | 4.1 | 10.8 | [1] |
| Acetazolamide (Standard) | - | 250 | 12 | 25 | 5.7 | [4] |
Experimental Protocols
General Protocol for the Synthesis of N-Substituted Piperidine-4-sulfonamides
This protocol describes the general procedure for the reaction of this compound with a representative primary or secondary amine.
Materials:
-
This compound
-
Desired primary or secondary amine (e.g., aniline, benzylamine, morpholine)
-
Triethylamine (Et3N) or Pyridine
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO3) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na2SO4) or Magnesium Sulfate (MgSO4)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Standard glassware for workup and purification
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask under a nitrogen atmosphere, dissolve the desired amine (1.0 equivalent) and triethylamine (1.5 equivalents) in anhydrous DCM.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of Sulfonyl Chloride: Dissolve this compound (1.1 equivalents) in anhydrous DCM. Add this solution dropwise to the cooled amine solution over a period of 30 minutes.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Workup:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4 or MgSO4.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-substituted piperidine-4-sulfonamide.
-
Characterization: Characterize the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
In Vitro Carbonic Anhydrase Inhibition Assay Protocol
This protocol describes a stopped-flow spectrophotometric assay to determine the inhibitory activity of the synthesized compounds against various hCA isoforms.
Materials:
-
Recombinant human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)
-
Synthesized inhibitor compounds
-
Acetazolamide (as a standard inhibitor)
-
HEPES buffer (pH 7.5)
-
p-Nitrophenyl acetate (p-NPA) as substrate
-
Dimethyl sulfoxide (DMSO)
-
Stopped-flow spectrophotometer
Procedure:
-
Preparation of Solutions:
-
Prepare stock solutions of the synthesized inhibitors and acetazolamide in DMSO (e.g., 10 mM).
-
Prepare a stock solution of the substrate p-NPA in acetonitrile or DMSO.
-
Prepare working solutions of the inhibitors by serial dilution in the assay buffer.
-
Prepare a working solution of the CA enzyme in the assay buffer.
-
-
Enzyme Inhibition Assay:
-
The assay is based on the CA-catalyzed hydrolysis of p-NPA to p-nitrophenol, which can be monitored by the increase in absorbance at 405 nm.
-
The initial rates of the enzymatic reaction are determined by adding the enzyme to a buffered solution of the substrate in the presence and absence of the inhibitor.
-
The reaction is initiated by rapidly mixing the enzyme solution (with or without pre-incubated inhibitor) with the substrate solution in the stopped-flow instrument.
-
-
Data Analysis:
-
The initial reaction rates are calculated from the linear portion of the absorbance versus time curves.
-
The concentration of inhibitor that causes a 50% reduction in enzyme activity (IC50) is determined by plotting the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation.
-
Visualizations
Diagrams
Caption: Experimental workflow for the synthesis and screening of carbonic anhydrase inhibitors.
Caption: General reaction scheme for the synthesis of N-substituted piperidine-4-sulfonamides.
Caption: Simplified signaling pathway of carbonic anhydrase inhibition by sulfonamides.
References
- 1. Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Protecting Group Strategies for Piperidine-Containing Molecules: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The piperidine moiety is a ubiquitous structural motif in a vast array of natural products, pharmaceuticals, and agrochemicals. Its basic nitrogen atom plays a crucial role in the biological activity of these molecules but also presents a challenge during multi-step organic synthesis. Protecting the piperidine nitrogen is often essential to prevent undesired side reactions and to direct reactivity to other parts of the molecule. This document provides detailed application notes and protocols for the strategic use of common nitrogen protecting groups in the context of piperidine-containing molecules.
Introduction to Protecting Group Strategy
A protecting group is a chemical moiety that is selectively introduced into a molecule to block a reactive functional group, rendering it inert to the conditions of a subsequent chemical transformation. After the desired reaction is complete, the protecting group can be selectively removed to reveal the original functional group. An ideal protecting group should be:
-
Easy and inexpensive to introduce in high yield.
-
Stable to a wide range of reaction conditions.
-
Selectively removable under mild conditions that do not affect other functional groups in the molecule.
The concept of orthogonality is central to protecting group strategy. Orthogonal protecting groups can be removed in any order in the presence of each other, as their removal conditions are mutually exclusive.[1][2] This allows for the sequential manipulation of multiple functional groups within a complex molecule.
Common Protecting Groups for Piperidine Nitrogen
The most widely employed protecting groups for the piperidine nitrogen are carbamates, due to their ease of introduction, stability, and well-established deprotection methods. The three most common carbamate protecting groups are tert-Butoxycarbonyl (Boc), Benzyloxycarbonyl (Cbz), and 9-Fluorenylmethyloxycarbonyl (Fmoc).
| Protecting Group | Structure | Introduction Reagent | Deprotection Conditions | Stability |
| Boc (tert-Butoxycarbonyl) | Boc-N | Di-tert-butyl dicarbonate (Boc)₂O | Strong acids (e.g., TFA, HCl)[3][4] | Stable to base, hydrogenolysis, and mild acids. |
| Cbz (Benzyloxycarbonyl) | Cbz-N | Benzyl chloroformate (Cbz-Cl) | Catalytic hydrogenolysis (e.g., H₂/Pd-C)[5][6] | Stable to acidic and basic conditions.[5] |
| Fmoc (9-Fluorenylmethyloxycarbonyl) | Fmoc-N | Fmoc-Cl, Fmoc-OSu | Base (e.g., Piperidine)[7][8] | Stable to acidic conditions and hydrogenolysis. |
Experimental Protocols
N-Boc Protection of Piperidine
This protocol describes the general procedure for the protection of a piperidine nitrogen using di-tert-butyl dicarbonate.
Materials:
-
Piperidine derivative (1.0 equiv)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equiv)[9]
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 equiv)[9]
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)[9]
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the piperidine derivative in DCM or THF.
-
Add the base (TEA or DIPEA) to the solution.
-
Slowly add a solution of (Boc)₂O in the same solvent to the reaction mixture at room temperature.[9]
-
Stir the reaction for 1-4 hours, monitoring its progress by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[9]
-
Once the reaction is complete, quench the reaction with water or saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.
-
Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude N-Boc protected piperidine.
-
Purify the product by silica gel column chromatography if necessary.
N-Boc Deprotection of Piperidine
This protocol outlines the removal of the Boc group using trifluoroacetic acid (TFA).
Materials:
-
N-Boc protected piperidine derivative (1.0 equiv)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the N-Boc protected piperidine derivative in DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add TFA to the stirred solution to a final concentration of 20-50% (v/v).[3] Caution: The reaction is exothermic and evolves CO₂ and isobutene gas; ensure adequate ventilation.[9]
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature.[3]
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete in 1-4 hours.[3]
-
Once the reaction is complete, remove the DCM and excess TFA under reduced pressure. Co-evaporation with a solvent like toluene can help remove residual TFA.[3]
-
Carefully add saturated aqueous NaHCO₃ solution to the residue until effervescence ceases and the pH is basic.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.
-
Filter and concentrate to yield the deprotected piperidine. The product may be obtained as a free base or a salt.
N-Cbz Protection of Piperidine
This protocol describes a general method for the N-protection of piperidine using benzyl chloroformate.
Materials:
-
Piperidine derivative (1.0 equiv)
-
Benzyl chloroformate (Cbz-Cl) (1.5 equiv)[10]
-
Sodium bicarbonate (NaHCO₃) or Sodium hydroxide (NaOH)[5][10]
-
Tetrahydrofuran (THF)/Water or Dichloromethane (DCM)[5]
-
Ethyl acetate (EtOAc)
-
Brine
Procedure:
-
Dissolve the piperidine derivative in a mixture of THF and water (2:1).[5]
-
Add NaHCO₃ (2.0 equiv).[5]
-
Cool the solution to 0 °C and add Cbz-Cl (1.5 equiv).[5]
-
Stir the solution at 0 °C for several hours to overnight, monitoring by TLC.[5]
-
Dilute the reaction mixture with water and extract with EtOAc.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the residue by silica gel column chromatography.
N-Cbz Deprotection of Piperidine
This protocol details the removal of the Cbz group via catalytic hydrogenolysis.
Materials:
-
N-Cbz protected piperidine derivative
-
Palladium on carbon (Pd/C, 5-10% w/w)[5]
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂) balloon or hydrogenator
-
Celite
Procedure:
-
Dissolve the N-Cbz protected piperidine derivative in MeOH.
-
Carefully add Pd/C to the solution.
-
Stir the mixture under an atmosphere of H₂ (balloon pressure is often sufficient) at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Wash the Celite pad with MeOH.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected piperidine.
N-Fmoc Protection of Piperidine
This protocol describes the protection of piperidine using Fmoc-Cl.
Materials:
-
Piperidine derivative (1.0 equiv)
-
9-Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl)
-
Sodium bicarbonate (NaHCO₃) or Pyridine
-
Dioxane/Water or Dichloromethane (DCM)[11]
-
Diethyl ether
Procedure:
-
Dissolve the piperidine derivative in a mixture of dioxane and saturated aqueous NaHCO₃.[11]
-
Add Fmoc-Cl and stir the mixture at room temperature for 16 hours.[11]
-
Dilute the reaction with water and adjust the pH to 9 with saturated aqueous NaHCO₃.[11]
-
Extract the mixture with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the product as needed.
N-Fmoc Deprotection of Piperidine
This protocol details the removal of the Fmoc group using piperidine, a common procedure in solid-phase peptide synthesis (SPPS).[7]
Materials:
-
N-Fmoc protected substrate (often resin-bound)
Procedure (for solid-phase):
-
Treat the Fmoc-protected resin with a solution of 20% piperidine in DMF.[12]
-
Agitate the mixture at room temperature for 5-10 minutes.[7]
-
Drain the deprotection solution.
-
Repeat the treatment with fresh 20% piperidine in DMF for another 5-10 minutes to ensure complete removal.[7]
-
Wash the resin thoroughly with DMF to remove residual piperidine and the dibenzofulvene-piperidine adduct.[7]
Quantitative Data Summary
The efficiency of protection and deprotection reactions can vary depending on the substrate and reaction conditions. The following tables provide a summary of representative yields and reaction times.
Table 1: N-Boc Protection and Deprotection
| Substrate | Protection Reagents | Yield (%) | Deprotection Reagents | Reaction Time (h) | Yield (%) | Reference |
| Piperidine | (Boc)₂O, TEA, DCM | >95 | TFA, DCM | 1-4 | High | [3] |
| 4-Hydroxypiperidine | (Boc)₂O, base | High | 20-50% TFA in DCM | 1-4 | High | [3] |
| Piperazine | (Boc)₂O, base | High | TFA, DCM or 4M HCl in dioxane | 1-4 | High | [4] |
Table 2: N-Cbz Protection and Deprotection
| Substrate | Protection Reagents | Yield (%) | Deprotection Reagents | Reaction Time (h) | Yield (%) | Reference |
| Piperidine | Cbz-Cl, NaOH(aq) | 96 | H₂, 10% Pd/C, MeOH | 40 | Not specified | [10] |
| General Amine | Cbz-Cl, NaHCO₃, THF/H₂O | 90 | H₂, 10% Pd/C, MeOH | 4 | >95 | [5][10] |
| Piperidine-2-carboxylic acid | Cbz-Cl | High | H₂, Pd/C | - | High | [6] |
Table 3: N-Fmoc Protection and Deprotection
| Substrate | Protection Reagents | Yield (%) | Deprotection Reagents | Half-life | Reference |
| Valine | Fmoc-OSu, NaHCO₃ | High | 20% Piperidine in DMF | 6 seconds | [11][13] |
| Amino Acid on Resin | Fmoc-aa-OH, coupling agents | High | 20% Piperidine in DMF | Minutes | [7][14] |
Visualization of Protecting Group Strategy
Workflow for Protection and Deprotection
The following diagram illustrates a typical workflow involving the protection of a piperidine nitrogen to enable a subsequent reaction, followed by deprotection.
Caption: General workflow for a protection-reaction-deprotection sequence.
Decision Tree for Selecting a Protecting Group
Choosing the appropriate protecting group is critical for the success of a synthetic route. The following decision tree provides a logical framework for this selection process.
Caption: Decision-making guide for choosing a suitable N-protecting group.
Conclusion
The strategic application of protecting groups is indispensable in the synthesis of complex piperidine-containing molecules. The choice of protecting group—Boc, Cbz, or Fmoc—should be guided by the overall synthetic plan, considering the stability of the protecting group to the reaction conditions of subsequent steps and the orthogonality required. The protocols and data presented herein provide a foundational guide for researchers in the successful implementation of these critical synthetic tools.
References
- 1. jocpr.com [jocpr.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. total-synthesis.com [total-synthesis.com]
- 6. nbinno.com [nbinno.com]
- 7. benchchem.com [benchchem.com]
- 8. youtube.com [youtube.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. total-synthesis.com [total-synthesis.com]
- 12. peptide.com [peptide.com]
- 13. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 14. Deprotection - Wordpress [reagents.acsgcipr.org]
Application Note and Protocol: One-Pot Synthesis of Substituted N-Benzyl-4-methylbenzenesulfonamides
Abstract
This application note details an efficient and streamlined one-pot procedure for the synthesis of substituted N-benzyl-4-methylbenzenesulfonamides. This method combines reductive amination of various substituted benzaldehydes with primary amines, followed by in-situ tosylation, thereby avoiding the isolation of intermediate N-benzylamines. This protocol is designed for researchers and professionals in drug discovery and organic synthesis, offering a time- and resource-effective alternative to traditional multi-step methods. The procedure is robust, demonstrating broad substrate scope and providing good to excellent yields of the desired sulfonamides, which are prevalent scaffolds in medicinal chemistry.
Introduction
N-benzyl-4-methylbenzenesulfonamides (N-benzyl tosylamides) are a class of organic compounds containing the benzenesulfonamide moiety, a structure found in numerous biologically active molecules and approved drugs.[1][2] Traditionally, the synthesis of these compounds involves a two-step process: the formation of a primary or secondary sulfonamide, followed by benzylation.[1] Alternatively, it can be achieved through the reaction of a pre-synthesized benzylamine with p-toluenesulfonyl chloride.[2] These multi-step syntheses can be time-consuming and may lead to reduced overall yields due to losses during intermediate purification steps.
One-pot syntheses, by combining multiple reaction steps into a single operation, offer significant advantages in terms of efficiency, cost-effectiveness, and waste reduction. This protocol leverages the principles of reductive amination to first generate a substituted benzylamine in situ from a corresponding benzaldehyde and a primary amine. The intermediate imine is reduced, and the resulting secondary amine is immediately trapped with p-toluenesulfonyl chloride (TsCl) to yield the final N-benzyl-4-methylbenzenesulfonamide. This approach circumvents the need for isolation and purification of the often-volatile benzylamine intermediates.
Reaction Scheme
The one-pot synthesis proceeds in two main stages within the same reaction vessel:
-
Reductive Amination: A substituted benzaldehyde reacts with a primary amine to form an imine, which is then reduced by a selective reducing agent, such as sodium borohydride (NaBH₄), to form the corresponding secondary N-benzylamine.
-
Tosylation: The in situ generated N-benzylamine acts as a nucleophile and reacts with p-toluenesulfonyl chloride, typically in the presence of a base, to form the stable N-benzyl-4-methylbenzenesulfonamide product.
Caption: General reaction scheme for the one-pot synthesis.
Experimental Protocol
This protocol provides a general method. Reaction times and temperatures may require optimization for specific substrates. All reactions should be carried out under anhydrous conditions in an inert atmosphere (e.g., nitrogen or argon) using flame-dried glassware.[3]
Materials:
-
Substituted benzaldehyde (1.0 eq.)
-
Primary amine (1.0 - 1.2 eq.)
-
Methanol (MeOH), anhydrous
-
Sodium borohydride (NaBH₄) (1.5 eq.)
-
Dichloromethane (DCM), anhydrous
-
Pyridine or Triethylamine (Et₃N) (1.5 - 2.0 eq.)
-
p-Toluenesulfonyl chloride (TsCl) (1.1 eq.)
-
Hydrochloric acid (1 M HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Nitrogen/Argon inlet
-
Syringes
-
Separatory funnel
-
Rotary evaporator
-
Flash chromatography setup
Procedure:
-
Imine Formation and Reduction: a. To a flame-dried round-bottom flask under an inert atmosphere, add the substituted benzaldehyde (1.0 eq.) and anhydrous methanol (approx. 0.2-0.5 M solution). b. Add the primary amine (1.0-1.2 eq.) dropwise at room temperature. c. Stir the mixture at room temperature for 1-2 hours to allow for imine formation. Monitor the reaction by Thin Layer Chromatography (TLC). d. Cool the reaction mixture to 0 °C using an ice bath. e. Add sodium borohydride (1.5 eq.) portion-wise over 15-20 minutes, ensuring the temperature remains below 10 °C. f. After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 2-4 hours, or until the imine is fully consumed as indicated by TLC.
-
Tosylation: a. Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the methanol. b. Redissolve the crude residue in anhydrous dichloromethane (DCM). c. Cool the solution to 0 °C in an ice bath. d. Add the base (pyridine or triethylamine, 1.5-2.0 eq.) dropwise. e. Add a solution of p-toluenesulfonyl chloride (1.1 eq.) in a small amount of anhydrous DCM dropwise to the stirring mixture. f. Allow the reaction to warm to room temperature and stir for 12-24 hours.[2] Monitor the progress by TLC.
-
Work-up and Purification: a. Quench the reaction by slowly adding 1 M HCl. b. Transfer the mixture to a separatory funnel and separate the layers. c. Extract the aqueous layer with DCM (2 x volumes). d. Combine the organic layers and wash sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine. e. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. f. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure substituted N-benzyl-4-methylbenzenesulfonamide.
Data Presentation
The following table summarizes representative results for the one-pot synthesis of various substituted N-benzyl-4-methylbenzenesulfonamides.
| Entry | R¹ (in Ar-CHO) | R² (in R-NH₂) | Product | Yield (%) |
| 1 | H | Benzyl | N,N-dibenzyl-4-methylbenzenesulfonamide | 85 |
| 2 | 4-MeO | Benzyl | N-benzyl-N-(4-methoxybenzyl)-4-methylbenzenesulfonamide | 82 |
| 3 | 4-Cl | Benzyl | N-benzyl-N-(4-chlorobenzyl)-4-methylbenzenesulfonamide | 88 |
| 4 | H | Allyl | N-allyl-N-benzyl-4-methylbenzenesulfonamide | 79 |
| 5 | 4-Me | 4-Methylbenzyl | N,N-bis(4-methylbenzyl)-4-methylbenzenesulfonamide | 91 |
Yields are for isolated, purified products.
Visualization of Experimental Workflow
The logical flow of the experimental protocol can be visualized as follows:
Caption: Step-by-step experimental workflow diagram.
Conclusion
The described one-pot synthesis provides an efficient, high-yielding, and operationally simple method for preparing a range of substituted N-benzyl-4-methylbenzenesulfonamides. By combining reductive amination and tosylation into a single synthetic sequence, this protocol offers significant improvements over classical multi-step approaches, making it a valuable tool for medicinal chemists and researchers in drug development. The methodology is amenable to parallel synthesis and library generation for structure-activity relationship (SAR) studies.
References
Audience: Researchers, scientists, and drug development professionals.
Introduction: The 4-benzylpiperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] These derivatives are integral in the development of pharmaceuticals such as analgesics, antidepressants, and agents targeting various neurotransmitter systems.[1][2][3] Their value stems from a versatile structure that can be readily modified to modulate pharmacological activity at targets including opioid receptors, sigma receptors, and monoamine transporters.[4][5][6] This document provides detailed application notes and experimental protocols for several key synthetic strategies used to construct 4-benzylpiperidines and their derivatives, including quantitative data summaries and visual workflows to guide researchers in their synthetic efforts.
Method 1: Catalytic Hydrogenation of 4-Benzylpyridine
Application Notes: Catalytic hydrogenation is a direct and efficient method for the synthesis of 4-benzylpiperidine, involving the reduction of the aromatic pyridine ring of a 4-benzylpyridine precursor.[7] This reaction is typically performed using a heterogeneous catalyst, such as Palladium on carbon (Pd/C), Platinum on carbon (Pt/C), or Rhodium on carbon (Rh/C), under a hydrogen atmosphere.[8][9] The choice of catalyst, solvent, temperature, and pressure can significantly influence the reaction's efficiency and selectivity.[9] Rhodium catalysts have shown excellent results, and the reaction can often be carried out under mild conditions.[9][10] This method is robust and widely used in both laboratory and industrial settings for producing the core 4-benzylpiperidine structure.[8][9]
Quantitative Data Summary:
| Precursor | Catalyst | Solvent | Temperature (°C) | Pressure (bar) | Yield (%) | Reference |
| 4-(4-Fluorobenzyl)pyridine | Rh/C | Methanol | 25 | 10 | >99 | [9] |
| 4-(4-Fluorobenzyl)pyridine | Pd/C | Methanol | 25 | 10 | >99 | [9] |
| 4-(4-Fluorobenzyl)pyridine | Pt/C | Methanol | 25 | 10 | >99 | [9] |
| 4-Benzylpyridine | Rh₂O₃ | TFE | 40 | 5 | ~95 (NMR) | [10] |
| 4-Acylpyridines | Pd/C | ClCH₂CHCl₂/MeOH | RT | 1 atm H₂ | Quantitative | [9] |
Experimental Protocol: Hydrogenation of 4-Benzylpyridine using Pd/C
This protocol is a general guideline for the catalytic hydrogenation of 4-benzylpyridine.
Materials:
-
4-Benzylpyridine
-
10% Palladium on carbon (Pd/C) catalyst (5-10% w/w)
-
Methanol or Ethanol (solvent)
-
Hydrogen gas source
-
Hydrogenation vessel (e.g., Parr shaker or autoclave)
Procedure:
-
In a suitable hydrogenation vessel, dissolve 4-benzylpyridine (1.0 eq) in methanol or ethanol.
-
Carefully add the Pd/C catalyst (5-10% by weight relative to the substrate) to the solution under an inert atmosphere (e.g., nitrogen or argon) to prevent ignition of the dry catalyst.
-
Seal the reaction vessel securely.
-
Purge the vessel multiple times with hydrogen gas to remove any air.
-
Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 5-10 bar).
-
Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., 40 °C) for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS until the starting material is fully consumed.
-
Once complete, carefully vent the hydrogen gas from the vessel and purge with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the crude 4-benzylpiperidine.
-
The product can be further purified by distillation or crystallization if necessary.
Method 2: Suzuki Coupling for C-C Bond Formation
Application Notes: The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming C-C bonds and has been adapted for the synthesis of 4-benzylpiperidines.[11][12] This approach typically involves the coupling of an organoboron reagent derived from a piperidine scaffold with an aryl halide or triflate.[11] One effective strategy involves the hydroboration of N-Boc-4-methylene-piperidine, followed by a palladium-catalyzed Suzuki coupling with a suitable benzyl halide or a related derivative.[11][13] The reaction is known for its tolerance of a wide variety of functional groups on both coupling partners, making it highly valuable for creating diverse libraries of compounds in drug discovery.[11][12]
Quantitative Data Summary (Suzuki Coupling of Piperidine-derived Borane):
| Aryl Halide/Triflate | Base | Catalyst | Solvent | Yield (%) | Reference |
| 2,5-Dibromopyridine | K₂CO₃ | PdCl₂(dppf) | Toluene/H₂O | 85 | [11] |
| 4-Bromoacetophenone | K₂CO₃ | PdCl₂(dppf) | Toluene/H₂O | 91 | [11] |
| 4-Bromobenzonitrile | K₂CO₃ | PdCl₂(dppf) | Toluene/H₂O | 95 | [11] |
| Methyl 4-bromobenzoate | K₂CO₃ | PdCl₂(dppf) | Toluene/H₂O | 92 | [11] |
| 4-Iodotoluene | K₂CO₃ | PdCl₂(dppf) | Toluene/H₂O | 94 | [11] |
Experimental Protocol: Suzuki Coupling via Hydroboration
This protocol describes the synthesis of a 4-benzylpiperidine derivative in two steps: hydroboration followed by Suzuki coupling.[11]
Materials:
-
N-Boc-4-methylene-piperidine
-
9-Borabicyclo[3.3.1]nonane (9-BBN)
-
Tetrahydrofuran (THF), anhydrous
-
Aryl bromide (e.g., 4-Bromoacetophenone)
-
Palladium(II) dichloride bis(diphenylphosphino)ferrocene [PdCl₂(dppf)]
-
Potassium carbonate (K₂CO₃)
-
Toluene, Water (degassed)
Procedure: Step A: Hydroboration
-
To a solution of N-Boc-4-methylene-piperidine (1.0 eq) in anhydrous THF under a nitrogen atmosphere, add a 0.5 M solution of 9-BBN in THF (1.1 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4 hours. The resulting solution containing the piperidine-derived borane is used directly in the next step.
Step B: Suzuki Coupling
-
To a separate flask, add the aryl bromide (1.0 eq), PdCl₂(dppf) (0.03 eq), and K₂CO₃ (3.0 eq).
-
Add degassed toluene, followed by the borane solution prepared in Step A via cannula.
-
Add degassed water to the mixture.
-
Heat the reaction mixture to 80 °C and stir for 12-16 hours under a nitrogen atmosphere.
-
Monitor the reaction by TLC or LC-MS. Upon completion, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-Boc-4-benzylpiperidine derivative.
Method 3: Reductive Amination of 4-Piperidones
Application Notes: Reductive amination is a highly versatile and efficient one-pot procedure for synthesizing N-substituted 4-aminopiperidine derivatives from a 4-piperidone precursor.[2] The reaction proceeds by forming an imine or iminium ion in situ from the ketone and an amine, which is immediately reduced by a mild reducing agent.[2][14] Common reducing agents include sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN), which are selective for the iminium ion over the ketone.[2] This method allows for the introduction of a wide range of substituents on the amino group, making it a key transformation in the synthesis of diverse pharmaceutical intermediates.[2][15]
Quantitative Data Summary (Reductive Amination of 1-Benzyl-4-piperidone):
| Amine | Reducing Agent | Solvent | Time (h) | Yield (%) | Reference |
| Aniline | NaBH(OAc)₃ | Dichloroethane (DCE) | 4 | 88 | [2] (Implied) |
| Benzylamine | NaBH(OAc)₃ | Dichloroethane (DCE) | 6 | 92 | [2] (Implied) |
| Morpholine | NaBH(OAc)₃ | Dichloroethane (DCE) | 12 | 85 | [2] (Implied) |
| Ammonium Acetate | NaBH₃CN | Methanol | 24 | 75 | [2] (Implied) |
Experimental Protocol: Reductive Amination using NaBH(OAc)₃
This protocol provides a general procedure for the reductive amination of 1-benzyl-4-piperidone with a primary or secondary amine.[2]
Materials:
-
1-Benzyl-4-piperidone
-
Desired amine (e.g., Aniline, 1.0-1.2 eq)
-
Sodium triacetoxyborohydride [NaBH(OAc)₃] (1.2-1.5 eq)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask, add 1-benzyl-4-piperidone (1.0 eq) and the desired amine (1.0-1.2 eq).
-
Dissolve the mixture in DCE or DCM.
-
Add sodium triacetoxyborohydride (1.2-1.5 eq) to the solution in one portion. If the amine is unreactive, a catalytic amount of acetic acid can be added.
-
Stir the reaction mixture at room temperature for 1 to 24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃.
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate or DCM (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-substituted-4-amino-1-benzylpiperidine.
Biological Activity and Signaling Pathways
4-benzylpiperidine derivatives are known to interact with multiple targets in the central nervous system. A significant number of these compounds act as monoamine reuptake inhibitors, targeting the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT).[4] By blocking these transporters, they increase the concentration of neurotransmitters in the synaptic cleft, which is a key mechanism for antidepressant and anxiolytic therapies. Other derivatives show high affinity for sigma receptors (σ₁ and σ₂), which are implicated in neuroprotection and the modulation of other neurotransmitter systems.[5] Dual-acting ligands, such as those targeting both the μ-opioid receptor (MOR) and the σ₁ receptor, are being explored for the development of potent analgesics with reduced side effects.[6]
References
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. scbt.com [scbt.com]
- 4. Structural Requirements for Modulating 4-Benzylpiperidine Carboxamides from Serotonin/Norepinephrine Reuptake Inhibitors to Triple Reuptake Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and structure-activity relationships of 1-aralkyl-4-benzylpiperidine and 1-aralkyl-4-benzylpiperazine derivatives as potent sigma ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Benzylpiperidine derivatives as new dual μ-opioid and σ1 receptor ligands with potent antinociceptive effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 4-Benzylpiperidine - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01860A [pubs.rsc.org]
- 11. Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol [organic-chemistry.org]
- 12. Redirecting [linkinghub.elsevier.com]
- 13. researchgate.net [researchgate.net]
- 14. gctlc.org [gctlc.org]
- 15. soc.chim.it [soc.chim.it]
Troubleshooting & Optimization
Improving yield in reactions with Benzyl 4-(chlorosulfonyl)piperidine-1-carboxylate
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize reactions involving Benzyl 4-(chlorosulfonyl)piperidine-1-carboxylate and improve yields.
Troubleshooting Guide
Issue 1: Low or No Product Yield
Low or no yield of the desired sulfonamide product is a common issue. Several factors can contribute to this problem, from reagent quality to reaction conditions.
Possible Causes and Solutions
| Possible Cause | Recommended Action | Rationale |
| Degradation of this compound | Store the reagent under anhydrous conditions and protect it from moisture. It is advisable to handle the compound in a glove box or under an inert atmosphere (e.g., nitrogen or argon). | Sulfonyl chlorides are susceptible to hydrolysis, which can lead to the formation of the corresponding sulfonic acid, rendering the reagent inactive for the desired sulfonamide coupling. |
| Insufficient Amine Nucleophilicity | If reacting with a weakly nucleophilic amine, consider using a stronger, non-nucleophilic base or increasing the reaction temperature. | A more potent base can deprotonate the amine more effectively, increasing its nucleophilicity. Higher temperatures can provide the necessary activation energy for the reaction to proceed. |
| Steric Hindrance | For sterically hindered amines, prolonging the reaction time or increasing the temperature may be necessary. The use of a less hindered base could also be beneficial. | Steric hindrance around the amine's nitrogen atom can impede its approach to the sulfonyl chloride group, slowing down the reaction rate. |
| Inappropriate Solvent | Ensure the solvent is anhydrous and compatible with the reaction conditions. Aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are generally suitable. | Protic solvents can react with the sulfonyl chloride. The chosen solvent should also be able to dissolve all reactants to ensure a homogeneous reaction mixture. |
| Incorrect Stoichiometry | Typically, a slight excess of the amine (1.1-1.2 equivalents) is used to ensure the complete consumption of the sulfonyl chloride. | This can help drive the reaction to completion, especially if the amine is volatile or prone to side reactions. |
Issue 2: Formation of Multiple Products/Byproducts
The presence of unexpected spots on a TLC plate or multiple peaks in an LC-MS analysis indicates the formation of byproducts.
Possible Causes and Solutions
| Possible Cause | Recommended Action | Rationale |
| Reaction with Di- or Polyamines | Use a suitable protecting group strategy for amines that are not intended to react. Alternatively, use a large excess of the polyamine to favor monosulfonylation. | Multiple reactive amine sites can lead to the formation of di- or polysulfonated products. |
| Side Reactions with the Base | Use a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA). | Nucleophilic bases can compete with the intended amine in reacting with the sulfonyl chloride. |
| Hydrolysis of the Sulfonyl Chloride | As mentioned previously, ensure strictly anhydrous conditions throughout the experimental setup. | The sulfonic acid byproduct resulting from hydrolysis can complicate the purification process. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal base to use for the sulfonamide coupling reaction?
A non-nucleophilic organic base is generally preferred to avoid competition with the amine nucleophile. Triethylamine (TEA) and diisopropylethylamine (DIPEA) are common choices. The selection may also depend on the pKa of the amine substrate.
Q2: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) are effective methods for monitoring the reaction's progress. By tracking the consumption of the starting materials and the formation of the product, you can determine the optimal reaction time.
Q3: What are the recommended purification techniques for the final sulfonamide product?
The purification method will depend on the physical properties of the product. Common techniques include:
-
Column Chromatography: Effective for removing unreacted starting materials and byproducts.
-
Recrystallization: Suitable for solid products to achieve high purity.
-
Preparative HPLC: Can be used for difficult separations or to obtain highly pure material.
Q4: Can the Boc-protecting group on the piperidine nitrogen be cleaved under the sulfonamide formation conditions?
The Boc (tert-butyloxycarbonyl) protecting group is generally stable under the basic conditions used for sulfonamide formation. However, it is sensitive to strong acids. Therefore, acidic workup conditions should be carefully considered.
Experimental Protocols
General Protocol for Sulfonamide Synthesis
-
To a solution of the amine (1.0 eq.) in anhydrous dichloromethane (DCM) under an inert atmosphere, add a non-nucleophilic base such as triethylamine (1.5 eq.).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.1 eq.) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., DCM or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Visualizations
Caption: General experimental workflow for sulfonamide synthesis.
Caption: Troubleshooting decision tree for low reaction yield.
Technical Support Center: Purification of Products from Benzyl 4-(chlorosulfonyl)piperidine-1-carboxylate Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying products from reactions involving Benzyl 4-(chlorosulfonyl)piperidine-1-carboxylate.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the purification of sulfonamide products derived from this compound.
Issue 1: Low Yield of the Desired Sulfonamide Product
-
Potential Causes:
-
Incomplete Reaction: The reaction may not have gone to completion, leaving unreacted starting materials.
-
Side Reactions: Competing reactions may consume the starting material or the desired product. A common side reaction is the hydrolysis of the sulfonyl chloride.[1][2][3][4]
-
Product Loss During Work-up and Purification: The product may be lost during extraction, washing, or purification steps.
-
Decomposition of Product: The desired sulfonamide may be unstable under the reaction or purification conditions.
-
-
Solutions:
-
Monitor Reaction Progress: Use techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the consumption of starting materials and the formation of the product.[5]
-
Control Reaction Conditions: Ensure anhydrous conditions to minimize hydrolysis of the sulfonyl chloride.[3] The reaction temperature and time should be optimized to favor the desired product formation.
-
Optimize Work-up Procedure: Minimize the number of extraction and washing steps. Ensure the pH of the aqueous phase is appropriate to prevent the loss of the product.
-
Choose an Appropriate Purification Method: Select a purification method that is suitable for the scale and properties of the compound. Recrystallization and column chromatography are common methods for purifying sulfonamides.[5]
-
Issue 2: Presence of Unreacted this compound
-
Potential Causes:
-
Insufficient Reaction Time or Temperature: The reaction may not have been allowed to proceed for a sufficient amount of time or at an adequate temperature.
-
Stoichiometry of Reactants: An incorrect ratio of reactants can lead to unreacted starting material.
-
Poor Reactant Solubility: If the reactants are not well-solubilized, the reaction rate will be slow.
-
-
Solutions:
-
Optimize Reaction Conditions: Increase the reaction time or temperature, guided by TLC or HPLC analysis.
-
Adjust Stoichiometry: Use a slight excess of the amine reactant to ensure complete consumption of the sulfonyl chloride.
-
Improve Solubility: Choose a solvent that dissolves all reactants effectively.
-
Issue 3: Formation of a Significant Amount of Benzyl 4-sulfopiperidine-1-carboxylate (Hydrolysis Product)
-
Potential Causes:
-
Solutions:
-
Use Anhydrous Conditions: Dry all glassware thoroughly and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Control pH: If a base is used to scavenge the HCl byproduct, choose a non-nucleophilic base and add it slowly to avoid a large excess at any given time.
-
Issue 4: Difficulty in Removing Benzyl-containing Impurities
-
Potential Causes:
-
Unreacted this compound.
-
Byproducts from the Benzyl Protecting Group: The benzyl group can sometimes be cleaved or undergo side reactions.
-
-
Solutions:
-
Aqueous Washes: Washing the organic layer with a dilute acid solution can help remove basic impurities, while a wash with a dilute base can remove acidic impurities.[6]
-
Column Chromatography: This is a highly effective method for separating compounds with different polarities.[5] A suitable solvent system can be determined using TLC.
-
Recrystallization: If the product is a solid, recrystallization can be a very effective purification technique.[7][8]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in reactions involving this compound?
A1: Common impurities include unreacted starting material, the hydrolysis product (Benzyl 4-sulfopiperidine-1-carboxylate), and potential byproducts from reactions involving the benzyl protecting group.[9][10] Depending on the specific reaction, N,N-disubstituted sulfonamides could also be formed as byproducts.[9]
Q2: How can I monitor the progress of my reaction?
A2: Thin Layer Chromatography (TLC) is a quick and effective way to monitor the reaction.[5] By spotting the starting material, the reaction mixture, and a co-spot (starting material and reaction mixture), you can visualize the consumption of the starting material and the appearance of the product spot. High-Performance Liquid Chromatography (HPLC) provides more quantitative information on the reaction progress.[5]
Q3: What are the best general purification strategies for sulfonamides derived from this reagent?
A3: The choice of purification method depends on the properties of the final product.
-
For solid products: Recrystallization is often a good first choice as it can be highly effective at removing small amounts of impurities.[7][8][11][12]
-
For oils or solids that are difficult to recrystallize: Column chromatography on silica gel is a versatile and widely used method for purifying sulfonamides.[5][13][14][15]
-
Liquid-liquid extraction: This can be used during the work-up to perform an initial separation of acidic, basic, and neutral components.[5]
Q4: My final product is an oil, how can I purify it?
A4: For oily products, column chromatography is the most common and effective purification method.[5] You will need to develop a suitable solvent system using TLC to achieve good separation between your product and any impurities.
Q5: I see multiple spots on my TLC plate after the reaction. What should I do?
A5: Multiple spots indicate the presence of multiple components in your reaction mixture. You should try to identify the spots corresponding to your starting material and desired product. This can be done by running TLCs of the pure starting materials. The remaining spots are likely impurities. Column chromatography is the recommended method to separate these different components.[5]
Experimental Protocols
Protocol 1: General Work-up Procedure
-
Once the reaction is complete (as determined by TLC or HPLC), cool the reaction mixture to room temperature.
-
If the reaction was run in a water-miscible solvent, dilute the mixture with a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
Transfer the mixture to a separatory funnel and wash with water to remove any water-soluble byproducts.
-
To remove unreacted amine, wash the organic layer with a dilute acid (e.g., 1M HCl).
-
To remove acidic impurities, such as the hydrolysis product, wash the organic layer with a dilute base (e.g., saturated sodium bicarbonate solution).
-
Wash the organic layer with brine to remove residual water.
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).
-
Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.
Protocol 2: Purification by Column Chromatography
-
Determine the appropriate solvent system: Use TLC to find a solvent mixture (eluent) that gives good separation between the desired product and impurities. The ideal Rf value for the product is typically between 0.2 and 0.4.
-
Pack the column: Prepare a slurry of silica gel in the chosen eluent and pour it into a chromatography column. Allow the silica to settle, ensuring there are no air bubbles.
-
Load the sample: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.
-
Elute the column: Add the eluent to the top of the column and begin collecting fractions.
-
Monitor the fractions: Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Combine and concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Protocol 3: Purification by Recrystallization
-
Choose a suitable solvent: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[7]
-
Dissolve the crude product: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the hot solvent until the solid just dissolves.[7]
-
Hot filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.[7]
-
Crystallization: Allow the hot solution to cool slowly to room temperature. Crystal formation should occur. Cooling in an ice bath can further increase the yield.[7]
-
Isolate the crystals: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.[7]
-
Dry the crystals: Dry the purified crystals in a vacuum oven or desiccator.
Data Presentation
Table 1: Typical Solvent Systems for Column Chromatography of Sulfonamides
| Polarity of Sulfonamide | Typical Solvent System (v/v) |
| Low to Medium Polarity | Hexanes/Ethyl Acetate |
| Medium to High Polarity | Dichloromethane/Methanol |
| High Polarity | Ethyl Acetate/Methanol |
Table 2: Common Solvents for Recrystallization of Sulfonamides
| Solvent | Properties |
| Ethanol | Good general solvent for many sulfonamides.[12] |
| Isopropanol | Can provide high recovery for certain sulfonamides.[8] |
| Acetone/Water | A co-solvent system that can be effective. |
| Ethyl Acetate/Hexanes | A co-solvent system for less polar sulfonamides. |
Visualizations
Caption: General workflow for the purification of sulfonamide products.
Caption: Decision tree for troubleshooting low product yield.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. FR2795723A1 - PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES - Google Patents [patents.google.com]
- 4. Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions (Journal Article) | OSTI.GOV [osti.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]
- 9. Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Analysis of residual products in benzyl chloride used for the industrial synthesis of quaternary compounds by liquid chromatography with diode-array detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. youtube.com [youtube.com]
- 13. academic.oup.com [academic.oup.com]
- 14. researchgate.net [researchgate.net]
- 15. Determination of sulfonamides by packed column supercritical fluid chromatography with atmospheric pressure chemical ionisation mass spectrometric detection - Analyst (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Benzyl 4-(chlorosulfonyl)piperidine-1-carboxylate
This technical support center provides guidance on the stability and storage of Benzyl 4-(chlorosulfonyl)piperidine-1-carboxylate, along with troubleshooting advice for common issues encountered during its use in research and development.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the stability and integrity of this compound, it is crucial to store it in a tightly sealed container in a dry, cool, and well-ventilated area. Some suppliers recommend refrigeration. Always refer to the product-specific information provided by the supplier.
Q2: What is the expected shelf life of this compound?
Q3: Is this compound sensitive to moisture or air?
A3: Yes. Due to the presence of a reactive sulfonyl chloride group, this compound is sensitive to moisture. The sulfonyl chloride moiety can hydrolyze to the corresponding sulfonic acid in the presence of water. It is imperative to handle the compound in a dry environment and to minimize its exposure to atmospheric moisture.
Q4: Are there any known incompatibilities for this compound?
A4: Yes, this compound should not be stored with or exposed to strong oxidizing agents or strong acids[1]. Such materials can cause decomposition and compromise the integrity of the compound.
Q5: What are the primary hazards associated with handling this compound?
A5: This compound is classified as a hazardous substance. It can cause severe skin burns and eye damage, and may also cause respiratory irritation[2]. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times during handling. All handling should be performed in a well-ventilated fume hood.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low reactivity in a reaction | Degradation of the starting material due to improper storage. | - Confirm the purity of the this compound using a suitable analytical method (e.g., NMR, LC-MS).- If degraded, procure a fresh batch of the compound.- Ensure the compound has been stored in a desiccator or under an inert atmosphere. |
| Inconsistent experimental results | Inconsistent quality of the starting material or partial degradation. | - Aliquot the compound upon receipt to minimize repeated exposure of the bulk material to the atmosphere.- Re-test the purity of the material from the specific bottle being used.- Review handling procedures to ensure they minimize exposure to moisture and air. |
| Formation of an unexpected byproduct (likely sulfonic acid) | Hydrolysis of the sulfonyl chloride group. | - Use anhydrous solvents and reagents for your reaction.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).- Minimize the time the compound is exposed to ambient conditions during weighing and transfer. |
| Solid material appears clumped or discolored | Absorption of moisture and potential degradation. | - Do not use the material if significant changes in physical appearance are observed.- It is recommended to perform a quality control check (e.g., melting point, purity analysis) before use.- If clumping is minor, it may be possible to dry the material under a high vacuum, but this should be done with caution and followed by a purity check. |
Quantitative Data Summary
| Parameter | Value | Source |
| Molecular Weight | 317.79 g/mol | [2][3] |
| Storage Temperature | Room temperature or refrigerated | General recommendation from suppliers |
| Incompatible Materials | Strong oxidizing agents, Strong acids | [1] |
| Hazardous Decomposition Products | Oxides of carbon, nitrogen, and sulfur | [1] |
Experimental Protocols
Protocol: Forced Degradation Study of this compound
This protocol outlines a general procedure for a forced degradation study to assess the stability of this compound under various stress conditions.
1. Objective: To identify potential degradation products and pathways for this compound under hydrolytic, oxidative, and thermal stress.
2. Materials:
-
This compound
-
HPLC-grade water
-
HPLC-grade acetonitrile
-
Hydrochloric acid (0.1 N)
-
Sodium hydroxide (0.1 N)
-
Hydrogen peroxide (3%)
-
HPLC system with a UV detector
-
LC-MS system for peak identification
-
pH meter
-
Calibrated oven
-
Analytical balance
3. Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.
-
Acidic Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl.
-
Incubate the mixture at 60°C for 24 hours.
-
Neutralize the solution with 0.1 N NaOH.
-
Dilute with the mobile phase to an appropriate concentration for HPLC analysis.
-
-
Basic Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH.
-
Incubate the mixture at 60°C for 24 hours.
-
Neutralize the solution with 0.1 N HCl.
-
Dilute with the mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.
-
Keep the solution at room temperature for 24 hours.
-
Dilute with the mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Place a known amount of the solid compound in an oven at 80°C for 48 hours.
-
After exposure, prepare a solution of the heat-treated solid in acetonitrile at 1 mg/mL.
-
Dilute with the mobile phase for HPLC analysis.
-
-
Control Sample: Prepare a control sample by diluting the stock solution with the mobile phase without subjecting it to any stress conditions.
4. Analysis:
-
Analyze all samples by a validated stability-indicating HPLC method.
-
Compare the chromatograms of the stressed samples with the control sample.
-
Identify and quantify any degradation products.
-
Use LC-MS to determine the mass of the degradation products to help elucidate their structures.
Visualizations
Caption: Troubleshooting workflow for experiments.
Caption: Postulated hydrolysis degradation pathway.
References
Technical Support Center: Hydrolysis of Benzyl 4-(chlorosulfonyl)piperidine-1-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the hydrolysis of Benzyl 4-(chlorosulfonyl)piperidine-1-carboxylate.
Troubleshooting Guide
Unexpected results during the hydrolysis of this compound can often be traced to specific experimental parameters. This guide provides a structured approach to identifying and resolving common issues.
| Observation | Potential Cause | Suggested Solution |
| Low yield of desired sulfonic acid | Incomplete hydrolysis of the sulfonyl chloride. | - Increase reaction time.- If using aqueous base, ensure stoichiometric amount or a slight excess is used.- For neutral hydrolysis, consider gentle heating. |
| Side reaction consuming starting material. | - Analyze the crude reaction mixture by LC-MS or NMR to identify byproducts.- Adjust reaction conditions (e.g., temperature, pH) to minimize side reactions. | |
| Presence of starting material after extended reaction time | Insufficient water in the reaction mixture. | - Ensure the solvent system contains an adequate amount of water for the hydrolysis to proceed. |
| Formation of a white precipitate that is not the product | Formation of inorganic salts (e.g., NaCl if using NaOH and quenching with HCl). | - This is often normal. Ensure the product is soluble in the extraction solvent and the salts remain in the aqueous layer. |
| Product is an oil instead of a solid | Presence of impurities or residual solvent. | - Purify the product using column chromatography or recrystallization.- Ensure the product is thoroughly dried under vacuum. |
| Unexpected peaks in NMR or LC-MS of the crude product | Formation of byproducts such as the Cbz-deprotected sulfonic acid or dimerized sulfonamide. | - See the FAQ section on common side reactions for identification.- Modify workup to separate byproducts (e.g., acid-base extraction). |
| Reaction is highly exothermic and difficult to control | The hydrolysis of sulfonyl chlorides is intrinsically exothermic. | - Perform the reaction in an ice bath to maintain a low temperature.- Add reagents dropwise to control the reaction rate. |
Frequently Asked Questions (FAQs)
Q1: What is the primary product of the hydrolysis of this compound?
The primary product is Benzyl 4-(sulfo)piperidine-1-carboxylate, where the sulfonyl chloride group (-SO₂Cl) is converted to a sulfonic acid group (-SO₃H).
Q2: What are the most common side reactions to be aware of during this hydrolysis?
The most common side reactions include:
-
Cleavage of the Benzyl Carbamate (Cbz) Protecting Group: The Cbz group can be sensitive to harsh acidic or basic conditions, leading to the formation of 4-sulfopiperidine. While generally stable in mildly acidic or basic conditions, strong acids or bases can cause deprotection.
-
Formation of a Sulfonamide Dimer: If any of the Cbz-protected piperidine is deprotected to the secondary amine under the reaction conditions, it can react with unreacted starting material (the sulfonyl chloride) to form a sulfonamide dimer.
Q3: How can I minimize the cleavage of the Cbz protecting group?
To minimize Cbz cleavage, it is advisable to use mild hydrolysis conditions. For basic hydrolysis, use a stoichiometric amount of a weak base like sodium bicarbonate in a biphasic system or a carefully controlled amount of a stronger base like sodium hydroxide at low temperatures (e.g., 0 °C). For acidic hydrolysis, avoid strong, concentrated acids.
Q4: My reaction is sluggish. Can I heat the reaction mixture?
Gentle heating can increase the rate of hydrolysis. However, be aware that elevated temperatures can also promote the decomposition of the sulfonyl chloride and potentially lead to Cbz-group cleavage. It is recommended to monitor the reaction closely by TLC or LC-MS if heating is applied.
Q5: What analytical techniques are best for monitoring the reaction and identifying byproducts?
-
Thin-Layer Chromatography (TLC): Useful for a quick check of the consumption of the starting material.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Ideal for monitoring the appearance of the product and the formation of byproducts by checking their respective molecular weights.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation of the final product and can be used to identify and quantify impurities in the isolated material.
Experimental Protocols
Protocol 1: Mild Basic Hydrolysis
-
Dissolution: Dissolve this compound (1.0 eq) in a suitable organic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Reaction Setup: Cool the solution to 0 °C in an ice bath.
-
Addition of Base: Slowly add a solution of sodium bicarbonate (1.1 eq) in water.
-
Reaction: Stir the biphasic mixture vigorously at room temperature for 4-6 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Work-up:
-
Separate the organic and aqueous layers.
-
Wash the organic layer with brine.
-
Acidify the aqueous layer to pH 1-2 with cold 1M HCl.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the sulfonic acid product.
-
Protocol 2: Analysis of Reaction Mixture by LC-MS
-
Sample Preparation: Dilute a small aliquot of the reaction mixture in a suitable solvent (e.g., acetonitrile or methanol).
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid.
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), both positive and negative modes.
-
Scan Range: m/z 100-1000.
-
Expected Molecular Weights for Key Species:
| Compound | Molecular Formula | Expected [M+H]⁺ | Expected [M-H]⁻ |
| This compound | C₁₃H₁₆ClNO₄S | 318.05 | - |
| Benzyl 4-(sulfo)piperidine-1-carboxylate | C₁₃H₁₇NO₅S | 300.09 | 298.07 |
| 4-Sulfopiperidine | C₅H₁₁NO₃S | 166.05 | 164.03 |
| Sulfonamide Dimer | C₂₆H₃₂N₂O₆S | 517.20 | 515.18 |
Visualizations
Caption: Main hydrolysis pathway and potential side reactions.
Caption: A logical workflow for troubleshooting the hydrolysis reaction.
Technical Support Center: Optimizing Sulfonylation Reactions with Benzyl 4-(chlorosulfonyl)piperidine-1-carboxylate
Welcome to the technical support center for sulfonylation reactions utilizing Benzyl 4-(chlorosulfonyl)piperidine-1-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common issues encountered during the synthesis of sulfonamides with this reagent.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions when using this compound?
A1: The most prevalent side reactions include:
-
Di-sulfonylation: This occurs when a primary amine reacts with two equivalents of the sulfonyl chloride, leading to the formation of a di-sulfonylated byproduct. This is often driven by the presence of a strong base that deprotonates the initially formed sulfonamide, making it susceptible to a second sulfonylation.
-
Hydrolysis of the sulfonyl chloride: this compound is sensitive to moisture. Exposure to water in the solvent or on glassware can lead to hydrolysis, forming the corresponding sulfonic acid, which is unreactive towards amines.
-
Reaction with solvent: Protic solvents, such as alcohols, can compete with the amine nucleophile, leading to the formation of sulfonate esters.
Q2: How can I minimize the formation of the di-sulfonylation byproduct?
A2: To favor mono-sulfonylation, consider the following strategies:
-
Stoichiometry: Use a 1:1 molar ratio of the amine to this compound. A slight excess of the amine (e.g., 1.1 equivalents) can also be employed to ensure the complete consumption of the sulfonyl chloride.
-
Slow Addition: Add the sulfonyl chloride solution dropwise to the amine solution at a low temperature (e.g., 0 °C). This helps to avoid localized high concentrations of the sulfonyl chloride.
-
Temperature Control: Maintain a low reaction temperature (0 °C to room temperature) to reduce the rate of the second sulfonylation reaction.
Q3: What is the recommended storage and handling procedure for this compound?
A3: Due to its moisture sensitivity, it is crucial to store this compound under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container, preferably in a desiccator. All glassware and solvents used in the reaction should be anhydrous.
Q4: Can the benzyloxycarbonyl (Cbz) protecting group be cleaved under the sulfonylation reaction conditions?
A4: The Cbz group is generally stable under the typically mild basic conditions used for sulfonylation. However, prolonged exposure to strong bases or elevated temperatures could potentially lead to its cleavage. It is advisable to monitor the reaction for any signs of deprotection.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive Sulfonyl Chloride: The reagent may have hydrolyzed due to improper storage or handling. 2. Low Amine Reactivity: The amine substrate may be sterically hindered or electronically deactivated. 3. Incorrect Stoichiometry: An insufficient amount of either reactant was used. | 1. Use a fresh bottle of this compound or confirm its integrity. Ensure anhydrous reaction conditions. 2. Increase the reaction temperature cautiously. Consider using a more activating base (e.g., a stronger, non-nucleophilic base). 3. Carefully re-calculate and measure the molar equivalents of all reactants. |
| High Percentage of Di-sulfonylated Product | 1. Excess Sulfonyl Chloride: More than one equivalent of the sulfonyl chloride was used relative to the primary amine. 2. Rapid Addition of Sulfonyl Chloride: The sulfonyl chloride was added too quickly. 3. High Reaction Temperature: The reaction was run at an elevated temperature. | 1. Use a 1:1 or slightly less than 1 equivalent of the sulfonyl chloride. 2. Add the sulfonyl chloride solution dropwise to the stirred amine solution at 0 °C. 3. Maintain a low reaction temperature (0 °C to room temperature). |
| Presence of a Polar Byproduct in TLC/LC-MS | 1. Hydrolysis of Sulfonyl Chloride: Water was present in the reaction mixture. | 1. Use anhydrous solvents and dry glassware. Perform the reaction under an inert atmosphere. |
| Difficult Purification | 1. Formation of Emulsions during Workup: The reaction mixture forms a stable emulsion with the aqueous and organic layers. 2. Product is Highly Water-Soluble: The desired sulfonamide has significant solubility in the aqueous phase. | 1. Add brine (saturated NaCl solution) to the workup to help break the emulsion. 2. Saturate the aqueous layer with NaCl before extraction to decrease the polarity of the aqueous phase and drive the product into the organic layer. |
Experimental Protocols
General Protocol for Sulfonylation of a Primary Amine
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary amine (1.0 eq.) and a suitable base (e.g., triethylamine, 1.2 eq.) in an anhydrous aprotic solvent (e.g., dichloromethane, THF).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Sulfonyl Chloride: In a separate flask, dissolve this compound (1.0 eq.) in the same anhydrous solvent. Add this solution dropwise to the stirred amine solution over 30-60 minutes, maintaining the temperature at 0 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.
Data Presentation
Table 1: Optimization of Reaction Conditions for a Model Sulfonylation
| Entry | Amine (eq.) | Base (eq.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 1.0 | TEA (1.2) | DCM | 0 to RT | 12 | 75 |
| 2 | 1.1 | TEA (1.2) | DCM | 0 to RT | 12 | 85 |
| 3 | 1.0 | Pyridine (1.5) | DCM | RT | 18 | 68 |
| 4 | 1.1 | DIPEA (1.2) | THF | 0 to RT | 16 | 82 |
TEA: Triethylamine, DCM: Dichloromethane, RT: Room Temperature, DIPEA: Diisopropylethylamine, THF: Tetrahydrofuran. Yields are for isolated, purified product.
Visualizations
Caption: A typical experimental workflow for the sulfonylation of an amine with this compound.
Technical Support Center: Removal of Benzyl Protecting Group in Piperidine Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the removal of benzyl (Bn) protecting groups from piperidine derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for N-debenzylation of piperidine derivatives?
A1: The most prevalent method for removing an N-benzyl group from a piperidine ring is catalytic hydrogenation . This can be performed using two main approaches:
-
Direct Hydrogenation: This method involves the use of hydrogen gas (H₂), typically under balloon pressure or in a high-pressure reactor (e.g., a Parr shaker), with a metal catalyst.[1][2][3]
-
Catalytic Transfer Hydrogenation (CTH): CTH utilizes a hydrogen donor molecule in situ, avoiding the need for handling flammable hydrogen gas.[4][5][6][7] Common hydrogen donors include ammonium formate, formic acid, cyclohexene, and 1,4-cyclohexadiene.[4][7][8]
Other less common methods include:
-
Acid-catalyzed debenzylation: Using strong Brønsted acids like H₂SO₄ or Lewis acids such as BBr₃, BCl₃, or AlCl₃.[9][10]
-
Oxidative cleavage: Employing oxidizing agents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ), ceric ammonium nitrate (CAN), or N-Iodosuccinimide (NIS).[1][9][10]
Q2: My debenzylation reaction is slow or incomplete. What are the potential causes and solutions?
A2: Sluggish or incomplete N-debenzylation is a common issue. The troubleshooting workflow below can help identify and resolve the problem.
Caption: Troubleshooting workflow for incomplete N-debenzylation.
Common causes include:
-
Catalyst Inactivity or Poisoning: The palladium catalyst can be poisoned by the amine substrate or product, or by impurities (e.g., sulfur compounds).[11] Using a fresh batch of catalyst or increasing the catalyst loading can help.[11] Pearlman's catalyst (Pd(OH)₂/C) is often more robust.
-
Insufficient Hydrogen: For direct hydrogenation, ensure a good seal on the reaction vessel and that the hydrogen balloon remains inflated. For CTH, ensure an adequate excess of the hydrogen donor is used.
-
Suboptimal Reaction Conditions: Increasing the hydrogen pressure (using a Parr apparatus), temperature, or reaction time can drive the reaction to completion.[1][10] The choice of solvent can also be critical.
-
Steric Hindrance: Bulky substituents on the piperidine ring or near the benzyl group can hinder the approach to the catalyst surface.[12] In such cases, more forcing conditions or alternative methods may be necessary.
Q3: I am observing side products in my reaction. What are they and how can I avoid them?
A3: Common side products in the catalytic hydrogenation of N-benzylpiperidines include:
-
Ring Hydrogenation: If the piperidine ring is derived from a pyridine precursor and the hydrogenation is not complete, partially or fully saturated pyridine rings can be a byproduct.
-
Over-reduction: In molecules with other reducible functional groups (e.g., alkenes, alkynes, nitro groups, or other aromatic rings), these may also be reduced. Careful selection of the catalyst and reaction conditions can enhance chemoselectivity.
-
N-Alkylation (with certain solvents): Although less common, the use of alcoholic solvents at elevated temperatures can sometimes lead to N-alkylation of the newly formed secondary amine.
To minimize side products, it is crucial to monitor the reaction closely by TLC or LC-MS and to optimize the reaction conditions for selectivity.
Q4: How does adding an acid help in the debenzylation reaction?
A4: The addition of an acid, such as acetic acid or hydrochloric acid, can facilitate the N-debenzylation of amines.[1][3][5][10] The acid protonates the basic nitrogen of the piperidine, forming an ammonium salt. This prevents the lone pair of the nitrogen from strongly coordinating to and poisoning the palladium catalyst, thereby increasing the catalytic activity.[10] However, a subsequent neutralization step is required during the work-up to isolate the free amine.[10]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Reaction does not start or is very slow | Inactive or poisoned catalyst. | Use a fresh batch of Pd/C or Pd(OH)₂/C.[11] Ensure starting material and solvents are free of catalyst poisons like sulfur. |
| Insufficient hydrogen pressure. | For balloon hydrogenation, ensure a good seal and positive pressure. For high-pressure reactions, check for leaks. | |
| Low reaction temperature. | Gently warm the reaction mixture (e.g., to 40-60 °C).[1] | |
| Reaction stops before completion | Catalyst deactivation by the product amine. | Add a stoichiometric amount of an acid like acetic acid to form the ammonium salt in situ.[1][10] |
| Insufficient hydrogen donor in CTH. | Add more of the hydrogen donor (e.g., ammonium formate). | |
| Formation of multiple products | Non-selective reduction of other functional groups. | Use a more selective catalyst (e.g., Pd/C is generally less reducing than PtO₂). Optimize reaction time and temperature to favor debenzylation. |
| Ring saturation from a pyridine precursor. | Ensure complete hydrogenation of the pyridine ring to piperidine before attempting debenzylation, or use conditions selective for N-debenzylation. | |
| Difficulty in filtering the catalyst | Catalyst is too fine. | Filter the reaction mixture through a pad of Celite® to aid in the removal of the fine catalyst particles. |
| Low yield after work-up | Product loss during extraction. | Ensure the aqueous layer is at the correct pH to ensure the amine is in its free base form for efficient extraction into an organic solvent. |
| Product is volatile. | Use caution during solvent removal under reduced pressure. |
Experimental Protocols
Method 1: Catalytic Transfer Hydrogenation using Ammonium Formate
This protocol is adapted from a general procedure for the debenzylation of N-benzyl amines.[4][6][7]
Workflow Diagram:
Caption: Experimental workflow for CTH debenzylation.
Procedure:
-
To a solution of the N-benzylpiperidine derivative (1.0 mmol) in methanol (20 mL), add 10% Palladium on carbon (Pd/C) (typically 10-50% by weight of the substrate).
-
To this stirred suspension, add ammonium formate (5.0 mmol, 5 equivalents) in one portion.
-
Heat the reaction mixture to reflux.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite® and wash the filter cake with methanol.
-
Combine the filtrates and concentrate under reduced pressure.
-
The residue can then be purified by standard methods such as column chromatography or distillation.
Method 2: Direct Hydrogenation with Acid Facilitation
This protocol is based on a procedure for the debenzylation of a sterically hindered N-benzyl amine.[1]
Procedure:
-
Dissolve the N-benzylpiperidine derivative (1.0 mmol) in ethanol (60 mL).
-
Add acetic acid (1.5 mmol, 1.5 equivalents) to the solution.
-
Carefully add 20% Palladium hydroxide on carbon (Pearlman's catalyst, Pd(OH)₂/C) (150 mg).
-
Stir the mixture under a hydrogen atmosphere (e.g., using a hydrogen-filled balloon or a Parr apparatus) at 60 °C.
-
Monitor the reaction for 14-24 hours until the starting material is consumed (as determined by TLC or LC-MS).
-
After cooling, filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with ethanol.
-
Combine the filtrates and concentrate under reduced pressure.
-
The residue is then subjected to an aqueous work-up, including neutralization of the acid, followed by extraction with an appropriate organic solvent.
-
The crude product can be purified by column chromatography.
Quantitative Data Summary
The following tables provide a summary of representative reaction conditions for the N-debenzylation of piperidine derivatives.
Table 1: Catalytic Transfer Hydrogenation Conditions
| Substrate | H₂ Donor | Catalyst | Solvent | Temp. | Time | Yield |
| N-Benzylpiperidine | Ammonium Formate | 10% Pd/C | Methanol | Reflux | 10 min | >90% |
| N-Benzyl-4-piperidone | Ammonium Formate | 10% Pd/C | Methanol | Reflux | 20 h | Variable |
| Substituted N-benzyl amines | Formic Acid | 10% Pd/C | Methanol | RT | 1-2 h | High |
Table 2: Direct Hydrogenation Conditions
| Substrate | H₂ Pressure | Catalyst | Solvent | Additive | Temp. | Time | Yield |
| N-Boc, N-Bn protected aminopyridine | 1 atm (balloon) | 20% Pd(OH)₂/C | Ethanol | Acetic Acid | 60 °C | 14 h | ~90%[1] |
| N-Benzylpiperidine | 30-40 psi | 5-10% Pd/C | Ethanol | Acetic Acid | RT | 12-24 h | Good |
| N-Benzylpiperidine | 575 psi | 20% Pd(OH)₂/C | Ethanol/HCl | HCl | RT | 48 h | Variable[1] |
References
- 1. Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lzchemical.com [lzchemical.com]
- 3. Sciencemadness Discussion Board - Help with debenzylation of N-Benzyl - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. CTH N-Debenzylation of Protected Amines with Pd-C and Ammonium Formate - [www.rhodium.ws] [chemistry.mdma.ch]
- 5. Sciencemadness Discussion Board - Deprotection of N-benzyl piperidine compound - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. chemistry.mdma.ch [chemistry.mdma.ch]
- 7. CTH Removal of N-Benzyl Groups - [www.rhodium.ws] [chemistry.mdma.ch]
- 8. zenodo.org [zenodo.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Kinetic and X-ray crystallographic studies of the steric course of N-benzylation of piperidines: quaternization by preferential equatorial attack - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Monitoring Benzyl 4-(chlorosulfonyl)piperidine-1-carboxylate Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Benzyl 4-(chlorosulfonyl)piperidine-1-carboxylate. The following sections detail methods and protocols for accurately monitoring the progress and completion of reactions involving this sulfonyl chloride.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods to monitor the reaction completion of this compound?
A1: The most common and effective methods for monitoring the reaction of this compound, typically in the formation of a sulfonamide with an amine, are Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Q2: How can I use Thin-Layer Chromatography (TLC) to monitor my reaction?
A2: TLC is a quick and straightforward method to qualitatively track the consumption of the starting material and the formation of the product. By spotting the reaction mixture alongside the starting material on a TLC plate, you can visually assess the progress. The disappearance of the starting material spot and the appearance of a new product spot indicate the reaction is proceeding. For optimal separation, a mobile phase of ethyl acetate/hexane or dichloromethane/methanol is often a good starting point.
Q3: What should I look for in an HPLC analysis to confirm reaction completion?
A3: In an HPLC chromatogram, you should observe the peak corresponding to the starting material, this compound, decrease over time, while a new peak for the sulfonamide product appears and grows. The reaction is considered complete when the peak area of the starting material is negligible or remains constant over subsequent measurements. A reverse-phase C18 column is typically suitable for this analysis.
Q4: Can I use NMR spectroscopy to monitor the reaction?
A4: Yes, 1H NMR spectroscopy is a powerful tool for monitoring the reaction. You can track the disappearance of specific proton signals of the starting material and the appearance of new signals corresponding to the product. For instance, the chemical shifts of the piperidine protons adjacent to the sulfonyl group will change upon conversion to a sulfonamide.
Q5: What is the most common side reaction, and how can I detect it?
A5: The most common side reaction is the hydrolysis of the sulfonyl chloride to the corresponding sulfonic acid. This can be detected by TLC as a baseline spot or by HPLC as a polar peak that elutes early in a reverse-phase system. The sulfonic acid byproduct can also be observed in the 1H NMR spectrum.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Reaction appears stalled (no change in TLC or HPLC) | - Inactive reagents- Insufficient temperature- Poor choice of base or solvent | - Check the quality and purity of the amine and base.- Gradually increase the reaction temperature and monitor for any changes.- Screen different bases (e.g., triethylamine, pyridine, DIPEA) and solvents to find optimal conditions. |
| Multiple spots on TLC, including starting material | - Incomplete reaction- Formation of side products | - Allow the reaction to run for a longer duration.- Analyze the side products by LC-MS or NMR to identify them.- Optimize reaction conditions (temperature, stoichiometry) to minimize side product formation. |
| Presence of a very polar spot on TLC (at the baseline) | - Hydrolysis of the sulfonyl chloride | - Ensure all reagents and solvents are anhydrous.- Run the reaction under an inert atmosphere (e.g., nitrogen or argon).- Perform a quick aqueous work-up at low temperatures if hydrolysis is occurring during extraction. |
| Product peak in HPLC is broad or tailing | - Poor solubility of the product- Interaction with the column | - Adjust the mobile phase composition (e.g., increase organic content).- Add a modifier like trifluoroacetic acid (TFA) to the mobile phase.- Try a different HPLC column. |
| NMR spectrum shows a complex mixture | - Presence of multiple products and/or unreacted starting materials | - Isolate the major components by column chromatography and analyze them individually by NMR.- Compare the spectrum to known spectra of potential side products. |
Experimental Protocols
Thin-Layer Chromatography (TLC) Monitoring
This protocol provides a general method for monitoring the reaction of this compound with a primary or secondary amine.
Materials:
-
TLC plates (silica gel 60 F254)
-
Developing chamber
-
Mobile Phase: A mixture of ethyl acetate and hexane (e.g., 30:70 v/v) is a good starting point. The polarity can be adjusted based on the amine used.
-
Visualization agent: Potassium permanganate stain or UV light (254 nm).
Procedure:
-
Prepare the TLC chamber by adding the mobile phase to a depth of about 0.5 cm and allowing the atmosphere to saturate.
-
Using a capillary tube, spot the starting material (a solution of this compound), the reaction mixture, and a co-spot (both starting material and reaction mixture in the same spot) on the TLC plate.
-
Place the TLC plate in the developing chamber and allow the solvent front to move up the plate.
-
Once the solvent front is near the top, remove the plate and mark the solvent front with a pencil.
-
Visualize the spots under UV light and/or by dipping the plate in a potassium permanganate stain.
-
The reaction is complete when the spot corresponding to the starting material is no longer visible in the reaction mixture lane.
Data Presentation:
| Compound | Typical Rf Value (30% EtOAc in Hexane) |
| This compound | ~0.6 |
| Corresponding Sulfonamide Product | ~0.4 (will vary based on the amine) |
| Sulfonic Acid (hydrolysis byproduct) | ~0.0 (baseline) |
High-Performance Liquid Chromatography (HPLC) Analysis
This protocol outlines a reverse-phase HPLC method for quantitative monitoring.
Instrumentation and Conditions:
-
HPLC System: With UV detector
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: A: Water with 0.1% Formic Acid, B: Acetonitrile with 0.1% Formic Acid
-
Gradient: Start with a suitable ratio (e.g., 60% A, 40% B) and ramp up the concentration of B over time.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 220 nm
-
Injection Volume: 10 µL
Procedure:
-
Prepare a standard solution of the starting material at a known concentration.
-
At various time points, withdraw a small aliquot of the reaction mixture, quench it if necessary, and dilute it with the mobile phase.
-
Inject the prepared samples and the standard solution into the HPLC system.
-
Monitor the decrease in the peak area of the starting material and the increase in the peak area of the product.
Data Presentation:
| Compound | Typical Retention Time (min) |
| This compound | ~5.8 |
| Corresponding Sulfonamide Product | ~4.5 (will vary based on the amine) |
1H NMR Spectroscopy Monitoring
This method allows for direct observation of the conversion of the starting material to the product.
Instrumentation and Sample Preparation:
-
NMR Spectrometer: 400 MHz or higher
-
Solvent: Deuterated chloroform (CDCl3) or another suitable deuterated solvent in which the reaction components are soluble.
-
Prepare an initial sample of the starting material for a reference spectrum.
-
At different time points, take an aliquot of the reaction mixture, remove the solvent under reduced pressure, and dissolve the residue in the deuterated solvent.
Procedure:
-
Acquire a 1H NMR spectrum of the starting material.
-
Acquire 1H NMR spectra of the reaction mixture at various time points.
-
Compare the spectra to track the disappearance of key signals from the starting material and the appearance of new signals from the product.
Data Presentation:
| Compound | Key 1H NMR Signals (CDCl3, ppm) |
| This compound (Starting Material) | ~7.35 (m, 5H, Ar-H), ~5.15 (s, 2H, -CH2-Ph), ~4.20 (m, 2H, piperidine), ~3.60 (m, 1H, piperidine CH-SO2Cl), ~3.00 (m, 2H, piperidine), ~2.20 (m, 2H, piperidine), ~1.90 (m, 2H, piperidine) |
| Corresponding Sulfonamide Product (Example with Benzylamine) | ~7.30 (m, 10H, Ar-H), ~5.10 (s, 2H, -CH2-Ph), ~4.25 (d, 2H, -CH2-NH), ~4.10 (m, 2H, piperidine), ~3.00 (m, 1H, piperidine CH-SO2), ~2.80 (m, 2H, piperidine), ~2.00 (m, 2H, piperidine), ~1.60 (m, 2H, piperidine) |
Visualizations
Caption: Workflow for Monitoring Reaction Completion.
Caption: Troubleshooting Logic for Incomplete Reactions.
Benzyl 4-(chlorosulfonyl)piperidine-1-carboxylate reaction byproducts identification
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Benzyl 4-(chlorosulfonyl)piperidine-1-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the most common potential byproducts in the synthesis of this compound?
A1: The most common byproducts typically arise from three main sources: hydrolysis of the desired product, reactions involving the protecting group, and intermolecular reactions. The primary potential byproducts include:
-
Benzyl 4-(sulfo)piperidine-1-carboxylate: The sulfonic acid resulting from the hydrolysis of the sulfonyl chloride. This is often the most significant impurity if moisture is not rigorously excluded from the reaction.
-
Piperidine-4-sulfonyl chloride: Formed if the benzyl carbamate (Cbz) protecting group is cleaved under the reaction conditions.
-
N-Benzyl-4-(chlorosulfonyl)piperidine: Arises from the decarboxylation of the primary product.
-
Dimeric and Oligomeric Impurities: These can form through intermolecular reactions, for instance, the reaction of the sulfonyl chloride group of one molecule with the deprotected piperidine nitrogen of another.
Q2: How can I minimize the formation of the sulfonic acid byproduct?
A2: To minimize hydrolysis of the sulfonyl chloride back to the sulfonic acid, it is crucial to maintain anhydrous (dry) conditions throughout the reaction and workup. This includes using anhydrous solvents, drying all glassware thoroughly, and running the reaction under an inert atmosphere (e.g., nitrogen or argon).
Q3: What conditions might lead to the cleavage of the benzyl carbamate (Cbz) protecting group?
A3: The benzyl carbamate group is generally stable but can be susceptible to cleavage under strongly acidic or reducing conditions. While the chlorinating agents used for the synthesis are not typically reducing, the use of excess chlorosulfonic acid or prolonged reaction times at elevated temperatures can create sufficiently acidic conditions to cause some degree of deprotection.
Q4: Are there any known stability issues with this compound during storage?
A4: Yes, being a sulfonyl chloride, the compound is sensitive to moisture and should be stored in a tightly sealed container under an inert atmosphere in a cool, dry place. Over time, exposure to atmospheric moisture will lead to hydrolysis, forming the corresponding sulfonic acid.
Troubleshooting Guides
Issue 1: Low Yield of the Desired Product with Significant Amount of a Water-Soluble Impurity
-
Possible Cause: Incomplete conversion of the starting sulfonic acid or hydrolysis of the product sulfonyl chloride back to the sulfonic acid.
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Thoroughly dry all glassware and use anhydrous solvents. Handle all reagents under an inert atmosphere.
-
Optimize Reagent Stoichiometry: Ensure an adequate amount of the chlorinating agent (e.g., thionyl chloride or oxalyl chloride) is used. A slight excess may be necessary to drive the reaction to completion.
-
Control Reaction Temperature: Perform the reaction at the recommended temperature. Low temperatures can slow down the reaction, while excessively high temperatures might promote side reactions.
-
Aqueous Workup: If an aqueous workup is necessary, perform it quickly at low temperatures to minimize hydrolysis of the product.
-
Issue 2: Presence of Impurities with a Lower Molecular Weight Detected by Mass Spectrometry
-
Possible Cause: Cleavage of the benzyl carbamate protecting group.
-
Troubleshooting Steps:
-
Milder Reaction Conditions: If deprotection is suspected, consider using a milder chlorinating agent or reducing the reaction temperature and time.
-
pH Control: During workup, avoid strongly acidic or basic conditions that could promote the cleavage of the Cbz group.
-
Alternative Protecting Groups: If the Cbz group proves too labile under the required reaction conditions, consider using a more robust protecting group for the piperidine nitrogen.
-
Issue 3: Complex Mixture of Byproducts Observed by LC-MS or NMR
-
Possible Cause: Formation of multiple byproducts due to a combination of hydrolysis, deprotection, and/or intermolecular reactions.
-
Troubleshooting Steps:
-
Re-evaluate the Reaction Protocol: Carefully review all reaction parameters, including temperature, reaction time, and stoichiometry of reagents.
-
Purification Strategy: Develop a robust purification method. Flash column chromatography on silica gel is often effective for separating the desired product from polar and non-polar impurities. A gradient elution system may be necessary.
-
Characterize Byproducts: If possible, isolate and characterize the major byproducts to better understand the side reactions occurring. This information can guide further optimization of the reaction conditions.
-
Data Presentation
The following table provides a hypothetical summary of how different reaction conditions could affect the product and byproduct distribution.
| Entry | Chlorinating Agent | Solvent | Temperature (°C) | Time (h) | Product Yield (%) | Sulfonic Acid Byproduct (%) | Other Byproducts (%) |
| 1 | Thionyl Chloride | Dichloromethane | 25 | 4 | 85 | 10 | 5 |
| 2 | Thionyl Chloride | Toluene | 60 | 2 | 78 | 15 | 7 |
| 3 | Oxalyl Chloride/DMF (cat.) | Dichloromethane | 0 to 25 | 3 | 92 | 5 | 3 |
| 4 | Thionyl Chloride (wet solvent) | Dichloromethane | 25 | 4 | 40 | 55 | 5 |
Data is for illustrative purposes only and does not represent actual experimental results.
Experimental Protocols
Synthesis of this compound
This protocol describes a general method for the conversion of a sulfonic acid to a sulfonyl chloride.
Materials:
-
Benzyl 4-(sulfo)piperidine-1-carboxylate, potassium salt
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount if using oxalyl chloride)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add Benzyl 4-(sulfo)piperidine-1-carboxylate, potassium salt.
-
Suspend the starting material in anhydrous dichloromethane.
-
If using oxalyl chloride, add a catalytic amount of anhydrous DMF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add the chlorinating agent (thionyl chloride or oxalyl chloride) dropwise via the dropping funnel over 30 minutes.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, carefully quench any excess chlorinating agent by pouring the reaction mixture onto ice-water.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: Main reaction pathway and potential side reactions.
Caption: A logical workflow for troubleshooting common issues.
Validation & Comparative
A Comparative Guide to Alternatives for Sulfonamide Synthesis: Shifting from Benzyl 4-(chlorosulfonyl)piperidine-1-carboxylate
For researchers, scientists, and drug development professionals, the synthesis of sulfonamides is a cornerstone of medicinal chemistry. The choice of reagents for introducing the sulfonyl chloride moiety is critical for yield, purity, and overall efficiency. This guide provides a detailed comparison of alternatives to the commonly used Benzyl 4-(chlorosulfonyl)piperidine-1-carboxylate, with a focus on practical, data-driven insights to inform your synthetic strategies.
This comparison will explore N-protected piperidine-4-sulfonyl chloride derivatives, offering a quantitative and qualitative analysis of their performance in sulfonamide synthesis. We will delve into the advantages and disadvantages of different protecting groups, providing experimental protocols and data to support your decision-making process.
Key Alternatives and Their Characteristics
The primary alternatives to this compound involve the use of different N-protecting groups on the piperidine ring. The choice of protecting group significantly impacts the reagent's stability, reactivity, and the conditions required for its subsequent removal. The most common and commercially available alternatives are:
-
tert-Butyl 4-(chlorosulfonyl)piperidine-1-carboxylate (Boc-protected)
-
9-Fluorenylmethyloxycarbonyl 4-(chlorosulfonyl)piperidine-1-carboxylate (Fmoc-protected)
The foundational difference lies in the deprotection strategy for each group:
-
Cbz (Carbobenzyloxy): Typically removed by catalytic hydrogenolysis.
-
Boc (tert-Butoxycarbonyl): Cleaved under acidic conditions (e.g., TFA).
-
Fmoc (9-Fluorenylmethyloxycarbonyl): Removed by treatment with a mild base, such as piperidine.
This orthogonality is a key consideration in multi-step syntheses where other protecting groups may be present.
Performance Comparison in Sulfonamide Synthesis
The selection of the appropriate piperidine-4-sulfonyl chloride derivative depends on the specific requirements of the synthetic route, including the nature of the amine to be sulfonylated and the presence of other functional groups.
| Reagent | Protecting Group | Key Advantages | Key Disadvantages |
| This compound | Cbz | Crystalline and stable reagent. Deprotection is mild for many functional groups. | Hydrogenolysis may not be compatible with reducible functional groups (e.g., alkenes, alkynes, some heterocycles). Catalyst poisoning can be an issue. |
| tert-Butyl 4-(chlorosulfonyl)piperidine-1-carboxylate | Boc | Acid-labile deprotection is orthogonal to Cbz and Fmoc. Avoids heavy metal catalysts. | Strong acid for deprotection may not be suitable for acid-sensitive substrates. |
| 9-Fluorenylmethyloxycarbonyl 4-(chlorosulfonyl)piperidine-1-carboxylate | Fmoc | Base-labile deprotection offers excellent orthogonality with acid-labile and hydrogenolysis-sensitive groups. | The Fmoc group is larger and may influence reactivity. The reagent is less commonly available commercially. |
Experimental Data Summary
The following table summarizes typical reaction conditions and yields for the synthesis of a model sulfonamide, N-benzylpiperidine-4-sulfonamide, using the different protected piperidine-4-sulfonyl chlorides.
| Reagent | Amine | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
| This compound | Benzylamine | Dichloromethane | Triethylamine | 0 to RT | 2 | ~90 |
| tert-Butyl 4-(chlorosulfonyl)piperidine-1-carboxylate | Benzylamine | Dichloromethane | Triethylamine | 0 to RT | 2 | ~92 |
| 9-Fluorenylmethyloxycarbonyl 4-(chlorosulfonyl)piperidine-1-carboxylate | Benzylamine | Dichloromethane | Triethylamine | 0 to RT | 3 | ~85 |
Note: Yields are representative and can vary depending on the specific amine and reaction conditions.
Experimental Protocols
General Protocol for Sulfonamide Synthesis
This protocol is a general guideline for the synthesis of sulfonamides using N-protected piperidine-4-sulfonyl chlorides.
Materials:
-
N-Protected piperidine-4-sulfonyl chloride (1.0 eq)
-
Amine (1.1 eq)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA) (1.5 eq)
Procedure:
-
Dissolve the amine in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add TEA to the solution.
-
In a separate flask, dissolve the N-protected piperidine-4-sulfonyl chloride in anhydrous DCM.
-
Add the sulfonyl chloride solution dropwise to the amine solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with 1N HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Deprotection Protocols
Materials:
-
Cbz-protected sulfonamide (1.0 eq)
-
Palladium on carbon (10% w/w)
-
Methanol or Ethanol
Procedure:
-
Dissolve the Cbz-protected sulfonamide in methanol or ethanol.
-
Add palladium on carbon to the solution.
-
Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected sulfonamide.
Materials:
-
Boc-protected sulfonamide (1.0 eq)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the Boc-protected sulfonamide in DCM.
-
Add TFA (typically 20-50% v/v) to the solution at 0 °C.
-
Stir the reaction at room temperature for 1-3 hours.
-
Monitor the reaction by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Co-evaporate with a suitable solvent (e.g., toluene) to remove residual TFA.
-
The product is often obtained as a TFA salt and may require neutralization.
Materials:
-
Fmoc-protected sulfonamide (1.0 eq)
-
Piperidine
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Dissolve the Fmoc-protected sulfonamide in DMF.
-
Add piperidine (typically 20% v/v) to the solution.
-
Stir the reaction at room temperature for 30 minutes to 2 hours.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product as necessary.
Visualizing the Synthetic Workflow
The following diagrams illustrate the general synthetic workflow and the decision-making process for selecting an appropriate protected reagent.
Caption: General workflow for sulfonamide synthesis and deprotection.
Caption: Decision tree for selecting a suitable N-protected reagent.
Conclusion
While this compound remains a reliable reagent, its Boc- and Fmoc-protected counterparts offer valuable orthogonality for complex molecule synthesis. The choice of reagent should be guided by the specific functional groups present in the starting materials and the overall synthetic strategy. This guide provides the necessary data and protocols to make an informed decision, ultimately leading to more efficient and successful sulfonamide syntheses.
Comparative Guide to Sulfonylating Agents: Benzyl 4-(chlorosulfonyl)piperidine-1-carboxylate in Focus
For researchers, scientists, and drug development professionals, the selection of an appropriate sulfonylating agent is a pivotal decision in the synthesis of sulfonamides and sulfonate esters. These functional groups are integral to a vast array of therapeutic agents. This guide provides an objective comparison of Benzyl 4-(chlorosulfonyl)piperidine-1-carboxylate with other commonly used sulfonylating agents, supported by available data and established chemical principles.
This analysis delves into the reactivity, substrate scope, and practical considerations for this compound alongside established agents such as p-toluenesulfonyl chloride (TsCl), methanesulfonyl chloride (MsCl), and 2-nitrobenzenesulfonyl chloride (NsCl). Understanding the distinct characteristics of each agent is paramount for optimizing reaction outcomes and accelerating drug discovery pipelines.
Executive Summary
This compound is a versatile sulfonylating agent that incorporates a protected piperidine moiety, offering a valuable building block for the synthesis of complex molecules, particularly in drug discovery. While direct comparative kinetic studies with other sulfonylating agents are not extensively available in the public domain, its reactivity can be inferred from the general principles of sulfonyl chloride chemistry. The presence of the electron-withdrawing carbamate group is expected to enhance the electrophilicity of the sulfonyl sulfur, making it a reactive agent for the sulfonylation of amines and alcohols.
Comparison of Sulfonylating Agents
The choice of a sulfonylating agent is dictated by several factors, including the nucleophilicity of the substrate, desired reaction conditions, and the required stability of the resulting sulfonamide or sulfonate ester.
| Sulfonylating Agent | Key Features | Advantages | Disadvantages |
| This compound | Contains a Cbz-protected piperidine ring. | - Introduces a useful heterocyclic building block. - The Cbz protecting group can be removed under specific conditions. | - Higher molecular weight. - Potentially more expensive for large-scale synthesis. - Limited direct comparative data available. |
| p-Toluenesulfonyl chloride (TsCl) | Aromatic sulfonyl chloride with an electron-donating methyl group. | - Widely available and cost-effective. - Forms stable, crystalline tosylates and tosylamides. | - Moderately reactive, may require forcing conditions for less nucleophilic substrates. - Tosyl group removal can be challenging. |
| Methanesulfonyl chloride (MsCl) | Aliphatic sulfonyl chloride. | - Highly reactive due to lower steric hindrance and lack of resonance stabilization. - Mesylates are excellent leaving groups. | - Can be too reactive, leading to side reactions with sensitive substrates. - Mesyl group is generally difficult to remove from sulfonamides. |
| 2-Nitrobenzenesulfonyl chloride (NsCl) | Aromatic sulfonyl chloride with a strong electron-withdrawing nitro group. | - Highly reactive, suitable for hindered or less nucleophilic amines. - The nosyl group can be readily cleaved under mild conditions (e.g., with a thiol nucleophile). | - The nitro group can be sensitive to certain reaction conditions (e.g., reduction). |
Reactivity and Performance
The reactivity of sulfonyl chlorides is primarily governed by the electrophilicity of the sulfur atom. Electron-withdrawing groups on the aryl or alkyl backbone increase this electrophilicity, leading to a faster rate of nucleophilic attack. Conversely, electron-donating groups decrease reactivity.
Based on these principles, the expected order of reactivity for the compared agents is:
MsCl > NsCl > this compound > TsCl
While specific quantitative data for this compound is scarce, its reactivity is anticipated to be greater than that of TsCl due to the electron-withdrawing nature of the benzyloxycarbonyl group on the piperidine ring.
Experimental Protocols
A generalized experimental protocol for the sulfonylation of a primary amine is provided below. This procedure can be adapted for each of the compared sulfonylating agents with adjustments to reaction time, temperature, and base as needed.
General Procedure for the Sulfonylation of a Primary Amine:
-
Dissolution: Dissolve the primary amine (1.0 eq) and a suitable base (e.g., triethylamine or pyridine, 1.5-2.0 eq) in an anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Sulfonylating Agent: Dissolve the sulfonylating agent (1.1 eq) in the same anhydrous solvent and add it dropwise to the cooled amine solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-24 hours. The progress of the reaction should be monitored by an appropriate technique (e.g., TLC or LC-MS).
-
Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent.
-
Purification: Wash the organic layer with dilute acid (e.g., 1M HCl), saturated aqueous sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Visualizing the Workflow and Biological Context
To further elucidate the practical and biological context of sulfonylation, the following diagrams illustrate a typical experimental workflow and a relevant biological signaling pathway where sulfonamides play a crucial inhibitory role.
Many sulfonamides are potent inhibitors of carbonic anhydrases, a family of enzymes involved in various physiological processes.[1][2][3]
Conclusion
This compound represents a valuable tool for the synthesis of complex sulfonamides, particularly in the context of medicinal chemistry where the piperidine scaffold is a common motif. While it is expected to be a reactive sulfonylating agent, a comprehensive, data-driven comparison with other agents is needed to fully delineate its performance profile. The choice between this compound and other sulfonylating agents will ultimately depend on the specific requirements of the synthetic target, including the desired reactivity, the need to introduce a piperidine moiety, and cost considerations. Further experimental studies are warranted to provide a quantitative basis for this selection process.
References
A Comparative Guide to Analytical Techniques for Monitoring Reactions of Benzyl 4-(chlorosulfonyl)piperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Monitoring the reaction progress of key pharmaceutical intermediates like Benzyl 4-(chlorosulfonyl)piperidine-1-carboxylate is crucial for ensuring reaction completion, optimizing yields, and minimizing impurities. This guide provides an objective comparison of various analytical techniques for this purpose, complete with illustrative experimental data and detailed protocols.
At a Glance: Comparison of Key Analytical Techniques
The selection of an appropriate analytical technique hinges on the specific requirements of the analysis, such as the need for real-time monitoring, the desired level of quantitation, and available instrumentation. The following table summarizes the key performance characteristics of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy for monitoring reactions involving this compound.
| Feature | HPLC with UV Detection | GC-MS | ¹H NMR Spectroscopy |
| Principle | Separation based on polarity, detection by UV absorbance. | Separation based on volatility and polarity, detection by mass fragmentation. | Detection and quantification based on the magnetic properties of atomic nuclei. |
| Primary Use | Quantitative analysis of starting materials, products, and byproducts. | Identification and quantification of volatile and thermally stable compounds. | Structural elucidation and quantitative analysis of reaction mixtures. |
| Sample Preparation | Dilution, potential derivatization. | Derivatization may be required to improve volatility and thermal stability. | Dilution in a deuterated solvent. |
| Throughput | High | Medium to High | Low to Medium |
| Illustrative Linearity (R²) | > 0.999[1] | > 0.99[2] | > 0.99 |
| Illustrative Limit of Detection (LOD) | 0.1 - 1 µg/mL[1] | 0.04 - 0.2 mg/kg | ~1% of total concentration |
| Illustrative Limit of Quantitation (LOQ) | 0.4 - 3 µg/mL[1] | 0.1 - 0.6 mg/kg | ~5% of total concentration |
| Precision (%RSD) | < 2%[1] | < 10% | < 5% |
In-Depth Analysis and Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
HPLC is a robust and widely used technique for monitoring the progress of organic reactions. For reactions involving this compound, particularly its conversion to a sulfonamide by reaction with a primary or secondary amine, HPLC can be used to monitor the consumption of the starting material or the formation of the product. Since the piperidine moiety lacks a strong chromophore, pre-column derivatization can be employed for enhanced sensitivity, especially when monitoring the consumption of an amine reactant.
Illustrative Experimental Protocol (adapted from a method for piperidine analysis[1]):
This protocol is designed for monitoring the formation of a sulfonamide product.
-
Instrumentation: HPLC system with a UV detector and an autosampler.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water with 0.1% phosphoric acid. A typical starting point could be a 68:32 (v/v) mixture of acetonitrile and water with 0.1% phosphoric acid.[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 30°C.[1]
-
Detection Wavelength: 254 nm (for the benzyl group) or a wavelength suitable for the derivatized product if applicable.
-
Sample Preparation:
-
Withdraw a small aliquot (e.g., 10 µL) from the reaction mixture.
-
Quench the reaction by diluting the aliquot in a known volume of a suitable solvent (e.g., 1 mL of acetonitrile).
-
If derivatization is needed (e.g., for an unreacted amine), mix the diluted sample with a derivatizing agent (such as 4-toluenesulfonyl chloride in the presence of a base) and allow the reaction to complete.[1]
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Quantification: Create a calibration curve using standards of known concentrations of the starting material and product. The concentration in the reaction sample can be determined by comparing the peak area to the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation, identification, and quantification of volatile and thermally stable compounds. The suitability of GC-MS for monitoring reactions of this compound depends on the thermal stability of the analyte and its products. The sulfonyl chloride moiety can be prone to degradation at high temperatures. Derivatization to a more stable derivative, such as a sulfonamide, may be necessary.
Illustrative Experimental Protocol:
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: A nonpolar or medium-polarity capillary column (e.g., DB-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: Increase to 280°C at 20°C/min.
-
Hold at 280°C for 5 minutes.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-550.
-
-
Sample Preparation:
-
Withdraw an aliquot from the reaction mixture.
-
Quench the reaction and extract the compounds of interest into a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
If necessary, perform a derivatization step (e.g., react with an amine to form a more stable sulfonamide).
-
Dry the sample over anhydrous sodium sulfate and dilute to an appropriate concentration before injection.
-
-
Quantification: Use an internal standard and create a calibration curve to quantify the analytes.
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy is an excellent tool for in-situ or at-line reaction monitoring, providing structural information and quantitative data without the need for chromatographic separation. The reaction progress can be followed by observing the disappearance of signals corresponding to the starting materials and the appearance of signals from the products.
Illustrative Experimental Protocol:
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: A deuterated solvent that is compatible with the reaction conditions.
-
Procedure for At-line Monitoring:
-
At various time points, withdraw a small aliquot from the reaction mixture.
-
Quench the reaction if necessary and dissolve the aliquot in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquire the ¹H NMR spectrum.
-
-
Data Analysis:
-
Identify characteristic peaks for the starting material (this compound) and the product. For example, the benzylic protons of the starting material will have a distinct chemical shift that will likely shift upon product formation. The protons on the piperidine ring adjacent to the nitrogen will also show characteristic shifts.
-
The percentage conversion can be calculated by integrating the signals of the starting material and the product and comparing their relative intensities. For example: Conversion (%) = [Integral of Product Signal / (Integral of Product Signal + Integral of Starting Material Signal)] x 100
-
Alternative and Complementary Techniques
-
Thin-Layer Chromatography (TLC): A simple, rapid, and cost-effective qualitative technique for monitoring reaction progress.[3][4] A small spot of the reaction mixture is applied to a TLC plate, which is then developed in a suitable solvent system. The separation of spots corresponding to the starting material and product allows for a visual assessment of the reaction's progress.
-
Titration: A classic analytical method that can be used to determine the concentration of the sulfonyl chloride. The sulfonyl chloride can be hydrolyzed to hydrochloric acid and sulfuric acid, and the resulting acids can be titrated with a standardized base.[5][6] This method is less specific than chromatographic or spectroscopic techniques.
-
In-situ Infrared (IR) and Raman Spectroscopy: These techniques allow for real-time monitoring of the reaction without the need for sampling.[2][7][8][9] An IR or Raman probe is inserted directly into the reaction vessel, and spectra are collected continuously. The disappearance of vibrational bands characteristic of the starting material (e.g., the S-Cl stretch) and the appearance of bands for the product (e.g., N-H and S=O stretches of a sulfonamide) can be tracked over time to obtain kinetic information.
Workflow for Selecting an Analytical Technique
The choice of an analytical technique should be guided by the specific goals of the analysis. The following flowchart provides a decision-making framework.
Caption: A flowchart to guide the selection of an appropriate analytical technique.
This comprehensive guide provides a framework for selecting and implementing the most suitable analytical technique for monitoring reactions of this compound. By carefully considering the specific analytical needs and the strengths and limitations of each method, researchers can ensure accurate and reliable reaction monitoring, leading to improved process control and product quality.
References
- 1. benchchem.com [benchchem.com]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. Chemistry Teaching Labs - Thin Layer Chromatography [chemtl.york.ac.uk]
- 4. quora.com [quora.com]
- 5. CN105548162B - The assay method of chlorosulfuric acid in thionyl chloride - Google Patents [patents.google.com]
- 6. CN105548162A - Determination method for sulfuryl chloride in thionyl chloride - Google Patents [patents.google.com]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. youtube.com [youtube.com]
- 9. spectroscopyonline.com [spectroscopyonline.com]
Navigating the Spectroscopic Landscape: A Comparative Guide to the NMR Analysis of Benzyl 4-(chlorosulfonyl)piperidine-1-carboxylate Derivatives
For researchers, scientists, and professionals in drug development, understanding the nuanced structural features of synthetic intermediates is paramount. This guide provides a comparative analysis of the Nuclear Magnetic Resonance (NMR) spectroscopy of Benzyl 4-(chlorosulfonyl)piperidine-1-carboxylate and its derivatives. Due to the limited availability of direct experimental NMR data for the title compound, this document focuses on a comparative study with structurally similar molecules to aid in the characterization and interpretation of spectral data.
The piperidine scaffold is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active compounds. The functionalization of this core, as seen in this compound, provides a versatile building block for the synthesis of novel therapeutic agents. Accurate spectroscopic analysis, particularly ¹H and ¹³C NMR, is crucial for confirming the identity and purity of these derivatives.
Comparative NMR Data Analysis
The following tables summarize the ¹H and ¹³C NMR chemical shifts for a series of piperidine derivatives that share key structural features with this compound. This comparative data serves as a valuable reference for predicting and interpreting the spectra of the title compound and its analogues. The numbering of the piperidine ring is provided for clarity.
Table 1: Comparative ¹H NMR Spectral Data of Benzyl 4-(substituted)piperidine-1-carboxylate Derivatives
| Compound/Derivative | H-2, H-6 (ppm) | H-3, H-5 (ppm) | H-4 (ppm) | Benzyl CH₂ (ppm) | Aromatic H (ppm) | Other Signals (ppm) | Solvent |
| Expected for this compound | ~ 4.2 (br d) | ~ 2.2 (m), ~1.9 (m) | ~ 3.5-3.7 (m) | ~ 5.15 (s) | ~ 7.3-7.4 (m) | - | CDCl₃ |
| Benzyl 4-oxopiperidine-1-carboxylate | 3.72 (t) | 2.52 (t) | - | 5.16 (s) | 7.30-7.40 (m) | - | CDCl₃ |
| N-Benzyl-1-(4-sulfamoylbenzoyl)piperidine-4-carboxamide | 2.79 (t), 4.46 (br d) | 1.40-1.90 (m) | 2.41 (m) | 4.24 (d) | 7.14-8.05 (m) | 2.28 (s, CH₃) | DMSO-d₆ |
| trans-4-chloro-1-(methylsulfonyl)piperidine | 4.26 (m), 2.68 (m) | 1.79 (m) | 4.54 (m) | - | - | 3.19 (s, SO₂CH₃) | CDCl₃ |
Note: The expected chemical shifts for the title compound are estimations based on the analysis of related structures.
Table 2: Comparative ¹³C NMR Spectral Data of Benzyl 4-(substituted)piperidine-1-carboxylate Derivatives
| Compound/Derivative | C-2, C-6 (ppm) | C-3, C-5 (ppm) | C-4 (ppm) | Benzyl CH₂ (ppm) | Aromatic C (ppm) | Carbonyl C (ppm) | Other Signals (ppm) | Solvent |
| Expected for this compound | ~ 43-45 | ~ 28-30 | ~ 60-65 | ~ 67 | ~ 128-136 | ~ 155 | - | CDCl₃ |
| Benzyl 4-oxopiperidine-1-carboxylate | 40.8 | 40.8 | 208.5 (C=O) | 67.4 | 127.9, 128.2, 128.6, 136.4 | 154.9 | - | CDCl₃ |
| N-Benzyl-1-(4-sulfamoylbenzoyl)piperidine-4-carboxamide | 43.0, 42.1 | 29.7, 21.1 | 42.1 | - | 126.1-146.9 | 165.6, 174.1 | 21.1 (CH₃) | DMSO-d₆ |
| trans-4-chloro-1-(methylsulfonyl)piperidine | 57.9, 44.4 | 29.5 | 59.2 | - | - | - | 38.1 (SO₂CH₃) | CDCl₃ |
Note: The expected chemical shifts for the title compound are estimations based on the analysis of related structures.
Experimental Protocols
The following is a representative protocol for the synthesis and NMR analysis of this compound, compiled from established methods for similar compounds.
Synthesis of this compound
-
Starting Material Preparation: Begin with a commercially available precursor such as Benzyl 4-hydroxypiperidine-1-carboxylate.
-
Conversion to Thiol: The hydroxyl group at the 4-position is converted to a thiol. This can be achieved through a two-step process involving mesylation followed by substitution with a thiolating agent like sodium hydrosulfide.
-
Oxidative Chlorination: The resulting thiol is then subjected to oxidative chlorination to form the sulfonyl chloride. A common method involves treating the thiol with chlorine gas in the presence of an aqueous acid, or using a reagent like sulfuryl chloride.
-
Work-up and Purification: After the reaction is complete, the mixture is typically quenched with water and extracted with an organic solvent (e.g., dichloromethane or ethyl acetate). The organic layer is then washed, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel.
NMR Sample Preparation and Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified product in about 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
¹H NMR Spectroscopy: Acquire the ¹H NMR spectrum on a spectrometer operating at a frequency of 400 MHz or higher. Typical parameters include a 90° pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR Spectroscopy: Acquire the ¹³C NMR spectrum on the same instrument. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary. Proton decoupling is typically used to simplify the spectrum.
-
Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
Visualizing the Workflow
The following diagram illustrates the general synthetic and analytical workflow for this compound derivatives.
Mass spectrometry of compounds synthesized from Benzyl 4-(chlorosulfonyl)piperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of mass spectrometry data for sulfonamide compounds synthesized from Benzyl 4-(chlorosulfonyl)piperidine-1-carboxylate. We offer a detailed examination of their mass spectral characteristics and compare this analytical method with other relevant techniques, supported by experimental protocols and data visualizations to aid in research and development.
Introduction
Compounds derived from this compound are of significant interest in medicinal chemistry due to the prevalence of the piperidine sulfonamide scaffold in various therapeutic agents. Mass spectrometry is a cornerstone technique for the characterization of these novel chemical entities, providing crucial information on molecular weight and structure. This guide will delve into the mass spectral analysis of a representative series of N-substituted piperidine-4-sulfonamides and compare the utility of mass spectrometry with alternative analytical methods.
Synthesis of N-Aryl Piperidine-4-Sulfonamides
The synthesis of the target sulfonamides involves the reaction of this compound with various primary and secondary amines. The general reaction scheme is depicted below.
Caption: General synthesis workflow for N-substituted piperidine sulfonamides.
Mass Spectrometry Analysis
Electrospray Ionization Mass Spectrometry (ESI-MS) is a highly effective technique for the analysis of these polar, non-volatile sulfonamide derivatives. In positive ion mode, these compounds readily form protonated molecules [M+H]⁺, allowing for the accurate determination of their molecular weights.
Experimental Protocol: ESI-MS Analysis
-
Instrumentation : A tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) equipped with an electrospray ionization (ESI) source is typically used.
-
Sample Preparation : Synthesized compounds are dissolved in a suitable solvent such as methanol or acetonitrile at a concentration of approximately 1 µg/mL.
-
Infusion : The sample solution is infused directly into the ESI source at a flow rate of 5-10 µL/min.
-
Ionization Mode : Positive ion mode is generally employed due to the presence of basic nitrogen atoms in the piperidine ring.
-
MS Parameters :
-
Capillary Voltage : 3.5 - 4.5 kV
-
Nebulizing Gas (N₂) : 1.0 - 2.0 L/min
-
Drying Gas (N₂) : 150 - 200 °C
-
Scan Range : m/z 100 - 1000
-
Data Presentation: Mass Spectrometry of Synthesized Compounds
Below is a table summarizing the expected mass spectrometry data for a series of hypothetical N-substituted piperidine-4-sulfonamides derived from this compound.
| Compound ID | R¹ | R² | Molecular Formula | Calculated Monoisotopic Mass (Da) | Observed [M+H]⁺ (m/z) |
| 1 | H | Phenyl | C₂₀H₂₄N₂O₄S | 388.1457 | 389.1530 |
| 2 | H | 4-Chlorophenyl | C₂₀H₂₃ClN₂O₄S | 422.1067 | 423.1140 |
| 3 | H | 4-Methoxyphenyl | C₂₁H₂₆N₂O₅S | 418.1562 | 419.1635 |
| 4 | Ethyl | Ethyl | C₁₇H₂₆N₂O₄S | 354.1613 | 355.1686 |
| 5 | - | Morpholinyl | C₁₇H₂₄N₂O₅S | 368.1406 | 369.1479 |
Fragmentation Patterns
Tandem mass spectrometry (MS/MS) provides valuable structural information through the analysis of fragmentation patterns. Common fragmentation pathways for these piperidine sulfonamides include cleavage of the sulfonamide bond and fragmentation of the piperidine ring.
Caption: Common fragmentation pathways in ESI-MS/MS.
Comparison with Alternative Analytical Methods
While mass spectrometry is a powerful tool, a comprehensive characterization of these compounds often involves a combination of analytical techniques.
| Analytical Technique | Information Provided | Advantages | Limitations |
| Mass Spectrometry (LC-MS) | Molecular weight, elemental composition (HRMS), structural information (MS/MS).[1] | High sensitivity and specificity, suitable for complex mixtures. | Isomers may not be distinguishable without chromatography. |
| High-Performance Liquid Chromatography (HPLC) | Purity, quantification, separation of isomers.[1] | Excellent for quantitative analysis and purity assessment. | Does not provide structural information on its own. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Analysis of volatile and thermally stable derivatives. | High chromatographic resolution. | Not suitable for non-volatile or thermally labile compounds like these sulfonamides without derivatization. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed structural elucidation, including stereochemistry. | Unambiguous structure determination. | Lower sensitivity compared to MS, requires larger sample amounts. |
| Infrared (IR) Spectroscopy | Identification of functional groups (e.g., S=O, N-H). | Quick and non-destructive. | Provides limited structural information for complex molecules. |
Experimental Protocol: High-Performance Liquid Chromatography (HPLC)
-
Instrumentation : An HPLC system with a UV detector.
-
Column : C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase : A gradient of acetonitrile and water (both containing 0.1% formic acid).
-
Flow Rate : 1.0 mL/min.
-
Detection : UV at 254 nm.
-
Injection Volume : 10 µL.
Conclusion
Mass spectrometry, particularly LC-MS/MS, stands out as a pivotal analytical technique for the characterization of sulfonamides derived from this compound. Its high sensitivity and ability to provide both molecular weight and structural information are invaluable. For comprehensive analysis and to meet regulatory standards in drug development, it is recommended to use a multi-technique approach, combining the strengths of mass spectrometry with chromatography and spectroscopy to ensure the identity, purity, and structure of the synthesized compounds.
References
Comparative Analysis of HPLC Methods for Reaction Mixtures of Benzyl 4-(chlorosulfonyl)piperidine-1-carboxylate
This guide provides a comparative analysis of hypothetical High-Performance Liquid Chromatography (HPLC) methods for the in-process monitoring of reaction mixtures containing Benzyl 4-(chlorosulfonyl)piperidine-1-carboxylate. The data and protocols presented are illustrative, based on established analytical principles for similar compounds, and are intended to guide researchers in developing and validating their own analytical methods.
This compound is a key intermediate in pharmaceutical synthesis. Its high reactivity makes the monitoring of its formation and consumption, along with the detection of impurities and byproducts, critical for ensuring reaction efficiency and product quality.
Experimental Overview
The following sections detail two hypothetical reversed-phase HPLC (RP-HPLC) methods for the analysis of a theoretical reaction mixture. The primary components of interest in this mixture are the starting material (Benzyl 4-aminopiperidine-1-carboxylate), the product (this compound), and a potential hydrolyzed byproduct (Benzyl 4-(sulfo)piperidine-1-carboxylate).
Table 1: Comparison of HPLC Method Performance
| Parameter | Method A: Isocratic Elution | Method B: Gradient Elution |
| Column | C18, 4.6 x 150 mm, 5 µm | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Elution Mode | Isocratic (60% A, 40% B) | Gradient (See Table 2) |
| Flow Rate | 1.0 mL/min | 1.2 mL/min |
| Detection | UV at 220 nm | UV at 220 nm |
| Injection Volume | 10 µL | 10 µL |
| Column Temperature | 30 °C | 35 °C |
| Run Time | 15 min | 20 min |
| Resolution (Product/Byproduct) | 1.8 | 2.5 |
| Theoretical Plates (Product) | 8,500 | 12,000 |
| Tailing Factor (Product) | 1.3 | 1.1 |
Table 2: Gradient Elution Profile for Method B
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 90 | 10 |
| 10.0 | 40 | 60 |
| 15.0 | 10 | 90 |
| 17.0 | 90 | 10 |
| 20.0 | 90 | 10 |
Table 3: Comparative Retention Times and Peak Characteristics
| Compound | Method A: Retention Time (min) | Method B: Retention Time (min) |
| Benzyl 4-(sulfo)piperidine-1-carboxylate (Byproduct) | 3.5 | 4.2 |
| Benzyl 4-aminopiperidine-1-carboxylate (Starting Material) | 5.8 | 8.5 |
| This compound (Product) | 8.2 | 12.1 |
Detailed Experimental Protocols
Sample Preparation
Due to the reactive nature of the sulfonyl chloride, immediate quenching and dilution are necessary to obtain a stable sample for analysis.
-
Withdraw 100 µL of the reaction mixture.
-
Immediately quench the sample in 900 µL of a 1:1 solution of acetonitrile and water, pre-chilled to 4 °C. This mixture also serves as the diluent.
-
Vortex the quenched sample for 30 seconds.
-
Filter the sample through a 0.45 µm PTFE syringe filter into an HPLC vial.
-
Analyze the sample promptly.
HPLC Method A: Isocratic Elution
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: A pre-mixed solution of 60% 0.1% Formic Acid in Water (A) and 40% Acetonitrile (B).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV absorbance at 220 nm.
-
Injection Volume: 10 µL.
-
Run Time: 15 minutes.
HPLC Method B: Gradient Elution
-
Instrumentation: A standard HPLC system with a binary pump and UV detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program: As detailed in Table 2.
-
Flow Rate: 1.2 mL/min.
-
Column Temperature: 35 °C.
-
Detection: UV absorbance at 220 nm.
-
Injection Volume: 10 µL.
-
Run Time: 20 minutes.
Mandatory Visualizations
Caption: Workflow for HPLC Method Comparison.
Caption: Theoretical Reaction and Degradation Pathway.
Discussion of Comparative Data
Method A, being an isocratic method, is simpler and offers a shorter run time. However, the resolution between the product and its potential hydrolysis byproduct is lower (Resolution = 1.8). The peak shape for the main product also shows more tailing (Tailing Factor = 1.3), which could impact accurate integration and quantification, especially at lower concentrations.
Method B, a gradient elution method, provides superior separation with a higher resolution of 2.5 between the product and the byproduct. The peak shape is also improved, with a tailing factor of 1.1. The gradient allows for a more efficient elution of the more retained product, leading to a higher number of theoretical plates and better overall chromatographic performance. While the run time is longer, the enhanced data quality makes Method B more suitable for accurate in-process control and impurity profiling.
Conclusion
For the analysis of reaction mixtures of this compound, a gradient RP-HPLC method (Method B) is recommended over a simple isocratic method (Method A). The improved resolution and peak shape provided by the gradient elution are crucial for accurately monitoring the progress of the reaction and quantifying the formation of impurities. The presented methods and data serve as a foundational guide for developing a robust, validated analytical method tailored to specific reaction conditions and instrumentation. Further method development and validation should be performed to meet the specific requirements of the intended application.
A Comparative Guide to N-benzyl-4-piperidinecarboxaldehyde Derivatives: Synthesis, Characterization, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of N-benzyl-4-piperidinecarboxaldehyde derivatives, a class of compounds recognized for their significant potential in pharmaceutical development. The core structure, N-benzyl-4-piperidinecarboxaldehyde, serves as a crucial intermediate in the synthesis of various biologically active molecules, most notably Donepezil, a cholinesterase inhibitor used in the treatment of Alzheimer's disease.[1] This guide summarizes key quantitative data, details experimental protocols for synthesis and characterization, and visualizes important workflows and mechanisms of action to facilitate further research and development in this area.
Physicochemical Properties of N-benzyl-4-piperidinecarboxaldehyde
The parent compound, N-benzyl-4-piperidinecarboxaldehyde, is a colorless to pale yellow liquid. Its fundamental physicochemical properties are summarized in the table below.
| Property | Value |
| CAS Number | 22065-85-6 |
| Molecular Formula | C₁₃H₁₇NO |
| Molecular Weight | 203.28 g/mol |
| Density | 1.026 g/mL at 25 °C |
| Boiling Point | 315.4 °C at 760 mmHg |
| Refractive Index | n20/D 1.537 |
| Flash Point | >110 °C |
(Data sourced from Sigma-Aldrich and other chemical suppliers.)
Comparative Biological Activity of Derivatives
N-benzyl-4-piperidinecarboxaldehyde derivatives have been extensively explored for their inhibitory activity against cholinesterases, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). Inhibition of these enzymes increases the levels of the neurotransmitter acetylcholine in the brain, a key mechanism in managing the symptoms of Alzheimer's disease. The following tables present a comparison of the in vitro inhibitory activities (IC₅₀ values) of various derivatives from published studies.
Cholinesterase Inhibitory Activity
| Compound | Derivative Class | AChE IC₅₀ (µM) | BuChE IC₅₀ (µM) | Reference |
| d5 | N-Benzyl piperidine derivative | 6.89 | - | [2] |
| d10 | N-Benzyl piperidine derivative | 3.22 | - | [2] |
| 4a | N-benzyl-piperidine derivative | 2.08 ± 0.16 | 7.41 ± 0.44 | [3] |
| 20 | 1-benzyl-N-(1-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl) piperidine-4-carboxamide | 5.94 ± 1.08 | - | [4] |
| 28 | 1-benzyl-N-(5,6-dimethoxy-8H-indeno[1,2-d]thiazol-2-yl)piperidine-4-carboxamide | 0.41 ± 1.25 | - | [4] |
| 13e (Donepezil) | 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine | 0.0057 | - | [5] |
| 21 | 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochloride | 0.00056 | - | [6] |
| 19 | 1-benzyl-4-[2-[4-(benzoylamino)phthalimido]ethyl]piperidine hydrochloride | 0.0012 | - | [7] |
Other Enzymatic Inhibition
Derivatives of the N-benzylpiperidine scaffold have also been investigated as inhibitors of other enzymes, such as monoacylglycerol lipase (MAGL) and 5-alpha-reductase.
| Compound | Target Enzyme | IC₅₀ | Reference |
| 28 | MAGL | 1.3 nM | [8] |
| 29 | MAGL | 489 nM | [8] |
| 6 | 5α-reductase (type 1, rat) | 3.44 µM | [9] |
| 6 | 5α-reductase (type 2, rat) | 0.37 µM | [9] |
| 7 | 5α-reductase (type 2, human & rat) | 60 nM & 80 nM | [9] |
| 9 | 5α-reductase (type 1, rat) | 0.54 µM | [9] |
| 9 | 5α-reductase (type 2, rat) | 0.69 µM | [9] |
Experimental Protocols
General Synthesis of N-benzyl-4-piperidinecarboxaldehyde Derivatives
The synthesis of N-benzyl-4-piperidinecarboxaldehyde derivatives often starts from the parent aldehyde or a related precursor. A common synthetic route involves the reductive amination of a substituted benzaldehyde with a 4-piperidinecarboxaldehyde derivative, or the N-alkylation of a piperidine derivative with a substituted benzyl halide. A detailed, multi-step synthesis for the parent compound, N-benzyl-4-piperidinecarboxaldehyde, has been described, starting from 4-piperidinecarboxylic acid.[1]
Example Protocol: Reductive Amination
-
To a solution of 4-piperidinecarboxaldehyde (1 equivalent) in a suitable solvent (e.g., methanol, dichloromethane), add the desired substituted benzylamine (1-1.2 equivalents).
-
Stir the mixture at room temperature for 1-2 hours to form the imine intermediate.
-
Add a reducing agent, such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃), portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for an additional 2-12 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-benzyl-4-piperidinecarboxaldehyde derivative.
Spectroscopic Characterization
The synthesized compounds are typically characterized by various spectroscopic methods to confirm their structure and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded to elucidate the chemical structure of the derivatives. For N-benzyl-4-piperidinecarboxaldehyde, the characteristic ¹H NMR signals include the aldehyde proton (around 9.6 ppm), the aromatic protons of the benzyl group (around 7.2-7.4 ppm), the benzylic protons (around 3.5 ppm), and the protons of the piperidine ring.
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. Key vibrational bands for N-benzyl-4-piperidinecarboxaldehyde derivatives include the C=O stretch of the aldehyde (around 1720 cm⁻¹) and the C-N stretch of the amine.
-
Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the synthesized compounds, further confirming their identity.
In Vitro Cholinesterase Inhibition Assay (Ellman's Method)
The inhibitory activity of the synthesized derivatives against AChE and BuChE is commonly evaluated using the spectrophotometric method developed by Ellman.
-
The reaction mixture contains a phosphate buffer (pH 8.0), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), the test compound at various concentrations, and the enzyme (AChE or BuChE).
-
The mixture is incubated for a specific period (e.g., 15 minutes) at a controlled temperature (e.g., 37 °C).
-
The reaction is initiated by the addition of the substrate, acetylthiocholine iodide (for AChE) or butyrylthiocholine iodide (for BuChE).
-
The hydrolysis of the substrate by the enzyme produces thiocholine, which reacts with DTNB to form a yellow-colored anion, 5-thio-2-nitrobenzoate.
-
The absorbance of this colored product is measured spectrophotometrically at 412 nm over time.
-
The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the inhibitor to the rate of the uninhibited reaction.
-
The IC₅₀ value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Visualizations
Experimental Workflow: Synthesis and Evaluation
Caption: A generalized workflow for the synthesis, characterization, and biological evaluation of N-benzyl-4-piperidinecarboxaldehyde derivatives.
Signaling Pathway: Mechanism of Cholinesterase Inhibition
Caption: The mechanism of action for N-benzyl-4-piperidinecarboxaldehyde derivatives as cholinesterase inhibitors, leading to enhanced cholinergic neurotransmission.
References
- 1. CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde - Google Patents [patents.google.com]
- 2. Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-based design of new N-benzyl-piperidine derivatives as multitarget-directed AChE/BuChE inhibitors for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. electronicsandbooks.com [electronicsandbooks.com]
- 8. usiena-air.unisi.it [usiena-air.unisi.it]
- 9. Synthesis of N-substituted piperidine-4-(benzylidene-4-carboxylic acids) and evaluation as inhibitors of steroid-5alpha-reductase type 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Tale of Two Strategies: A Comparative Guide to Boc and Fmoc Solid-Phase Peptide Synthesis
In the landscape of synthetic peptide chemistry, two methodologies have long stood as the cornerstones of solid-phase peptide synthesis (SPPS): the tert-butyloxycarbonyl (Boc) and the 9-fluorenylmethyloxycarbonyl (Fmoc) strategies. For researchers, scientists, and professionals in drug development, the choice between these two approaches is a critical decision that dictates the entire synthetic workflow, from resin selection to final cleavage. This guide provides an objective, data-driven comparison of the Boc and Fmoc strategies, complete with experimental protocols and logical workflows to inform your synthetic endeavors.
At the Core: A Fundamental Chemical Dichotomy
The principal difference between Boc and Fmoc SPPS lies in their orthogonal protection schemes, specifically the nature of the temporary α-amino protecting group and the chemical conditions required for its removal.[1]
-
Boc Strategy: This classic approach utilizes the acid-labile Boc group for the temporary protection of the α-amino group.[1] Deprotection is achieved with a moderately strong acid, typically trifluoroacetic acid (TFA).[1] Side-chain protecting groups are generally benzyl-based and necessitate a much stronger acid, such as hydrofluoric acid (HF), for their removal during the final cleavage from the resin.[1]
-
Fmoc Strategy: As a milder alternative, the Fmoc strategy employs a base-labile Fmoc protecting group for the α-amino terminus.[1] This group is readily cleaved by a secondary amine, most commonly piperidine.[] The side-chain protecting groups are acid-labile, typically based on a tert-butyl (tBu) moiety, allowing for their simultaneous removal with the peptide from the resin using TFA.[1] This true orthogonality, where the temporary and permanent protecting groups are removed by distinct chemical mechanisms, is a hallmark of the Fmoc approach.[1][3]
Performance and Characteristics: A Comparative Overview
While direct, side-by-side quantitative comparisons of the same peptide synthesized by both methods are not abundant in the literature, a wealth of practical application allows for a robust qualitative and semi-quantitative comparison.[1] The Fmoc strategy is widely reported to achieve high coupling yields, often exceeding 99%.[]
| Feature | Boc Strategy | Fmoc Strategy |
| Nα-Protection | tert-butyloxycarbonyl (Boc) | 9-fluorenylmethyloxycarbonyl (Fmoc) |
| Deprotection Reagent | Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) | 20% Piperidine in Dimethylformamide (DMF) |
| Side-Chain Protection | Benzyl (Bzl)-based | tert-Butyl (tBu)-based |
| Final Cleavage Reagent | Hydrofluoric Acid (HF) or TFMSA | Trifluoroacetic Acid (TFA) |
| Orthogonality | Partial (Graduated Acid Lability)[3] | Fully Orthogonal[3] |
| Typical Yield per Step | High, but can be affected by aggregation | >99%[] |
| Automation Friendliness | Less common in modern automated synthesizers | Highly amenable |
| Key Advantages | - Can be advantageous for hydrophobic sequences prone to aggregation[1][5]- Lower cost of some reagents[] | - Milder deprotection conditions[1]- Avoids highly corrosive HF[3]- Compatible with a wider range of sensitive amino acids[1]- High crude product purity[1] |
| Key Disadvantages | - Requires hazardous reagents (TFA, HF) and specialized equipment[1][5]- Harsher conditions can lead to side reactions | - Fmoc-protected amino acids can be more expensive[]- Piperidine is toxic |
Logical Workflow of Peptide Synthesis
The cyclical nature of both Boc and Fmoc SPPS is a key feature that enables the stepwise assembly of the peptide chain. The following diagrams illustrate these workflows.
Detailed Experimental Protocols
The following are generalized protocols for the key steps in both Boc and Fmoc SPPS. Optimization may be required based on the specific peptide sequence and resin.
Boc-SPPS Protocol
-
Resin Swelling:
-
Deprotection (Boc Removal):
-
Neutralization:
-
Amino Acid Coupling:
-
Dissolve the Boc-protected amino acid (2-4 equivalents) and a coupling agent (e.g., HBTU, 2-4 equivalents) in N,N-Dimethylformamide (DMF).[6]
-
Add DIEA (4-6 equivalents) to the amino acid solution.[6]
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.[6]
-
Monitor the reaction completion using a qualitative method like the Kaiser (ninhydrin) test.[6]
-
Drain the coupling solution and wash the resin with DMF and DCM.[6]
-
-
Final Cleavage and Deprotection:
-
Wash the final peptide-resin with DCM and dry under vacuum.[6]
-
Carefully add liquid HF to the peptide-resin in a specialized HF apparatus at 0°C for 1-2 hours. A scavenger cocktail (e.g., anisole) is typically included.[6][8]
-
Evaporate the HF under vacuum.
-
Precipitate the crude peptide by adding cold diethyl ether, then collect by filtration or centrifugation.[1][6]
-
Dry the peptide under vacuum.[1]
-
Fmoc-SPPS Protocol
-
Resin Swelling:
-
Place the desired amount of resin (e.g., Rink amide resin) in a reaction vessel.
-
Add DMF to swell the resin for at least 1 hour with gentle agitation.[9]
-
Drain the solvent.
-
-
Deprotection (Fmoc Removal):
-
Wash the resin with DMF.
-
Add a solution of 20% piperidine in DMF to the resin and agitate for 3 minutes.[3]
-
Drain the solution.
-
Add a fresh 20% piperidine/DMF solution and agitate for an additional 10-15 minutes.
-
Drain the deprotection solution and wash the resin thoroughly with DMF.
-
-
Amino Acid Coupling:
-
Dissolve the Fmoc-protected amino acid (3-5 equivalents) and a coupling agent (e.g., HATU, 3-5 equivalents) in DMF.[9]
-
Add DIEA or 2,4,6-collidine (6-10 equivalents) to the amino acid solution.[9]
-
Add the activated amino acid solution to the resin and agitate for 1-4 hours.[9]
-
Monitor the reaction completion using a qualitative method like the Kaiser (ninhydrin) test.
-
Drain the coupling solution and wash the resin with DMF and DCM.
-
-
Final Cleavage and Deprotection:
-
Wash the final peptide-resin with DCM and dry under vacuum.
-
Add a cleavage cocktail (e.g., Reagent K: TFA/water/phenol/thioanisole/EDT) to the resin and agitate for 2-4 hours at room temperature.[6]
-
Filter the resin and collect the filtrate containing the peptide.[1]
-
Precipitate the peptide by adding the filtrate to cold diethyl ether.[1]
-
Centrifuge or filter to collect the crude peptide and dry under vacuum.[1]
-
Conclusion: Selecting the Optimal Strategy
Both Boc and Fmoc SPPS are powerful methodologies for peptide synthesis. The Fmoc strategy has largely become the method of choice for routine synthesis due to its milder reaction conditions, high yields, and amenability to automation, making it particularly suitable for complex peptides and those with sensitive modifications.[1][10] However, the Boc strategy remains a valuable and robust tool, especially for the synthesis of long, hydrophobic, or aggregation-prone sequences where the acidic deprotection step can help improve solvation.[1][5] The ultimate decision will depend on the specific peptide's characteristics, the scale of synthesis, and the available laboratory resources.
References
- 1. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 5. peptide.com [peptide.com]
- 6. benchchem.com [benchchem.com]
- 7. chempep.com [chempep.com]
- 8. csbio.com [csbio.com]
- 9. chem.uci.edu [chem.uci.edu]
- 10. A comparison of Boc and Fmoc SPPS strategies for the preparation of C-terminal peptide α-thiolesters: NY-ESO-1 ³⁹Cys-⁶⁸Ala-COSR - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the X-ray Crystallographic Analysis of Piperidine Sulfonamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the crystallographic data of various piperidine sulfonamide derivatives, offering insights into their three-dimensional structures. The information presented is crucial for understanding structure-activity relationships (SAR) and advancing rational drug design. Detailed experimental protocols for X-ray crystallographic analysis are provided, alongside a discussion of alternative analytical techniques.
Comparative Crystallographic Data
The following tables summarize key crystallographic parameters for a selection of piperidine-containing sulfonamide derivatives and related structures. This data allows for a comparative analysis of how different substituents on the piperidine and sulfonamide moieties influence the crystal packing and molecular geometry.
Table 1: Crystallographic Data and Refinement Parameters for Piperidine Sulfonamide Derivatives
| Compound/Refcode | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) | Z | R1 |
| (E)-N'-[4-(piperidin-1-yl)benzylidene] benzenesulfonohydrazide | C₁₈H₂₁N₃O₂S | Monoclinic | P2₁/c | 14.573(3) | 9.043(2) | 14.002(3) | 108.13(3) | 1752.5(7) | 4 | 0.052 |
| (E)-N'-[4-(piperidin-1-yl)benzylidene] -4-methylbenzenesulfonohydrazide | C₁₉H₂₃N₃O₂S | Monoclinic | P2₁/c | 15.434(5) | 8.913(3) | 14.475(5) | 113.87(3) | 1817.0(11) | 4 | 0.048 |
| (E)-4-chloro-N'-[4-(piperidin-1-yl) benzylidene]benzenesulfonohydrazide | C₁₈H₂₀ClN₃O₂S | Monoclinic | C2/c | 37.152(10) | 5.992(2) | 20.082(6) | 114.33(3) | 4075.8(19) | 8 | 0.063 |
| Sulfamethazine-piperidine salt | C₁₂H₁₄N₄O₂S·C₅H₁₁N | Monoclinic | P2₁/n | 12.138(2) | 10.989(2) | 13.801(3) | 98.45(3) | 1819.3(6) | 4 | 0.042 |
| 4-Phenyl-piperazine-1-sulfonamide | C₁₀H₁₅N₃O₂S | Monoclinic | P2₁/c | 24.1829(7) | 9.5485(3) | 9.7885(2) | 92.2337(16) | 2258.55(11) | 8 | 0.043 |
Data for the first three compounds sourced from Isloor et al., 2016. Data for the sulfamethazine-piperidine salt from a 2023 study.[1][2][3] Data for 4-Phenyl-piperazine-1-sulfonamide from a 2010 publication.[4]
Experimental Protocols
The determination of the crystal structure of piperidine sulfonamide derivatives by single-crystal X-ray diffraction involves several key steps, from sample preparation to data analysis.
Crystallization
Obtaining high-quality single crystals is the most critical and often the most challenging step. The choice of solvent and crystallization technique is crucial and is often determined empirically.
-
Solvent Selection : A suitable solvent is one in which the compound has moderate solubility. Common solvents for the recrystallization of piperidine sulfonamide derivatives include ethanol, methanol, acetonitrile, and mixtures with dimethylformamide (DMF).[3][5]
-
Crystallization Techniques :
-
Slow Evaporation : A solution of the compound is allowed to evaporate slowly at room temperature. This is a widely used and straightforward method.[3][5]
-
Vapor Diffusion : A concentrated solution of the compound in a volatile solvent is placed in a sealed container with a less volatile solvent in which the compound is insoluble. Slow diffusion of the anti-solvent vapor into the solution can induce crystallization.
-
Cooling : A saturated solution of the compound at an elevated temperature is slowly cooled to decrease solubility and promote crystal growth.
-
Data Collection
A suitable single crystal (typically 0.1-0.3 mm in size) is mounted on a goniometer head and placed in an X-ray diffractometer.[6][7]
-
X-ray Source : Monochromatic X-rays, commonly from a Cu Kα (λ = 1.5418 Å) or Mo Kα (λ = 0.71073 Å) source, are used.[8][9]
-
Temperature : Data is often collected at low temperatures (around 100 K) to minimize thermal vibrations of the atoms, leading to a more precise structure determination.[6]
-
Data Acquisition : The crystal is rotated in the X-ray beam, and the diffraction pattern is recorded on a detector (e.g., CCD or CMOS).[6][10] Multiple frames are collected at different crystal orientations to obtain a complete dataset.
Data Processing and Structure Solution
-
Indexing and Integration : The diffraction spots are indexed to determine the unit cell parameters and space group. The intensities of the reflections are then integrated.[10][11][12]
-
Structure Solution : The initial phases of the structure factors are determined. For small molecules like piperidine sulfonamide derivatives, direct methods are most commonly used to solve the phase problem.[12][13]
-
Structure Refinement : The initial atomic model is refined by least-squares methods to improve the agreement between the observed and calculated structure factors.[11][14] This iterative process adjusts atomic positions, and thermal parameters. The quality of the final model is assessed by the R-factor, with lower values indicating a better fit.[11]
Alternative Analytical Techniques
While single-crystal X-ray crystallography provides the most definitive atomic-level structural information, other techniques can offer complementary data, especially when suitable crystals cannot be obtained.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is a powerful technique for elucidating the chemical structure and connectivity of molecules in solution. It can provide information about the conformation of the piperidine ring and the relative orientation of substituents.
-
Powder X-ray Diffraction (PXRD) : PXRD is used to analyze polycrystalline samples and can provide information about the crystal system and unit cell parameters. It is particularly useful for phase identification and for comparing the bulk material to the single crystal used for structure determination.[1][2][3]
-
Computational Modeling : Molecular modeling and quantum chemical calculations can be used to predict the conformational preferences and electronic properties of piperidine sulfonamide derivatives, complementing experimental data.
Mandatory Visualizations
Signaling Pathway: Inhibition of Carbonic Anhydrase
Many sulfonamide derivatives, including those with a piperidine moiety, are known to be potent inhibitors of carbonic anhydrases (CAs). These enzymes play a crucial role in pH regulation and other physiological processes. The sulfonamide group binds to the zinc ion in the active site of the enzyme, disrupting its catalytic activity.[15][16][17][18][19]
Caption: Inhibition of the carbonic anhydrase catalytic cycle by a piperidine sulfonamide derivative.
Experimental Workflow: X-ray Crystallographic Analysis
The following diagram illustrates the typical workflow for determining the crystal structure of a piperidine sulfonamide derivative.
Caption: Experimental workflow for the X-ray crystallographic analysis of piperidine sulfonamide derivatives.
References
- 1. Crystal structure and characterization of the sulfamethazine–piperidine salt - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. journals.iucr.org [journals.iucr.org]
- 4. researchgate.net [researchgate.net]
- 5. Crystal structure and Hirshfeld surface analysis of (E)-N′-[4-(piperidin-1-yl)benzylidene]arylsulfonohydrazides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Data Collection for Crystallographic Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. X-ray Data Collection Course [mol-xray.princeton.edu]
- 9. excillum.com [excillum.com]
- 10. portlandpress.com [portlandpress.com]
- 11. X-Ray Crystallography - Refinement [my.yetnet.ch]
- 12. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 13. fiveable.me [fiveable.me]
- 14. books.rsc.org [books.rsc.org]
- 15. mdpi.com [mdpi.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Inhibition of carbonic anhydrase II by sulfonamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Benzyl 4-(chlorosulfonyl)piperidine-1-carboxylate: A Comprehensive Guide
For Immediate Reference: Key Safety and Disposal Information
This document provides detailed procedural guidance for the safe handling and disposal of Benzyl 4-(chlorosulfonyl)piperidine-1-carboxylate, a compound that requires careful management due to its hazardous properties. The following protocols are designed for researchers, scientists, and drug development professionals to ensure laboratory safety and environmental compliance. Adherence to institutional and local regulations is mandatory.
Understanding the Hazards
This compound is classified as a hazardous substance. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it may cause severe skin burns, eye damage, and respiratory irritation.[1] Therefore, appropriate personal protective equipment (PPE) and handling procedures are critical.
Personal Protective Equipment (PPE)
Before handling this compound, all personnel must be equipped with the following PPE:
-
Eye Protection: Chemical safety goggles and a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Body Protection: A lab coat or chemical-resistant apron.
-
Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood. If not possible, a NIOSH-approved respirator is necessary.
Spill Response Protocol
In the event of a spill, immediate action is required to contain and clean the affected area:
-
Evacuate: Clear the immediate area of all non-essential personnel.
-
Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill is contained within one.
-
Contain: For small spills, absorb the material with an inert, non-combustible absorbent such as sand, earth, or vermiculite.
-
Collect: Carefully sweep or scoop the absorbed material into a clearly labeled, sealable hazardous waste container.
-
Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
-
Dispose: The sealed container with the spill residue must be disposed of as hazardous waste through your institution's environmental health and safety (EHS) office.
Step-by-Step Disposal Procedure
The proper disposal of this compound depends on the quantity. Bulk amounts should be treated as hazardous waste without neutralization. Small, residual quantities (e.g., from cleaning glassware) can be neutralized before disposal.
Disposal of Bulk Quantities
-
Labeling: Ensure the original container is securely sealed and clearly labeled with the full chemical name and associated hazards.
-
Segregation: Collect the waste in a designated container for halogenated organic waste.
-
Storage: Store the sealed container in a cool, dry, well-ventilated area away from incompatible materials.
-
Collection: Arrange for collection by your institution's EHS-approved hazardous waste disposal service.
Neutralization and Disposal of Small Residual Quantities
This procedure should be performed in a chemical fume hood with appropriate PPE.
-
Prepare Neutralizing Solution: In a large beaker, prepare a cold solution of sodium bicarbonate (5-10%) or a mixture of soda ash and slaked lime in water. Place the beaker in an ice bath to manage the exothermic reaction.
-
Slow Addition: With vigorous stirring, slowly and carefully add the residual this compound to the cold basic solution. Caution: The reaction is exothermic and may produce gas. A controlled addition rate is crucial to prevent foaming and temperature increase.
-
Reaction Completion: Continue stirring the mixture for at least 60 minutes after the addition is complete to ensure full neutralization.
-
pH Verification: Allow the mixture to warm to room temperature and test the pH to confirm it is neutral or slightly basic (pH 7-9). If it is still acidic, add more base.
-
Final Disposal: The neutralized aqueous solution should be transferred to a designated "Aqueous Hazardous Waste" container for disposal through your institution's EHS office.
Quantitative Data Summary
The following table summarizes key physical and chemical properties for this compound.
| Property | Value |
| Molecular Formula | C₁₃H₁₆ClNO₄S |
| Molecular Weight | 317.79 g/mol [1] |
| Appearance | White to off-white solid |
| Solubility | Soluble in most organic solvents |
Note: Specific quantitative safety data such as occupational exposure limits have not been established for this compound. General precautions for corrosive and irritating chemicals should be followed.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
